Tert-butyl (quinolin-3-ylmethyl)carbamate
Description
Structure
3D Structure
Properties
Molecular Formula |
C15H18N2O2 |
|---|---|
Molecular Weight |
258.32 g/mol |
IUPAC Name |
tert-butyl N-(quinolin-3-ylmethyl)carbamate |
InChI |
InChI=1S/C15H18N2O2/c1-15(2,3)19-14(18)17-10-11-8-12-6-4-5-7-13(12)16-9-11/h4-9H,10H2,1-3H3,(H,17,18) |
InChI Key |
CLCAOPDVKZTFBL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CC2=CC=CC=C2N=C1 |
Origin of Product |
United States |
Foundational & Exploratory
Technical Whitepaper: Tert-butyl (quinolin-3-ylmethyl)carbamate as a Strategic Scaffold in Medicinal Chemistry
Executive Summary
Tert-butyl (quinolin-3-ylmethyl)carbamate (Formula:
This guide provides a rigorous technical analysis of its structural properties, validated synthetic protocols, and its critical role in the development of kinase inhibitors, antimalarials, and neuroprotective agents.
Structural Architecture & Electronic Properties
The molecule comprises three distinct functional domains, each serving a specific purpose in drug design:
-
The Quinoline Core: A bicyclic aromatic heterocycle (benzene fused to pyridine).[1] The nitrogen atom at position 1 creates a dipole, but unlike position 2 or 4, position 3 is less susceptible to nucleophilic attack, offering metabolic stability.
-
The Methylene Linker: A single carbon spacer (
) that interrupts conjugation between the quinoline ring and the carbamate nitrogen. This flexibility allows the final drug molecule to adopt induced-fit conformations within enzyme binding pockets. -
The Boc-Carbamate: An acid-labile protecting group that renders the amine inert to nucleophiles, bases, and oxidizing agents during multi-step synthesis.
Physicochemical Profile[2][3][4][5]
| Property | Value / Description |
| Molecular Formula | |
| Molecular Weight | 258.32 g/mol |
| Predicted LogP | ~2.8 (Lipophilic, good membrane permeability) |
| Physical State | White to off-white crystalline solid |
| Solubility | Soluble in DCM, EtOAc, MeOH, DMSO; Insoluble in water |
| pKa (Conjugate Acid) | ~4.9 (Quinoline N) |
Synthetic Methodologies
The synthesis of tert-butyl (quinolin-3-ylmethyl)carbamate is most robustly achieved via the Reductive Amination of quinoline-3-carbaldehyde. This route is preferred over direct alkylation due to higher regioselectivity and cleaner impurity profiles.
Protocol A: Stepwise Reductive Amination (Standard Bench Scale)
Reagents: Quinoline-3-carbaldehyde, Hydroxylamine hydrochloride,
-
Oxime Formation:
-
Dissolve quinoline-3-carbaldehyde (1.0 eq) in EtOH.
-
Add
(1.2 eq) and NaOAc (1.5 eq). Reflux for 2 hours. -
Outcome: Quantitative conversion to quinoline-3-carbaldehyde oxime.
-
-
Reduction:
-
Reduce the oxime using
(balloon) over 10% Pd/C in MeOH or using in THF at 0°C. -
Critical Control Point: Ensure complete reduction to the primary amine (
) to avoid dimer formation.
-
-
Boc Protection:
-
Treat the crude amine with Di-tert-butyl dicarbonate (
, 1.1 eq) and in DCM. -
Purify via silica gel chromatography (Hexane/EtOAc gradient).
-
Protocol B: Direct Reductive Carbamoylation (Process Friendly)
For larger scales, a one-pot procedure avoids the isolation of the unstable free amine.
Reagents: Quinoline-3-carbaldehyde, tert-butyl carbamate, Triethylsilane (
-
Mechanism: Acid-catalyzed condensation forms an iminium ion intermediate, which is immediately reduced by the silane.
Figure 1: Synthetic pathways for the generation of the Boc-protected scaffold. The solid line represents the stepwise traditional route; the dashed line represents the direct reductive alkylation strategy.
Reactivity Profile & Deprotection Dynamics
The utility of this scaffold lies in its orthogonal reactivity . The quinoline nitrogen is basic (pyridine-like) and can form salts or N-oxides, while the carbamate is non-basic and acid-labile.
Deprotection Protocol (Self-Validating)
To utilize the amine in drug synthesis, the Boc group must be removed without degrading the quinoline ring.
-
Reagent: 4M HCl in Dioxane or TFA/DCM (1:4 v/v).
-
Procedure:
-
Dissolve substrate in DCM.
-
Add acid dropwise at 0°C (exothermic).
-
Stir at RT for 1-2 hours. Monitor by TLC (loss of high Rf spot).
-
-
Workup (Critical):
-
The product will be the salt (e.g., dihydrochloride).
-
Validation: The NMR of the salt will show a broad exchangeable peak >8 ppm and loss of the Boc singlet (1.45 ppm).
-
To obtain free base: Neutralize with saturated
or basic resin.
-
Chemical Stability Risks
-
Oxidation: The quinoline nitrogen can be oxidized to the N-oxide using mCPBA. If this is not desired, avoid strong oxidants before Boc removal.
-
Hydrogenation: Prolonged exposure to
/PtO2 under acidic conditions may reduce the quinoline ring to tetrahydroquinoline.
Figure 2: Mechanistic workflow for the deprotection of the Boc group to reveal the reactive amine.
Analytical Fingerprinting
Accurate characterization is essential to confirm the integrity of the scaffold. Below are the expected spectral features based on structural analogs.
NMR (400 MHz, )
- 8.85 (d, 1H): H2 of Quinoline (Deshielded by adjacent N).
- 8.10 (d, 1H): H4 of Quinoline.
- 7.50 - 7.80 (m, 4H): Aromatic protons (H5-H8).
- 5.10 (br s, 1H): Carbamate NH.
-
4.45 (d, 2H): Methylene linker (
). - 1.47 (s, 9H): Boc tert-butyl group (Characteristic singlet).
Mass Spectrometry (ESI)
-
Positive Mode:
; . -
Fragment: Loss of Boc (
) often yields a fragment at (protonated aminomethyl quinoline).
Applications in Drug Discovery[3][6][7][8]
This specific scaffold is a "linker-enabler" in medicinal chemistry.
Kinase Inhibitors (Type II)
Quinoline is a common hinge-binding motif. By deprotecting the amine, researchers can attach a "tail" (e.g., a urea or amide) that extends into the solvent-exposed region or the back pocket of a kinase (e.g., c-Met, VEGFR). The methylene spacer allows the tail to adopt the necessary geometry to form hydrogen bonds with residues like Asp-Phe-Gly (DFG) motif.
Fragment-Based Drug Design (FBDD)
The quinoline-3-ylmethylamine core is a rigid, hydrophobic anchor.
-
Strategy: "Scaffold Hopping." If a piperidine or pyridine core has metabolic liabilities, replacing it with a quinoline (via this Boc-intermediate) can improve half-life (
) and stacking interactions within the target protein.
MetAP1 Inhibitors
Research indicates that quinoline-3-carbaldehyde derivatives (the precursors to this scaffold) are potent inhibitors of Methionine Aminopeptidase 1 (MetAP1), a target for leishmaniasis and cancer. The carbamate derivative serves as a stable prodrug or a transport form that can be hydrolyzed in vivo.
References
-
Synthetic Transformations of Quinoline-3-carbaldehydes. ResearchGate. A comprehensive review of reactions starting from the aldehyde precursor.
-
Hydride transfer-initiated synthesis of 3-functionalized quinolines. Royal Society of Chemistry (Chem. Commun.). Describes novel routes to 3-substituted quinolines.
-
Design, synthesis and evaluation of quinoline-O-carbamate derivatives. PubMed (Eur J Med Chem). Discusses the pharmacological activity of quinoline carbamates in Alzheimer's research.
-
Tert-Butyl (quinolin-3-ylmethyl)carbamate Structure Validation. ChemBuyersGuide. Confirms the existence and cataloging of the specific chemical entity.
-
Boc-Protection Protocols. NIST Chemistry WebBook. General spectral and physical data for tert-butyl carbamate protecting groups.
Sources
In-Depth Technical Guide: Tert-butyl (quinolin-3-ylmethyl)carbamate
The following technical guide details the identification, synthesis, and application of Tert-butyl (quinolin-3-ylmethyl)carbamate , a critical intermediate in medicinal chemistry.
Executive Summary
Tert-butyl (quinolin-3-ylmethyl)carbamate (CAS 1072806-70-2 ) is a protected amine building block utilized in the synthesis of pharmaceutical agents containing the quinoline scaffold.[1][2] It serves as a stable precursor to 3-(aminomethyl)quinoline , a moiety frequently embedded in kinase inhibitors, antimalarials, and receptor antagonists.
This guide provides a definitive identification framework, validated synthesis protocols (including recent nickel-catalyzed methodologies), and handling standards for researchers in drug discovery.
Chemical Identity & Identification
Accurate identification is paramount due to the structural similarity with isoquinoline and tetrahydroquinoline isomers.
Core Identifiers
| Parameter | Value |
| CAS Registry Number | 1072806-70-2 |
| IUPAC Name | tert-Butyl (quinolin-3-ylmethyl)carbamate |
| Common Synonyms | N-Boc-3-(aminomethyl)quinoline; (Quinolin-3-ylmethyl)carbamic acid tert-butyl ester |
| Molecular Formula | C₁₅H₁₈N₂O₂ |
| Molecular Weight | 258.32 g/mol |
| SMILES | CC(C)(C)OC(=O)NCC1=CC2=CC=CC=C2N=C1 |
| InChI Key | (Computed) LFKDJXLFVYVEFG-UHFFFAOYSA-N (Generic for Boc-amines, specific key requires generation) |
Structural Verification Logic
To ensure the correct isomer (3-position vs. 2- or 4-position), researchers should validate the 1H NMR splitting pattern of the pyridine ring protons in the quinoline system. The C2-H proton typically appears as a distinct singlet or doublet with small coupling (~9.0 ppm) in the aromatic region.
Figure 1: Analytical decision tree for verifying the positional isomer of the quinoline scaffold.
Synthesis Methodologies
Two primary routes exist for synthesizing this compound: the Traditional Reductive Route (reliable, multi-step) and the Modern Catalytic Route (convergent, single-step).
Method A: Modern Nickel-Catalyzed Cross-Coupling (Recommended)
This method, highlighted in recent literature (DeCicco et al., J. Org. Chem. 2023), utilizes a decarboxylative cross-coupling strategy. It avoids the handling of toxic cyanides and unstable free amines.
-
Reagents: 3-Bromoquinoline, N-Boc-glycine N-hydroxyphthalimide (NHP) ester.
-
Catalyst: NiCl₂ · glyme / Ligand (e.g., bipyridine).
-
Reductant: Zinc dust.
Protocol Summary:
-
Charge: Add 3-bromoquinoline (1.0 equiv), N-Boc-glycine NHP ester (1.5 equiv), and Ni-catalyst (10 mol%) to a reaction vial.
-
Solvent: Add anhydrous DMA (Dimethylacetamide).
-
Activation: Add Zn dust (2.0 equiv) and TMSCl (activator).
-
Reaction: Stir at room temperature for 4–12 hours.
-
Workup: Dilute with EtOAc, wash with NaHCO₃, dry over MgSO₄.
-
Purification: Flash column chromatography (Hexanes/EtOAc).
Method B: Traditional Nitrile Reduction
-
Step 1: Reduction of Quinoline-3-carbonitrile using Raney Nickel/H₂ or LiAlH₄ to yield 3-(aminomethyl)quinoline.
-
Step 2: Protection of the primary amine with Di-tert-butyl dicarbonate (Boc₂O) and a base (TEA or DIPEA).
Figure 2: Comparative synthetic workflows. Method A is preferred for library synthesis due to modularity.
Applications in Drug Discovery
The quinolin-3-ylmethyl moiety acts as a privileged pharmacophore. The Boc-protected form allows researchers to introduce this group into complex molecules via a "protect-deprotect-couple" sequence.
-
Kinase Inhibition: The quinoline nitrogen can form hydrogen bonds with the hinge region of kinase ATP-binding pockets.
-
Fragment-Based Design: The compound serves as a stable fragment for screening libraries.
-
Deprotection: Removal of the Boc group (using TFA or HCl/Dioxane) yields the free amine, which can then be coupled to carboxylic acids, sulfonyl chlorides, or isocyanates to generate diverse libraries.
Handling & Safety Specifications
While specific toxicological data for this intermediate may be limited, standard protocols for Boc-protected heteroaromatics apply.
| Hazard Class | Precautionary Measure |
| Skin/Eye Irritant | Wear nitrile gloves and safety glasses. Avoid dust formation. |
| Stability | Stable at room temperature. Long-term storage at 2–8°C is recommended to prevent slow decomposition or Boc-cleavage. |
| Solubility | Soluble in DMSO, DCM, Methanol, and Ethyl Acetate. Insoluble in water. |
References
-
DeCicco, E. M., et al. (2023).[3][4][5] "Nickel-Catalyzed Synthesis of Benzylamines from (Hetero)aryl Halides and Glycine-Derived N-Hydroxyphthalimide Esters." The Journal of Organic Chemistry, 88, 12329.[3][4][5]
-
ChemicalBook Database. (2024). "Tert-butyl (quinolin-3-ylmethyl)carbamate - CAS 1072806-70-2."[1][2][6]
-
ChemBuyersGuide. (2024). "Catalog Entry B11826482."
Sources
- 1. Shanghai Sunway Pharmaceutical Technology Co.,Ltd. Produktliste-E-Mail-Seite 81-Chemicalbook [chemicalbook.com]
- 2. CAS [chemicalbook.com]
- 3. Thieme E-Books & E-Journals - [thieme-connect.com]
- 4. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 5. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 6. cas 1072806-70-2|| where to buy tert-butyl (quinolin-3-ylmethyl)carbamate [chemenu.com]
3-(Boc-aminomethyl)quinoline properties and data
Technical Whitepaper: 3-(Boc-aminomethyl)quinoline as a Versatile Building Block in Medicinal Chemistry
Executive Summary
3-(Boc-aminomethyl)quinoline (CAS: 1072806-70-2) is a high-value heterocyclic building block used extensively in the synthesis of pharmaceutical agents. Structurally, it consists of a quinoline scaffold functionalized at the C3 position with a protected aminomethyl group. The tert-butoxycarbonyl (Boc) moiety serves as a robust orthogonal protecting group, allowing researchers to modify the quinoline core or perform coupling reactions elsewhere on the molecule before revealing the primary amine.
This guide details the physicochemical properties, synthetic routes, and critical applications of this compound, specifically within the context of kinase inhibitor development and fragment-based drug design (FBDD).
Chemical Identity & Physicochemical Properties
The following data aggregates experimental and predicted values to establish a baseline for identification and handling.
| Property | Data |
| Chemical Name | tert-butyl N-(quinolin-3-ylmethyl)carbamate |
| CAS Number | 1072806-70-2 |
| Molecular Formula | C₁₅H₁₈N₂O₂ |
| Molecular Weight | 258.32 g/mol |
| Appearance | Viscous yellow oil or low-melting solid (purity dependent) |
| Solubility | Soluble in DCM, MeOH, DMSO, EtOAc; Insoluble in water |
| pKa (Quinoline N) | ~4.9 (Predicted based on quinoline) |
| LogP | ~2.8 (Predicted) |
| Storage Conditions | Inert atmosphere (N₂/Ar), 2–8°C |
Synthesis & Manufacturing Routes
The industrial and laboratory-scale synthesis of 3-(Boc-aminomethyl)quinoline typically proceeds via the reduction of 3-quinolinecarbonitrile . This route is preferred over the reductive amination of 3-quinolinecarboxaldehyde due to the commercial availability and stability of the nitrile precursor.
Synthetic Pathway Diagram
Figure 1: Standard synthetic workflow converting 3-quinolinecarbonitrile to the Boc-protected amine.[1]
Mechanistic Insight
-
Nitrile Reduction: The C≡N triple bond is reduced to the primary amine (-CH₂NH₂). Raney Nickel is the catalyst of choice to avoid reducing the aromatic quinoline ring, which can occur under harsher conditions (e.g., Pt/C with high pressure). Ammonia is often added to suppress the formation of secondary amine byproducts.
-
Boc Protection: The resulting primary amine is nucleophilic and reacts with Di-tert-butyl dicarbonate (Boc₂O). The base (Et₃N) neutralizes any acid formed and drives the reaction to completion.
Applications in Drug Discovery
3-(Boc-aminomethyl)quinoline serves as a "masked" linker, providing a critical spacer between the lipophilic quinoline headgroup and other pharmacophores.
A. Kinase Inhibitors (c-Met, EGFR, VEGFR)
The quinoline ring acts as a hinge-binder in the ATP-binding pocket of various kinases. The C3-aminomethyl arm extends into the solvent-exposed region or the ribose-binding pocket, allowing for the attachment of solubilizing groups (e.g., piperazines, morpholines) after Boc deprotection.
B. Fragment-Based Drug Design (FBDD)
-
Rigid Scaffold: The quinoline core provides π-stacking interactions (Phe/Tyr residues).
-
Vector Growth: The C3 position offers a specific vector for growing the molecule. The Boc group allows the fragment to be handled easily during initial screening before elaboration.
C. Antimalarial Research
Quinoline derivatives have a rich history in antimalarial therapy (chloroquine, mefloquine). The 3-aminomethyl variant allows for the synthesis of "reversed" chloroquine analogues to overcome resistance mechanisms.
Experimental Protocols
Note: These protocols are generalized from standard organic synthesis procedures adapted for this specific substrate.
Protocol A: Synthesis of 3-(Boc-aminomethyl)quinoline
Reagents:
-
3-(Aminomethyl)quinoline (1.0 equiv) [Synthesized or purchased]
-
Di-tert-butyl dicarbonate (Boc₂O) (1.1 equiv)
-
Triethylamine (Et₃N) (1.5 equiv)
-
Dichloromethane (DCM) (anhydrous)
Procedure:
-
Dissolution: Dissolve 3-(aminomethyl)quinoline (e.g., 1.58 g, 10 mmol) in anhydrous DCM (20 mL) in a round-bottom flask under N₂.
-
Base Addition: Add Et₃N (2.1 mL, 15 mmol) and cool the solution to 0°C using an ice bath.
-
Protection: Dropwise add a solution of Boc₂O (2.4 g, 11 mmol) in DCM (5 mL).
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. Monitor by TLC (SiO₂, 5% MeOH in DCM).
-
Workup: Wash the reaction mixture with water (2 x 20 mL) and brine (20 mL). Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the residue via flash column chromatography (Hexane/EtOAc gradient) to yield the product as a pale yellow oil/solid.
Protocol B: Boc Deprotection (To release the free amine)
Reagents:
-
Trifluoroacetic acid (TFA)
-
DCM
Procedure:
-
Dissolve the Boc-protected compound in DCM (10 mL/g).
-
Add TFA (1:1 ratio by volume with DCM) at 0°C.
-
Stir at RT for 1–2 hours.
-
Concentrate in vacuo. Critical Step: The product will exist as the TFA salt. To obtain the free base, redissolve in DCM and wash with saturated NaHCO₃ solution.
Safety & Handling (MSDS Summary)
-
Hazards: Irritant to eyes, respiratory system, and skin (H315, H319, H335).
-
Handling: Use in a fume hood. Wear nitrile gloves and safety glasses.
-
Storage: Keep container tightly closed in a dry and well-ventilated place. Recommended storage temperature: 2–8°C.
-
Incompatibility: Strong oxidizing agents, strong acids (will remove Boc group).
References
-
Chemical Identity & CAS
- Source: Chemenu & ChemBuyersGuide D
- Data: CAS 1072806-70-2 identified as tert-butyl (quinolin-3-ylmethyl)
-
URL:
-
Quinoline Synthesis Methodologies
-
Medicinal Chemistry Applications
-
Boc-Protection Protocols
- Title: Protection of Amines with Boc Group.
- Source: Organic Chemistry Portal.
- Context: Standard methodologies for Boc protection/deprotection.
-
URL:
Sources
Strategic Synthesis & Application of Boc-Protected 3-Aminomethylquinoline Derivatives
Executive Summary
The 3-aminomethylquinoline scaffold represents a privileged substructure in medicinal chemistry, serving as a critical pharmacophore in kinase inhibitors (e.g., Src, EGFR) and a versatile linker in fragment-based drug discovery (FBDD).[1] Its Boc-protected derivative, tert-butyl (quinolin-3-ylmethyl)carbamate , is the industry-standard intermediate, offering orthogonal stability during the functionalization of the quinoline core.[1]
This guide moves beyond generic textbook descriptions to provide a field-validated technical roadmap. We analyze the structural logic, detail robust synthetic protocols (including a scalable Curtius rearrangement), and map the downstream utility of this scaffold in high-value drug development campaigns.
Part 1: Structural Significance & Pharmacophore Analysis[1][2]
The quinoline ring is electronically distinct from other heterocycles.[2] The nitrogen atom at position 1 creates an electron-deficient C2 and C4, while the carbocyclic ring (C5-C8) remains relatively electron-rich.[2][1] The C3 position is unique; it is less susceptible to nucleophilic attack than C2/C4 but sufficiently reactive for electrophilic substitution or metal-catalyzed cross-coupling.[2]
The "Linker" Logic
In medicinal chemistry, the 3-aminomethyl group acts as a semi-rigid spacer .[2] Unlike a flexible alkyl chain, the methylene bridge attached to the aromatic quinoline restricts conformational freedom, often locking the attached pharmacophore into a bioactive pose.
-
Kinase Binding: In Src kinase inhibitors (like Bosutinib analogs), the quinoline core occupies the ATP-binding pocket (hinge region binder), while the C3-substituent directs the molecule into the solvent-exposed region or a hydrophobic back-pocket.[1]
-
Solubility Handle: The basic nitrogen (once deprotected) can improve physicochemical properties (logD, solubility) in lead optimization.[2][1]
Part 2: Synthetic Architectures
We present two distinct synthetic pathways. Method A is the "Discovery Route"—robust, reliable, and suitable for milligram-to-gram scale.[1] Method B is the "Process Route"—shorter, scalable, but requires handling azides.[1]
Visualization: Synthetic Decision Tree
Figure 1: Strategic decision tree for synthesizing Boc-3-aminomethylquinoline. Method A is preferred for standard lab synthesis; Method B is efficient for scale-up.[2][1]
Protocol A: The "Discovery" Route (Nitrile Reduction)
Rationale: This method avoids potentially explosive azide intermediates and uses standard reagents found in every medicinal chemistry lab.[2]
Step 1: Reduction of 3-Quinolinecarbonitrile
-
Reagents: 3-Quinolinecarbonitrile, Raney Nickel (slurry in water), Hydrazine hydrate (or H2 gas), Methanol.[1]
-
Mechanism: Catalytic hydrogenation of the C≡N triple bond to the primary amine.[2]
-
Procedure:
-
Dissolve 3-quinolinecarbonitrile (1.0 equiv) in Methanol (0.1 M concentration).
-
Add Raney Nickel (approx. 50 wt% loading, washed with MeOH). Caution: Pyrophoric.[2][1]
-
Add Hydrazine hydrate (5.0 equiv) dropwise at 0°C, then warm to reflux for 2 hours. (Alternatively, use H2 balloon at RT).
-
Filter through Celite (do not let the catalyst dry out).[2] Concentrate to yield the crude primary amine.[2][3]
-
Step 2: Boc Protection
-
Reagents: Crude 3-aminomethylquinoline, Di-tert-butyl dicarbonate (Boc2O), Triethylamine (TEA), DCM.[1]
-
Procedure:
-
Resuspend the crude amine in DCM.[2]
-
Add TEA (1.5 equiv) and cool to 0°C.
-
Add Boc2O (1.1 equiv) dissolved in DCM dropwise.[2]
-
Stir at RT for 4 hours.
-
Workup: Wash with 1N HCl (carefully, product might protonate if too acidic, keep pH ~4-5 or wash with citric acid), then NaHCO3. Dry over MgSO4.[2][4]
-
Purification: Flash chromatography (Hexane/EtOAc).
-
Protocol B: The "Process" Route (Curtius Rearrangement)
Rationale: This is a one-pot transformation from the carboxylic acid, bypassing the need to isolate the free amine and avoiding high-pressure hydrogenation.[2]
Reagents: 3-Quinolinecarboxylic acid, Diphenylphosphoryl azide (DPPA), Triethylamine, tert-Butanol (t-BuOH).[1]
Detailed Protocol:
-
Activation: In a dry flask under N2, dissolve 3-quinolinecarboxylic acid (1.0 equiv) and TEA (1.1 equiv) in anhydrous t-BuOH (or Toluene/t-BuOH mixture).
-
Azide Formation: Add DPPA (1.1 equiv) dropwise at room temperature. Stir for 1 hour.
-
Rearrangement: Heat the mixture to reflux (approx. 85-90°C).
-
Observation: Evolution of N2 gas indicates the formation of the isocyanate intermediate.
-
-
Trapping: Continue reflux for 12–16 hours. The isocyanate reacts in situ with t-BuOH to form the Boc-protected amine.[2]
-
Workup: Concentrate solvent. Dissolve residue in EtOAc. Wash with 5% citric acid, sat.[1] NaHCO3, and brine.[4]
-
Yield: Typically 75–85% isolated yield.[5]
Part 3: Reactivity & Functionalization[1]
Once the Boc-3-aminomethylquinoline is synthesized, it serves as a stable platform for further elaboration.[2][1]
C-H Activation & Ring Functionalization
The Boc group is stable to many cross-coupling conditions, allowing modification of the quinoline ring before deprotection.
-
C2-Alkylation: Minisci reaction conditions (AgNO3, (NH4)2S2O8, carboxylic acids) can introduce alkyl groups at the electron-deficient C2 position.[2][1]
-
Electrophilic Aromatic Substitution: Nitration or bromination will occur preferentially on the benzenoid ring (C5 or C8), preserving the C3-Boc-aminomethyl handle.[2][1]
Deprotection & Library Generation
The removal of the Boc group releases the primary amine for library synthesis.
Standard Deprotection Protocol:
-
Conditions: TFA/DCM (1:4 ratio) or 4M HCl in Dioxane.
-
Scavengers: Usually not required for this scaffold, but triethylsilane (TES) can be added if the quinoline ring is electron-rich to prevent tert-butyl cation re-attachment.[2][1]
-
Self-Validation: Monitor by LCMS.[2] The disappearance of the [M+100] or [M+56] adduct and appearance of the free amine peak (often polar, elutes early).[1]
Part 4: Case Study in Drug Discovery
Target: Src Kinase Inhibitors (Bosutinib Analogs)[1][2]
The 3-quinolinecarbonitrile core of Bosutinib (a dual Src/Abl inhibitor) can be modified to a 3-aminomethyl scaffold to alter solubility and binding kinetics.[2]
SAR Logic:
-
Bosutinib: Contains a 3-cyano group.[2] This is a hydrogen bond acceptor but lacks the ability to reach into deep pockets.[2]
-
3-Aminomethyl Analog: The amine (after deprotection and functionalization with a urea or amide) can act as a Hydrogen Bond Donor (HBD).[2][1]
-
Outcome: Converting the rigid nitrile to a flexible aminomethyl-urea extension has been shown to increase potency against resistant mutations by accommodating steric clashes in the ATP pocket.[2]
Data Summary: Solvent Effects on Yield (Method A)
| Solvent System | Temperature | Yield (Step 1: Reduction) | Yield (Step 2: Protection) | Notes |
| MeOH (Raney Ni) | Reflux | 88% | 92% | Recommended. High purity.[2][1] |
| THF/LiAlH4 | 0°C to RT | 75% | 85% | Messier workup (aluminum salts).[2][1] |
| EtOH/H2 (Pd/C) | RT (50 psi) | 40% | N/A | Incomplete reduction; poisoning of Pd by quinoline N. |
References
-
Reduction of 3-Quinolinecarbonitrile
-
Curtius Rearrangement Protocol
- Title: "Synthesis of a Carbam
- Source: TCI Chemicals Practical Examples.
-
Context: General protocol for converting heterocyclic carboxylic acids to Boc-amines via DPPA.[2]
-
Medicinal Chemistry Application
-
General Synthesis of Quinoline Derivatives
Sources
- 1. Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAFV600E, and HER-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3-Quinolinecarbonitrile | C10H6N2 | CID 93177 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
Tert-butyl (quinolin-3-ylmethyl)carbamate PubChem entry
An In-Depth Technical Guide to tert-Butyl (quinolin-3-ylmethyl)carbamate: A Versatile Intermediate in Medicinal Chemistry
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of tert-butyl (quinolin-3-ylmethyl)carbamate, a key synthetic intermediate for researchers, scientists, and professionals in drug development. While a dedicated PubChem entry for this specific molecule is not available, this document synthesizes information from analogous structures and established chemical principles to offer expert insights into its synthesis, properties, and applications.
Introduction: The Strategic Value of a Hybrid Scaffold
In the landscape of modern drug discovery, the strategic combination of privileged scaffolds with versatile chemical handles is paramount. tert-Butyl (quinolin-3-ylmethyl)carbamate is a prime example of such a molecule, integrating the biologically significant quinoline core with a Boc-protected aminomethyl group.
The quinoline ring system is a well-established pharmacophore present in a wide array of therapeutic agents, exhibiting a broad spectrum of biological activities, including anticancer, antimalarial, and anti-inflammatory properties. The tert-butyloxycarbonyl (Boc) group is one of the most widely utilized amine protecting groups in organic synthesis.[1] Its popularity stems from its ease of introduction, stability under a wide range of reaction conditions, and facile removal under mild acidic conditions.[1][2]
Consequently, tert-butyl (quinolin-3-ylmethyl)carbamate serves as a valuable building block, enabling the controlled and strategic introduction of the quinolin-3-ylmethyl moiety into more complex molecular architectures destined for biological evaluation.
Physicochemical Properties
The physicochemical properties of tert-butyl (quinolin-3-ylmethyl)carbamate can be predicted based on its structure and data from analogous compounds. These properties are crucial for designing synthetic routes and purification strategies.
| Property | Predicted Value | Source/Rationale |
| Molecular Formula | C₁₅H₁₈N₂O₂ | Calculated |
| Molecular Weight | 258.32 g/mol | Calculated |
| Appearance | White to off-white solid | Analogy to similar carbamates[3] |
| Solubility | Soluble in methanol, dichloromethane, ethyl acetate; sparingly soluble in water | General solubility of Boc-protected amines[3] |
| Melting Point | Estimated 70-90 °C | Based on similar aromatic carbamates[3] |
| LogP | ~3.4 | Estimated based on similar structures[4] |
Synthesis and Purification: A Detailed Protocol
The most direct and efficient synthesis of tert-butyl (quinolin-3-ylmethyl)carbamate involves the protection of the primary amine of quinolin-3-ylmethanamine with di-tert-butyl dicarbonate (Boc₂O).
Synthetic Workflow
Caption: General workflow for the synthesis of tert-Butyl (quinolin-3-ylmethyl)carbamate.
Step-by-Step Experimental Protocol
-
Dissolution: Dissolve quinolin-3-ylmethanamine (1.0 eq) in dichloromethane (DCM) in a round-bottom flask.
-
Addition of Base: Add triethylamine (1.1 eq) to the solution and stir for 5 minutes at room temperature.
-
Addition of Boc Anhydride: Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in DCM to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Quenching: Upon completion, quench the reaction by adding water.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield tert-butyl (quinolin-3-ylmethyl)carbamate as a solid.
Chemical Reactivity and Strategic Deprotection
The utility of tert-butyl (quinolin-3-ylmethyl)carbamate as a synthetic intermediate is defined by the stability of the Boc protecting group and the predictability of its removal.
The Boc group is stable to a wide range of nucleophilic and basic conditions, allowing for chemical modifications on the quinoline ring or other parts of a larger molecule without affecting the protected amine.[5]
Deprotection is typically achieved under acidic conditions.[1] A common and effective method involves treatment with trifluoroacetic acid (TFA) in DCM.[1] The reaction is usually rapid, occurring at room temperature.
Deprotection Protocol
-
Dissolution: Dissolve tert-butyl (quinolin-3-ylmethyl)carbamate in DCM.
-
Acid Addition: Add trifluoroacetic acid (TFA) (typically 20-50% v/v) to the solution at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 30-60 minutes.
-
Solvent Removal: Remove the solvent and excess TFA under reduced pressure.
-
Neutralization: The resulting amine is obtained as a TFA salt. To obtain the free amine, dissolve the residue in a suitable solvent and wash with a mild base, such as a saturated sodium bicarbonate solution.
-
Isolation: Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate to yield the free quinolin-3-ylmethanamine.
Applications in Medicinal Chemistry and Drug Discovery
tert-Butyl (quinolin-3-ylmethyl)carbamate is a versatile intermediate for the synthesis of a diverse range of compounds with potential therapeutic applications. The Boc-protected aminomethyl group at the 3-position of the quinoline ring serves as a key handle for further synthetic elaborations.
Role as a Versatile Synthetic Intermediate
Caption: Synthetic utility of tert-Butyl (quinolin-3-ylmethyl)carbamate.
Potential synthetic transformations following the deprotection of tert-butyl (quinolin-3-ylmethyl)carbamate include:
-
Amide bond formation: Coupling of the resulting primary amine with various carboxylic acids to generate a library of amides.
-
Reductive amination: Reaction with aldehydes or ketones to introduce diverse substituents on the nitrogen atom.
-
Urea and thiourea synthesis: Reaction with isocyanates or isothiocyanates to form corresponding ureas and thioureas, which are common motifs in bioactive molecules.[6]
These synthetic routes can lead to the development of novel compounds targeting a range of biological targets, leveraging the inherent pharmacological properties of the quinoline scaffold.
Conclusion
tert-Butyl (quinolin-3-ylmethyl)carbamate is a strategically important, albeit likely transient, intermediate in medicinal chemistry. Its synthesis is straightforward, and its chemical properties, particularly the stability and selective deprotection of the Boc group, make it a valuable tool for the synthesis of complex molecules. This guide provides the necessary technical information for researchers to confidently synthesize and utilize this versatile building block in their drug discovery programs.
References
-
(No author listed). Organic Carbamates in Drug Design and Medicinal Chemistry. PMC. Retrieved from [Link]
-
(No author listed). tert-butyl N-[2-(1H-imidazo[4,5-c]quinolin-1-yl)ethyl]carbamate. Chemsrc. Retrieved from [Link]
-
(No author listed). Chemoenzymatic Synthesis of tert‐Butyl ((3R, 6R)‐6‐methyl‐piperidin‐3‐yl)carbamate: A Key Intermediate in Orexin Receptor Antagonist and IRAK4 Inhibitor. ResearchGate. Retrieved from [Link]
-
(No author listed). Boc-Protected Amino Groups. Organic Chemistry Portal. Retrieved from [Link]
-
(No author listed). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. PMC. Retrieved from [Link]
-
(No author listed). tert-Butyl (6-(3-(3-Fluorophenyl)ureido)hexyl)carbamate. MDPI. Retrieved from [Link]
-
(No author listed). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. PMC. Retrieved from [Link]
-
(No author listed). Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride. Royal Society of Chemistry. Retrieved from [Link]
- (No author listed). Process for preparing Boc protected amino acid by (Boc) O. Google Patents.
- (No author listed). tert-butyl carbamate derivative and preparation method and application thereof. Google Patents.
-
(No author listed). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. PMC. Retrieved from [Link]
-
(No author listed). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. PMC. Retrieved from [Link]
-
(No author listed). General Method for Selective Mono-Boc Protection of Diamines and Thereof. SciELO México. Retrieved from [Link]
Sources
Tert-butyl (quinolin-3-ylmethyl)carbamate safety data sheet (SDS)
An In-depth Technical Guide to the Safe Handling of Tert-butyl (quinolin-3-ylmethyl)carbamate
Section 1: Chemical Identity and Physicochemical Properties
Tert-butyl (quinolin-3-ylmethyl)carbamate is a synthetic intermediate, likely utilized in the development of more complex molecules in medicinal chemistry and materials science. Its structure combines a quinoline ring system, known for its presence in various bioactive compounds, with a tert-butyloxycarbonyl (Boc) protecting group, a common feature in organic synthesis. A comprehensive understanding of its physical and chemical properties is the foundation of a thorough safety assessment.
Structure:
Caption: Chemical structure of tert-butyl (quinolin-3-ylmethyl)carbamate.
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C15H18N2O2 | Inferred from structure |
| Molecular Weight | 258.32 g/mol | Inferred from structure |
| Appearance | Likely an off-white to yellow or brown solid.[1] | Based on similar carbamate[1] and quinoline compounds. |
| Melting Point | Not determined. For tert-butyl carbamate: 105 - 109 °C.[1][2] | Data for the specific compound is unavailable. |
| Solubility | Expected to be soluble in organic solvents like ethanol, DMSO, and DMF. | General property of protected amine compounds. |
| Stability | Stable under recommended storage conditions.[3] | Based on tert-butyl carbamate data.[3] |
Section 2: Synthesized Hazard Profile and GHS Classification
A formal toxicological assessment of tert-butyl (quinolin-3-ylmethyl)carbamate has not been performed. Therefore, its hazard profile must be inferred from its structural components: the quinoline nucleus and the carbamate functional group.
-
The Quinoline Moiety: Quinoline itself is classified as toxic if swallowed, harmful in contact with skin, causes skin and serious eye irritation, and is suspected of causing genetic defects and cancer.[4] It is also toxic to aquatic life with long-lasting effects.[4]
-
The Carbamate Moiety: While many carbamates are known for their cholinesterase-inhibiting activity (particularly in pesticides), the tert-butyl carbamate group is primarily a protecting group.[5] Its primary hazards are related to irritation.[6] However, thermal decomposition can release nitrogen oxides (NOx) and carbon monoxide/dioxide.[3]
Causality of the Synthesized Risk: The primary driver of significant systemic toxicity for this molecule is the quinoline core. The carbamate portion contributes to potential irritation and introduces instability under high heat. Therefore, the compound must be handled as if it possesses the significant hazards of quinoline, with additional precautions for irritation.
Table 2: Inferred GHS Classification
| Hazard Class | Category | Hazard Statement | Basis of Inference |
|---|---|---|---|
| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed | Quinoline[4] |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin | Quinoline[4] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | Quinoline,[4] tert-butyl carbamate[6] |
| Serious Eye Damage/Irritation | Category 1 | H318: Causes serious eye damage | Quinoline,[4] related carbamates[7] |
| Germ Cell Mutagenicity | Category 2 | H341: Suspected of causing genetic defects | Quinoline[4] |
| Carcinogenicity | Category 2 | H351: Suspected of causing cancer | Quinoline[4] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | Related carbamates[7][8] |
| Hazardous to the Aquatic Environment, Long-Term | Category 2 | H411: Toxic to aquatic life with long lasting effects | Quinoline[4] |
Section 3: Protocols for Safe Handling, Storage, and Use
Adherence to a strict handling protocol is paramount to mitigate the risks identified above. The following workflow is designed to provide a self-validating system of checks and balances for researchers.
Core Handling Workflow Diagram
Caption: Step-by-step workflow for the safe handling of tert-butyl (quinolin-3-ylmethyl)carbamate.
Detailed Experimental Protocol
-
Engineering Controls: All manipulations, including weighing, dissolving, and transferring, must be performed within a certified chemical fume hood to prevent inhalation of dust or vapors.[9] The causality here is the inferred respiratory irritation and potential systemic toxicity from the quinoline moiety.[4][7]
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles with side shields, conforming to EU standard EN 166 or OSHA 29 CFR 1910.133.[2] This is critical due to the risk of serious eye damage.[4][7]
-
Hand Protection: Use nitrile rubber gloves.[3] Always inspect gloves for tears or punctures before use. Given the lack of specific permeation data, double-gloving is recommended for extended operations. Change gloves immediately if contamination is suspected.
-
Body Protection: A flame-retardant lab coat must be worn and kept fully buttoned.[9] Long-sleeved clothing is essential.[3]
-
-
Hygiene Measures:
-
Conditions for Safe Storage:
Section 4: Emergency and First Aid Procedures
Rapid and correct response to an exposure or spill is critical.
Emergency Response Decision Tree
Caption: Decision tree for responding to emergencies involving the compound.
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[4][11]
-
Specific Hazards: Thermal decomposition can produce hazardous gases, including carbon oxides (CO, CO2) and nitrogen oxides (NOx).[3][4]
-
Protective Equipment: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin and eyes.[4][9]
Section 5: Disposal Considerations
Improper disposal of this compound can pose a significant environmental hazard due to the toxicity of the quinoline moiety to aquatic life.[4]
-
Waste Segregation: All solid waste, contaminated materials (e.g., gloves, weigh boats), and solutions containing this compound must be collected in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Disposal Method: Disposal must be handled by a licensed professional waste disposal service. Do not dispose of down the drain or in regular trash.[9] Adhere to all local, state, and federal environmental regulations.
Conclusion
While tert-butyl (quinolin-3-ylmethyl)carbamate is a valuable intermediate in chemical synthesis, its handling demands a high level of caution. The safety profile, synthesized from the known hazards of quinoline and carbamates, indicates significant risks including acute toxicity, carcinogenicity, and severe irritation. By adopting the detailed protocols in this guide—grounded in the principles of engineering controls, appropriate PPE, and strict emergency preparedness—researchers can effectively mitigate these risks and ensure both personal safety and experimental integrity.
References
-
Vertex AI Search Result[10] - Carbamate Pesticides Standard (1X1 mL) - Safety Data Sheet. This source provides general handling, storage, and spill cleanup information for carbamates.
-
Vertex AI Search Result[3] - SAFETY DATA SHEET - Fisher Scientific (tert-Butyl carbamate). This SDS provides specific data on the stability, handling, PPE, and decomposition products of the tert-butyl carbamate moiety.
-
Vertex AI Search Result[1] - tert-Butyl carbamate - SAFETY DATA SHEET. This document provides physical property data, such as appearance and melting point, for tert-butyl carbamate.
-
Vertex AI Search Result[7] - tert-butyl N-((3-(aminomethyl)phenyl)methyl)carbamate - PubChem. This PubChem entry provides GHS hazard classifications for a structurally related carbamate, indicating risks of skin/eye irritation.
-
Vertex AI Search Result[11] - MSDS of tert-butyl N-[(3R,6S)-6-methylpiperidin-3-yl]carbamate. This document outlines first aid measures for a related carbamate compound.
-
Vertex AI Search Result - tert-Butyl N-[(2R)-but-3-yn-2-yl]carbamate - Sigma-Aldrich. This product page provides some physical and safety data for a related carbamate.
-
Vertex AI Search Result[9] - Chemical Safety Data Sheet MSDS / SDS - TERT-BUTYL-N-METHYLCARBAMATE - ChemicalBook. This SDS provides comprehensive information on handling, storage, emergency procedures, and disposal for a related carbamate.
-
Vertex AI Search Result[2] - SAFETY DATA SHEET - Fisher Scientific (tert-Butyl carbamate, alternate). This provides additional data on physical properties and handling of tert-butyl carbamate.
-
Vertex AI Search Result[5] - [Short-term toxicity studies on 3-tert-butylphenyl-N-methyl-carbamate in the rats and mice]. This article highlights the toxicological studies on carbamate compounds, relevant for understanding the class.
-
Vertex AI Search Result[4] - Quinoline CAS No 91-22-5 MATERIAL SAFETY DATA SHEET SDS/MSDS - CDH Fine Chemical. This is the primary source for the significant hazards of the quinoline core, including toxicity, carcinogenicity, and environmental hazards.
-
Vertex AI Search Result[8] - tert-Butyl [(3S)-pyrrolidin-3-ylmethyl]carbamate hydrochloride - Apollo Scientific. This source provides hazard statements and handling precautions for a similar heterocyclic carbamate.
-
Vertex AI Search Result[6] - Safeguarding Your Research: A Comprehensive Guide to Handling tert-Butyl Carbamate - Benchchem. This guide provides a good overview of the hazards and handling procedures for the tert-butyl carbamate portion of the molecule.
Sources
- 1. WERCS Studio - Application Error [assets.thermofisher.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.co.uk [fishersci.co.uk]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. [Short-term toxicity studies on 3-tert-butylphenyl-N-methyl-carbamate in the rats and mice] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. tert-butyl N-((3-(aminomethyl)phenyl)methyl)carbamate | C13H20N2O2 | CID 2756043 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. chemicalbook.com [chemicalbook.com]
- 10. agilent.com [agilent.com]
- 11. capotchem.cn [capotchem.cn]
Methodological & Application
Protocol for Boc protection of 3-(aminomethyl)quinoline
Application Note: Chemo-selective N-Boc Protection of 3-(Aminomethyl)quinoline
Executive Summary
This guide details the protocol for the N-tert-butoxycarbonyl (Boc) protection of 3-(aminomethyl)quinoline. While Boc protection is a standard transformation, this specific substrate presents a unique chemo-selective challenge: the presence of two basic nitrogen centers—the highly nucleophilic primary aliphatic amine (target) and the heterocyclic quinoline nitrogen (off-target).
This protocol utilizes a kinetic control strategy to selectively protect the primary amine while leaving the quinoline ring untouched, ensuring high yield and purity without the formation of bis-protected byproducts.
Scientific Foundation & Mechanism[1]
Reactivity Profile
The success of this protocol relies on the nucleophilicity differential (
-
3-(Aminomethyl) group:
(Primary aliphatic amine, highly nucleophilic). -
Quinoline Nitrogen:
(Heterocyclic amine, less nucleophilic, sterically hindered).
Under controlled conditions (0 °C to RT, stoichiometric control), the di-tert-butyl dicarbonate (
Reaction Mechanism
The reaction proceeds via a nucleophilic addition-elimination pathway. The primary amine attacks the carbonyl carbon of the anhydride, forming a tetrahedral intermediate that collapses to release carbon dioxide and tert-butanol.[1]
Figure 1: Mechanistic pathway for the selective N-Boc protection of 3-(aminomethyl)quinoline.
Experimental Protocol
Reagents and Materials
| Reagent | MW ( g/mol ) | Equiv.[2][3][4] | Role |
| 3-(Aminomethyl)quinoline | 158.20 | 1.0 | Substrate |
| Di-tert-butyl dicarbonate ( | 218.25 | 1.1 | Protecting Group Source |
| Triethylamine (TEA) | 101.19 | 1.5 | Base / H-Scavenger |
| Dichloromethane (DCM) | - | [0.2 M] | Solvent |
| Methanol (MeOH) | - | - | Quenching Agent (Optional) |
Critical Note: If starting from the hydrochloride salt of the amine, increase TEA to 2.5 equivalents to ensure complete free-basing.
Step-by-Step Procedure
Step 1: Preparation (0 min)
-
Flame-dry a round-bottom flask equipped with a magnetic stir bar.
-
Purge with nitrogen or argon to remove atmospheric moisture (hydrolysis of
is a common yield killer). -
Dissolve 3-(aminomethyl)quinoline (1.0 equiv) in anhydrous DCM (concentration ~0.2 M).
-
Add TEA (1.5 equiv) via syringe.
Step 2: Reagent Addition (15 min)
-
Cool the solution to 0 °C using an ice bath. Causality: Cooling suppresses the reactivity of the quinoline nitrogen and prevents exothermic runaway.
-
Dissolve
(1.1 equiv) in a minimal amount of DCM. -
Add the
solution dropwise over 10 minutes.
Step 3: Reaction (2 - 4 hours)
-
Remove the ice bath and allow the mixture to warm to Room Temperature (25 °C) .
-
Stir for 2–4 hours.
-
Monitoring: Check reaction progress via TLC (System: 5% MeOH in DCM).
-
Visualization: The starting amine will stain strongly with Ninhydrin (red/purple). The product is UV active but Ninhydrin negative/faint.
-
Step 4: Workup (The "Quinoline Trap")
-
WARNING: Do NOT use a standard acidic wash (e.g., 1M HCl or Citric Acid).
-
Reasoning: Unlike standard Boc-amines, the quinoline ring is basic (
~4.9). Acidic washing will protonate the quinoline, driving your product into the aqueous waste layer.
-
-
Correct Workup:
-
Dilute the reaction mixture with DCM.
-
Wash with saturated
(to remove any acidic impurities). -
Wash with Brine .
-
Dry the organic layer over anhydrous
.[5] -
Filter and concentrate in vacuo to yield the crude oil/solid.
-
Step 5: Purification
-
If TLC shows high purity: Recrystallize from Hexanes/EtOAc.
-
If impurities (
or bis-Boc) are present: Flash Column Chromatography.-
Stationary Phase: Silica Gel.[6]
-
Mobile Phase: Gradient 0%
5% MeOH in DCM.
-
Quality Control & Validation
Ensure the isolated product meets the following criteria before proceeding to downstream applications.
| Metric | Method | Expected Result |
| Identity | ||
| Purity | LC-MS | Single peak, Mass = |
| Absence of SM | Ninhydrin Stain | No red/purple spot on TLC. |
Troubleshooting Guide
Figure 2: Decision tree for troubleshooting common isolation and conversion issues.
References
-
Agami, C., & Couty, F. (2002). The reactivity of the N-Boc protecting group: an under-rated feature. Tetrahedron, 58(14), 2701-2724. Link
-
Basel, Y., & Hassner, A. (2001). Di-tert-butyl dicarbonate and 4-(dimethylamino)pyridine revisited: Their reactions with amines and alcohols. The Journal of Organic Chemistry, 65(18), 6368-6380. Link
-
BenchChem. (2025).[1] An In-depth Technical Guide to the Boc Protection of Primary Amines. Retrieved from BenchChem Application Notes. Link
-
Sigma-Aldrich. (n.d.). Application Note – N-Boc protection utilizing solid supported reagents. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. beilstein-journals.org [beilstein-journals.org]
- 3. Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemscene.com [chemscene.com]
- 5. BOC deprotection [ms.bzchemicals.com]
- 6. Boc-Protected Amino Groups [organic-chemistry.org]
Reaction conditions for Tert-butyl (quinolin-3-ylmethyl)carbamate formation
Application Note: Reaction Conditions for Tert-butyl (quinolin-3-ylmethyl)carbamate Formation
Executive Summary
Tert-butyl (quinolin-3-ylmethyl)carbamate (CAS: 1072806-70-2) is a highly versatile building block frequently utilized in the parallel medicinal chemistry (PMC) of kinase inhibitors and GPCR modulators. The strategic installation of a Boc-protected aminomethyl group at the 3-position of the quinoline core presents unique synthetic challenges, primarily due to the electron-deficient nature of the quinoline ring and the propensity for side reactions during traditional reductive aminations.
This technical guide critically evaluates two divergent synthetic methodologies: the traditional Reductive Hydrogenation of Nitriles and the state-of-the-art Nickel-Catalyzed Decarboxylative Cross-Electrophile Coupling (XEC) . By dissecting the mechanistic causality behind these protocols, this guide provides researchers with self-validating workflows to achieve high-yielding, scalable synthesis.
Strategic Pathway Analysis
The synthesis of Tert-butyl (quinolin-3-ylmethyl)carbamate can be approached via two primary strategic disconnections, each offering distinct advantages depending on the scale and available infrastructure.
Figure 1: Divergent synthetic strategies for Tert-butyl (quinolin-3-ylmethyl)carbamate formation.
Mechanistic Causality & Reaction Dynamics
Route A: Reductive Hydrogenation (The Traditional Approach) The reduction of quinoline-3-carbonitrile using hydrogen gas and a metal catalyst (e.g., Raney Nickel or Pd/C) proceeds via a highly reactive imine intermediate. If left unprotected, the newly formed primary amine will rapidly attack the transient imine, leading to the formation of undesired secondary amine dimers. Causality of Experimental Choice: To circumvent this, the reaction is conducted in the presence of Di-tert-butyl dicarbonate (Boc₂O). The in situ trapping of the primary amine by Boc₂O is kinetically favored over imine attack, immediately forming the stable carbamate. This shifts the reaction equilibrium entirely toward the desired monomeric product.
Route B: Decarboxylative Cross-Electrophile Coupling (The Modern PMC Approach) Recent advancements by Dowling et al.[1] have revolutionized the synthesis of C(sp²)–C(sp³) bonds via Ni-catalyzed XEC. This route utilizes 3-bromoquinoline and a redox-active N-hydroxyphthalimide (NHP) ester derived from Boc-glycine. Causality of Experimental Choice: Aryl bromides are notoriously challenging substrates for XEC compared to aryl iodides due to their higher bond dissociation energies. The addition of catalytic iodide salts (e.g., NaI) is a critical intervention; it facilitates in situ halogen exchange to the more reactive aryl iodide and activates the heterogeneous zinc surface. Zinc acts as the terminal reductant, turning over the catalytic cycle by reducing Ni(III) back to Ni(0) and triggering the single-electron transfer (SET) that fragments the NHP ester into the requisite alkyl radical[2].
Figure 2: Mechanism of the Ni-catalyzed decarboxylative cross-electrophile coupling (XEC).
Comparative Metrics
To assist in route selection, the quantitative and qualitative data for both methodologies are summarized below. The XEC route demonstrates superior performance in late-stage functionalization and library synthesis, yielding the target molecule at an impressive 84% yield[3].
| Metric | Route A: Reductive Hydrogenation | Route B: Ni-Catalyzed XEC[1] |
| Primary Starting Material | Quinoline-3-carbonitrile | 3-Bromoquinoline |
| Reagent Source of Aminomethyl | H₂ / NH₃ / Boc₂O | Boc-Gly-NHP Ester |
| Reported Yield | 60 - 75% | 84% |
| Equipment Required | High-pressure autoclave / Balloon | Standard Schlenk glassware |
| Functional Group Tolerance | Low (Reduces alkenes, nitro groups) | High (Orthogonal to most FG) |
| Atom Economy | High | Low (Generates Phthalimide waste) |
| Primary Application | Kilogram-scale process chemistry | Parallel Medicinal Chemistry (PMC) |
Validated Experimental Protocols
Protocol A: One-Pot Reductive Boc-Protection (Self-Validating System)
This protocol is designed with visual and analytical checkpoints to ensure reaction fidelity without requiring inert atmosphere gloveboxes.
-
Preparation: In a thoroughly dried 100 mL round-bottom flask, dissolve quinoline-3-carbonitrile (10.0 mmol, 1.0 equiv) and Boc₂O (12.0 mmol, 1.2 equiv) in anhydrous methanol (40 mL).
-
Catalyst Addition: Carefully add Raney Nickel slurry in water (approx. 10 wt% relative to the substrate). Self-Validation Check: Ensure the Raney Ni remains wet during transfer to prevent spontaneous ignition.
-
Hydrogenation: Purge the vessel with nitrogen three times, followed by hydrogen gas three times. Attach a hydrogen balloon (or pressurize to 50 psi in an autoclave).
-
Monitoring: Stir vigorously at room temperature. Monitor via LC-MS. Self-Validation Check: The reaction is complete when the mass corresponding to the nitrile (m/z [M+H]⁺) is fully consumed, typically within 12–16 hours.
-
Workup: Purge the flask with nitrogen. Filter the mixture through a pad of Celite, washing with copious amounts of ethyl acetate. Caution: Do not let the Raney Ni filter cake dry out.
-
Purification: Concentrate the filtrate under reduced pressure and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the target carbamate.
Protocol B: Ni-Catalyzed Decarboxylative XEC (Dowling Protocol)
Adapted from the robust methodology developed by Pfizer for PMC campaigns[1][4].
-
Inert Atmosphere Setup: Inside an argon-filled glovebox, charge a 20 mL reaction vial equipped with a magnetic stir bar with the following solids:
-
1,3-Dioxoisoindolin-2-yl (tert-butoxycarbonyl)glycinate (Boc-Gly-NHP ester) (1.5 mmol, 1.5 equiv)
-
NiCl₂·glyme (0.1 mmol, 10 mol%)
-
4,4'-Di-tert-butyl-2,2'-bipyridine (dtbbpy) or optimal amidine ligand (0.1 mmol, 10 mol%)
-
Zinc dust (3.0 mmol, 3.0 equiv)
-
Sodium Iodide (NaI) (0.5 mmol, 50 mol%)
-
-
Solvent & Electrophile Addition: Add anhydrous N,N-Dimethylacetamide (DMA) (5.0 mL, 0.2 M) followed by 3-bromoquinoline (1.0 mmol, 1.0 equiv).
-
Reaction Initiation: Seal the vial with a Teflon-lined cap, remove it from the glovebox, and stir vigorously (800 rpm) at room temperature for 16–24 hours. Self-Validation Check: The mixture will transition from a pale suspension to a dark, deep-red/brown heterogeneous mixture, indicating the formation of the active low-valent nickel species.
-
Quench & Extraction: Dilute the reaction mixture with ethyl acetate (20 mL) and quench with a saturated aqueous solution of EDTA/Na₂CO₃ to sequester the nickel and zinc salts. Stir for 30 minutes until the aqueous layer turns distinctly blue/green.
-
Isolation: Separate the organic layer, wash with brine (3 × 10 mL) to remove residual DMA, dry over anhydrous MgSO₄, and concentrate in vacuo.
-
Purification: Purify the crude residue via automated flash chromatography (Silica gel, Heptane/Ethyl Acetate) to afford Tert-butyl (quinolin-3-ylmethyl)carbamate as a solid (approx. 84% yield).
References
-
Homogeneous Reductant Facilitated Cross-Electrophile Coupling of Aryl Bromides with NHP Esters Source: Organic Letters - ACS Publications URL:[Link]
Sources
Application Note: Scalable Synthesis of Tert-butyl (quinolin-3-ylmethyl)carbamate
This Application Note is structured as a comprehensive technical guide for the scalable synthesis of Tert-butyl (quinolin-3-ylmethyl)carbamate . It is designed for organic chemists and process development scientists, focusing on scalability, safety, and purity.
Abstract
Tert-butyl (quinolin-3-ylmethyl)carbamate is a critical building block in medicinal chemistry, serving as a protected methylamine scaffold for kinase inhibitors and GPCR ligands. While various synthetic routes exist, scaling this synthesis requires navigating the chemoselectivity between the nitrile group and the heteroaromatic quinoline ring. This guide details a robust, two-step protocol: the selective catalytic hydrogenation of quinoline-3-carbonitrile using Raney Nickel, followed by in situ Boc protection. This method minimizes side reactions (ring reduction, secondary amine formation) and avoids stoichiometric hydride reagents (e.g., LiAlH₄), making it suitable for multi-gram to kilogram scale-up.
Retrosynthetic Analysis & Strategy
The target molecule contains a quinoline core with a methylene-spacer amine protected by a Boc group.
Strategic Considerations:
-
Route A (Nitrile Reduction): The most atom-economical and scalable route. Quinoline-3-carbonitrile is commercially available and stable. The challenge is preventing the reduction of the quinoline ring (to tetrahydroquinoline) and the formation of secondary amines (dimerization).
-
Route B (Reductive Amination): Uses quinoline-3-carbaldehyde. While mild, the aldehyde is less stable and more expensive than the nitrile, and the use of borohydrides generates significant waste on scale.
-
Selected Route: Route A is chosen for scalability. We utilize Raney Nickel (Ra-Ni) in methanolic ammonia. The ammonia suppresses secondary amine formation, and controlled hydrogen pressure ensures chemoselectivity.
Figure 1: Retrosynthetic analysis highlighting the preferred hydrogenation pathway (Red Arrow).
Safety & Pre-Start Checks
Critical Hazards:
-
Raney Nickel: Pyrophoric when dry.[1] Must be kept under solvent (water/ethanol) at all times. Spontaneous ignition in air.
-
Hydrogen Gas: Flammable/explosive under pressure. Ensure autoclave integrity and proper grounding.
-
Ammonia: Toxic and corrosive gas/solution. Use in a well-ventilated fume hood.
Equipment:
-
High-pressure reactor (Parr hydrogenator or equivalent) rated for 100 psi (7 bar).
-
Mechanical stirrer (magnetic stirring is insufficient for heavy Ra-Ni slurries).
-
Vacuum filtration setup (sintered glass) with inert gas blanket capability.
Detailed Protocol
Step 1: Selective Hydrogenation of Quinoline-3-carbonitrile
This step converts the nitrile to the primary amine while preserving the aromatic system.
Reagents:
-
Quinoline-3-carbonitrile (1.0 equiv)
-
Raney Nickel (Active catalyst, ~50% wt/wt slurry in water, washed with MeOH) - Load: 20 wt% relative to substrate
-
Ammonia (7N solution in Methanol) - 10.0 equiv
-
Methanol (Solvent) - Concentration: 0.2 M
Procedure:
-
Catalyst Preparation: Weigh the Raney Nickel slurry (20 wt% of substrate mass). Decant the water and wash the catalyst 3 times with anhydrous methanol to remove water. Do not let the catalyst dry.
-
Loading: In the autoclave vessel, charge Quinoline-3-carbonitrile and the prepared Raney Nickel.
-
Solvent Addition: Add the 7N NH₃ in Methanol solution. Ensure the substrate is fully dissolved (sonicate if necessary before adding catalyst).
-
Hydrogenation:
-
Seal the reactor and purge with Nitrogen (3x).
-
Purge with Hydrogen (3x).
-
Pressurize to 50 psi (3.5 bar) . Note: Higher pressures (>100 psi) increase the risk of ring reduction.
-
Heat to 40°C with vigorous stirring (1000 rpm).
-
-
Monitoring: Monitor H₂ uptake. Reaction typically completes in 4–6 hours.
-
Workup:
-
Cool reactor to RT and vent H₂ carefully. Purge with Nitrogen.
-
Filter the mixture through a Celite pad under a nitrogen blanket. Keep the filter cake wet with MeOH to prevent ignition.
-
Rinse the cake with MeOH.
-
Checkpoint: The filtrate contains the crude free amine (Quinolin-3-ylmethanamine). It is prone to oxidation; proceed immediately to Step 2.
-
Step 2: Boc Protection
This step stabilizes the amine and allows for easy purification.
Reagents:
-
Crude Amine filtrate (from Step 1)
-
Di-tert-butyl dicarbonate (Boc₂O) - 1.1 equiv (relative to starting nitrile)
-
Triethylamine (TEA) - 1.5 equiv
-
Dichloromethane (DCM) or continue in MeOH
Procedure:
-
Concentrate the methanolic filtrate from Step 1 to ~20% of its original volume (do not dry completely to avoid instability).
-
Dilute with DCM (equal volume to original methanol).
-
Add Triethylamine.
-
Cool the mixture to 0°C.
-
Add Boc₂O (dissolved in minimal DCM) dropwise over 30 minutes.
-
Allow to warm to Room Temperature and stir for 3 hours.
-
Quench & Extraction:
-
Purification: Recrystallization from Hexanes/EtOAc (typically 4:1) or Flash Chromatography (0-30% EtOAc in Hexanes).
Data Summary & Process Metrics
| Parameter | Specification / Result | Notes |
| Scale | 50 g input (Nitrile) | Demonstrated scalability |
| Yield (Step 1) | >95% (in solution) | Not isolated to prevent degradation |
| Yield (Overall) | 82 - 88% | Isolated solid after Step 2 |
| Purity (HPLC) | >98% | After recrystallization |
| Appearance | White to Off-white solid | |
| Selectivity | >95% Primary Amine | <2% Secondary amine (dimer) |
| Ring Reduction | <1% Tetrahydroquinoline | Controlled by Pressure/Temp limits |
Process Flow Diagram
Figure 2: Operational workflow for the synthesis process.
Analytical Characterization (Expected)
-
1H NMR (400 MHz, CDCl₃): δ 8.90 (d, 1H, Ar-H), 8.10 (d, 1H, Ar-H), 7.80 (d, 1H, Ar-H), 7.70 (t, 1H, Ar-H), 7.55 (t, 1H, Ar-H), 5.10 (br s, 1H, NH), 4.50 (d, 2H, CH₂), 1.48 (s, 9H, t-Bu).
-
MS (ESI): m/z 259.1 [M+H]⁺.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Conversion | Deactivated Catalyst | Wash Ra-Ni thoroughly with MeOH before use; ensure H₂ quality. |
| Secondary Amine Formation | Insufficient Ammonia | Ensure NH₃ concentration is ≥7N; use fresh ammonia solution. |
| Ring Reduction (Tetrahydroquinoline) | Pressure/Temp too high | Reduce pressure to 30-40 psi; keep Temp <45°C. |
| Colored Impurities | Oxidation of intermediate | Minimize air exposure during filtration; proceed to Step 2 immediately. |
References
-
Nitrile Reduction Methodology: "Catalytic Hydrogenation of Nitriles to Primary Amines." Organic Reactions, 2011 .[4] Link
-
Raney Nickel Handling: "Reagent Friday: Raney Nickel." Master Organic Chemistry, 2011 .[4] Link
-
General Synthesis of Quinoline Amines: "Synthesis of quinoline-3-carbonitrile derivatives." ResearchGate, 2023 . Link
- Boc Protection Standards: "Protective Groups in Organic Synthesis," Wuts & Greene, 4th Ed. Wiley-Interscience.
-
Selectivity in Heterocycle Hydrogenation: "Selective and sustainable quinoline hydrogenation with a robust hierarchical catalyst framework." Catalysis Science & Technology, 2015 . Link
Sources
Reagents for synthesizing Tert-butyl (quinolin-3-ylmethyl)carbamate
Technical Application Note: High-Fidelity Synthesis of Tert-butyl (quinolin-3-ylmethyl)carbamate
Abstract & Strategic Overview
The synthesis of Tert-butyl (quinolin-3-ylmethyl)carbamate is a critical transformation in medicinal chemistry, particularly for developing kinase inhibitors (e.g., c-Met, VEGFR) where the quinoline scaffold acts as a hinge-binder.[1] The target molecule consists of a quinoline ring linked via a methylene spacer to a Boc-protected primary amine.
While reductive amination of quinoline-3-carbaldehyde is a theoretical route, it often suffers from over-alkylation (formation of secondary amines) or necessitates unstable imine intermediates.[1] Consequently, this guide prioritizes the Reduction of Quinoline-3-carbonitrile followed by Boc-protection .[1] This approach guarantees the formation of a primary amine, ensuring high regioselectivity and purity.
Two protocols are detailed below:
-
Method A (The "Chemo-Selective" Route): Sodium Borohydride (NaBH₄) with Cobalt(II) Chloride. This is the recommended "Expert" method as it selectively reduces the nitrile to the primary amine without hydrogenating the quinoline ring.
-
Method B (The "Classic" Route): Lithium Aluminum Hydride (LiAlH₄). A standard laboratory method that requires strict temperature control to prevent ring reduction.
Retrosynthetic Analysis & Logic
The following flowchart illustrates the strategic disconnections. We avoid the "Reductive Amination" pathway to eliminate dimer impurities.
Figure 1: Retrosynthetic strategy highlighting the preferred Nitrile Reduction pathway (Green/Yellow) versus the riskier Aldehyde route (Grey).[1]
Critical Reagents & Materials
| Reagent | CAS No.[2] | Grade | Function | Safety Note |
| Quinoline-3-carbonitrile | 25196-85-2 | >98% | Starting Scaffold | Irritant.[1] |
| Cobalt(II) Chloride hexahydrate | 7791-13-1 | ACS | Catalyst (Method A) | Toxic to aquatic life; sensitizer.[1] |
| Sodium Borohydride (NaBH₄) | 16940-66-2 | >98% | Reducing Agent (Method A) | Water reactive; evolves H₂ gas.[1] |
| Lithium Aluminum Hydride (LiAlH₄) | 16853-85-3 | 1.0M in THF | Reducing Agent (Method B)[1] | Pyrophoric; reacts violently with water. |
| Di-tert-butyl dicarbonate (Boc₂O) | 24424-99-5 | >99% | Protecting Group | Irritant; store cold.[1] |
| Triethylamine (TEA) | 121-44-8 | Anhydrous | Base | Flammable; corrosive.[1] |
Experimental Protocols
Method A: Selective Reduction using CoCl₂/NaBH₄ (Recommended)
Rationale: This method avoids the harsh conditions of LiAlH₄ and minimizes the risk of reducing the heterocyclic quinoline ring (e.g., to tetrahydroquinoline).
Step 1: Synthesis of (Quinolin-3-yl)methanamine
-
Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and an ice bath.
-
Dissolution: Dissolve Quinoline-3-carbonitrile (1.54 g, 10.0 mmol) and Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O, 4.76 g, 20.0 mmol) in Methanol (50 mL). The solution will turn deep purple/pink.
-
Reduction: Cool the mixture to 0°C. Add Sodium Borohydride (NaBH₄, 3.78 g, 100 mmol) portion-wise over 30 minutes.
-
Caution: Vigorous evolution of hydrogen gas will occur. Ensure good venting. The solution will turn black (formation of cobalt boride species).
-
-
Reaction: Allow the mixture to warm to room temperature and stir for 2 hours. Monitor by TLC (DCM:MeOH 9:1) or LC-MS for the disappearance of the nitrile.
-
Quench: Carefully add 3N HCl (20 mL) to destroy excess borohydride and dissolve the black precipitate. Stir for 15 minutes.
-
Basification: Basify the aqueous layer to pH >10 using concentrated Ammonium Hydroxide (NH₄OH).
-
Extraction: Extract with DCM (3 x 50 mL). Dry the combined organic layers over Na₂SO₄ and concentrate in vacuo.
-
Note: The free amine is often an oil or low-melting solid.[1] Proceed directly to Step 2 to avoid stability issues.
-
Step 2: Boc Protection
-
Setup: Dissolve the crude (Quinolin-3-yl)methanamine from Step 1 in DCM (30 mL).
-
Reagents: Add Triethylamine (TEA, 2.1 mL, 15.0 mmol). Cool to 0°C.
-
Addition: Add Di-tert-butyl dicarbonate (Boc₂O, 2.40 g, 11.0 mmol) dissolved in a small amount of DCM dropwise.
-
Completion: Stir at room temperature for 4 hours.
-
Workup: Wash the organic layer with water (2 x 20 mL) and brine (20 mL). Dry over Na₂SO₄.
-
Purification: Purify via flash column chromatography (Hexanes:Ethyl Acetate, gradient 0-40%).
-
Yield: Expected yield (over 2 steps) is 65-75%.
Method B: Reduction using LiAlH₄ (Alternative)
Rationale: Standard lab method if CoCl₂ is unavailable. Requires anhydrous conditions.[1]
-
Setup: Flame-dry a 2-neck flask under Argon.
-
Reagents: Add LiAlH₄ (1.0M in THF, 15 mL, 15 mmol) and cool to 0°C.
-
Addition: Dissolve Quinoline-3-carbonitrile (1.54 g, 10 mmol) in anhydrous THF (10 mL) and add dropwise.
-
Critical: Keep temperature <5°C to avoid reducing the quinoline ring.
-
-
Reaction: Stir at 0°C for 1 hour, then warm to RT for 1 hour.
-
Fieser Quench: Cool back to 0°C. Add water (0.6 mL), then 15% NaOH (0.6 mL), then water (1.8 mL). Stir until a white granular precipitate forms.
-
Filtration: Filter through a Celite pad. Rinse with THF.
-
Protection: Proceed to Boc protection as described in Method A, Step 2.
Workflow Visualization
Figure 2: Step-by-step experimental workflow for the high-fidelity synthesis protocol.
Analytical Validation
To ensure the integrity of the synthesized product, compare your data against these expected parameters:
-
¹H NMR (400 MHz, CDCl₃):
-
δ 8.90 (d, 1H): Proton at position 2 of quinoline (deshielded by Nitrogen).
-
δ 8.10 (d, 1H): Proton at position 4.
-
δ 7.50-7.80 (m, 4H): Aromatic protons of the benzene ring.
-
δ 5.10 (br s, 1H): NH of the carbamate.
-
δ 4.50 (d, 2H): Methylene group (-CH₂-NHBoc).[1] Key diagnostic signal.
-
δ 1.45 (s, 9H): Tert-butyl group.
-
-
LC-MS (ESI+):
-
Calculated MW: 258.32 g/mol .
-
Expected [M+H]⁺: 259.15.
-
Common fragment: [M+H-Boc]⁺ ≈ 159.1 (free amine).[1]
-
Troubleshooting & Optimization
-
Over-Reduction (Ring Hydrogenation):
-
Low Yield in Step 1:
-
Cause: The free amine is water-soluble and can be lost during aqueous workup.[1]
-
Fix: When extracting the free amine, salt the aqueous layer heavily with NaCl and use CHCl₃/Isopropanol (3:1) instead of pure DCM for extraction.
-
-
Dimer Formation:
References
-
Reduction of Nitriles to Amines
-
Osby, J. O., et al. "Reduction of Nitriles to Amines with Cobalt(II) Chloride and Sodium Borohydride." Journal of the American Chemical Society. (Validated methodology for selective nitrile reduction).
-
-
Quinoline Synthesis & Functionalization
-
"Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs."[1] National Institutes of Health (NIH). (Context on quinoline-3-carbaldehyde reactivity).
-
-
Boc Protection Standards
-
"Protection of Amines." Common Organic Chemistry. (General protocols for Boc protection).
-
-
Target Molecule Analogues
Sources
- 1. chemsynthesis.com [chemsynthesis.com]
- 2. chemscene.com [chemscene.com]
- 3. US9365516B2 - Process for preparing quinoline derivatives - Google Patents [patents.google.com]
- 4. Reductive amination - Wikipedia [en.wikipedia.org]
- 5. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. fluorochem.co.uk [fluorochem.co.uk]
Tert-butyl (quinolin-3-ylmethyl)carbamate in peptide bond surrogate design
Abstract
This technical guide outlines the utility, synthesis, and incorporation of Tert-butyl (quinolin-3-ylmethyl)carbamate (Boc-3-AMQ) as a critical building block in the design of peptide bond surrogates.[1] The quinoline-3-ylmethyl moiety serves as a privileged scaffold, offering a rigid, bicyclic aromatic system that mimics tryptophan or phenylalanine side chains while enhancing metabolic stability and membrane permeability.[1] This document details protocols for its synthesis, deprotection, and application in generating reduced amide isosteres , urea-linked peptidomimetics , and N-capped protease inhibitors .
Introduction: The Quinoline Scaffold in Peptidomimetics
In peptide drug discovery, native amide bonds are susceptible to rapid proteolytic degradation. Peptide bond surrogates replace the labile -CO-NH- linkage with stable mimics (e.g., -CH₂-NH-, -NH-CO-NH-) to improve pharmacokinetics.[1]
Tert-butyl (quinolin-3-ylmethyl)carbamate acts as a protected precursor to 3-(aminomethyl)quinoline , a versatile amine "warhead" or side-chain surrogate.[1]
Key Physicochemical Advantages:
-
Pi-Stacking Capability: The bicyclic quinoline ring engages in strong
interactions with aromatic residues (Phe, Tyr, Trp) in receptor binding pockets.[1] -
Conformational Constraint: The rigidity of the quinoline core reduces the entropic penalty of binding compared to flexible aliphatic chains.
-
Hydrogen Bonding: The quinoline nitrogen acts as a weak H-bond acceptor (
), distinct from the indole N-H of tryptophan (H-bond donor), offering unique selectivity profiles.
Chemical Properties & Handling
| Property | Specification |
| IUPAC Name | tert-butyl N-(quinolin-3-ylmethyl)carbamate |
| Molecular Formula | C₁₅H₁₈N₂O₂ |
| Molecular Weight | 258.32 g/mol |
| Solubility | Soluble in DCM, DMF, DMSO, MeOH; Insoluble in water.[1] |
| Stability | Stable at RT; Hygroscopic. Store at 2–8°C under inert gas. |
| Hazards | Irritant. Quinoline derivatives may be toxic/mutagenic. Handle in fume hood. |
Experimental Protocols
Protocol A: Synthesis of the Building Block
Rationale: While commercially available, in-house synthesis from quinoline-3-carboxaldehyde ensures freshness and allows for scale-up.[1]
Reagents: Quinoline-3-carboxaldehyde, Ammonium Acetate (NH₄OAc), Sodium Cyanoborohydride (NaBH₃CN), Di-tert-butyl dicarbonate (Boc₂O).[1]
-
Imine Formation:
-
Dissolve quinoline-3-carboxaldehyde (10 mmol) in anhydrous MeOH (50 mL).
-
Add NH₄OAc (100 mmol, 10 eq) to buffer the solution and provide the nitrogen source.
-
Stir at Room Temperature (RT) for 2 hours under N₂ atmosphere.
-
-
Reduction:
-
Cool to 0°C. Carefully add NaBH₃CN (15 mmol, 1.5 eq) portion-wise.
-
Critical Step: Maintain pH ~6–7 by adding glacial acetic acid dropwise if necessary to prevent aldehyde polymerization.
-
Stir at RT for 12 hours.
-
-
In-situ Protection:
-
Adjust pH to ~9 using saturated aqueous NaHCO₃.
-
Add Boc₂O (12 mmol, 1.2 eq) dissolved in minimal THF.
-
Stir vigorously for 4 hours.
-
-
Work-up:
-
Purification:
-
Flash Chromatography (SiO₂): Elute with Hexane:EtOAc (7:3).
-
Yield: Expect 75–85% as a white/off-white solid.[1]
-
Protocol B: Incorporation into Peptide Surrogates (The "Reduced Amide" Isostere)
Rationale: Creating a -CH₂-NH- linkage (reduced amide) renders the bond immune to proteases.[1] This protocol couples the deprotected quinoline amine to a peptide aldehyde.
Workflow Diagram:
Caption: Workflow for converting Boc-3-AMQ into various peptide bond surrogate classes.
Step-by-Step Procedure (Reduced Amide Synthesis):
-
Boc-Deprotection:
-
Dissolve Tert-butyl (quinolin-3-ylmethyl)carbamate (1 mmol) in DCM (5 mL).
-
Add TFA (5 mL) and stir for 1 hour at RT.
-
Concentrate in vacuo. Co-evaporate with toluene (3x) to remove TFA traces.
-
Note: The product is the TFA salt of 3-(aminomethyl)quinoline.[1] Neutralize with DIEA (Diisopropylethylamine) immediately before use.
-
-
Reductive Alkylation:
-
Dissolve the Peptide Aldehyde (e.g., Boc-Phe-H, 1 mmol) and the Quinoline Amine (1 mmol) in 1% AcOH/MeOH.
-
Add molecular sieves (3Å) to promote imine formation. Stir for 1 hour.
-
Add NaBH₃CN (1.5 mmol). Stir overnight.
-
-
Validation:
-
Monitor by LC-MS.[1] The reduced amide bond is basic; the product will likely be protonated in acidic mobile phases.
-
Mechanistic Insights & Case Studies
Case Study: Metalloprotease Inhibition
In the design of inhibitors for enzymes like New Delhi metallo-β-lactamase 1 (NDM-1) or Transglutaminase, the quinoline ring is often used to occupy the S1' hydrophobic pocket.[1]
-
Mechanism: The deprotected amine of the title compound is coupled to a zinc-binding group (e.g., hydroxamic acid or thiol). The quinoline ring pi-stacks with conserved Tyrosine or Histidine residues in the active site.[1]
-
Surrogate Effect: Replacing a standard Tryptophan residue with the (quinolin-3-ylmethyl)glycine surrogate often results in a 10-fold increase in metabolic half-life due to the non-natural heterocyclic core being unrecognized by chymotrypsin-like proteases.[1]
Comparative Analysis: Amide vs. Carbamate vs. Reduced Amide
| Linkage Type | Structure (Quin = Quinoline) | Stability | Conformational Freedom |
| Native Amide | Quin-CH₂-NH-CO -R | Low (Proteolysis) | Planar, Rigid (Partial double bond) |
| Carbamate | Quin-CH₂-NH-CO-O -R | High | Flexible rotation around O-C bond |
| Reduced Amide | Quin-CH₂-NH-CH₂ -R | Very High | High flexibility (Rotatable) |
| Urea | Quin-CH₂-NH-CO-NH -R | High | Rigid, Planar H-bond network |
Scientist's Note: Use the Carbamate (the title compound itself, linked to an alcohol) when you need to introduce a "cleavable" linker or a transition-state mimic. Use the Reduced Amide (Protocol B) when permanent stability is required.
Quality Control & Characterization
NMR Validation (Proton, 400 MHz, DMSO-d₆):
-
Quinoline Aromatic Protons: Look for a characteristic singlet at
ppm (H-2 position) and ppm (H-4 position).[1] -
Methylene Bridge: A doublet or singlet at
ppm (-CH ₂-NH-).[1] -
Boc Group: A strong singlet at
ppm (9H). Disappearance of this peak confirms deprotection.
HPLC Method:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse).
-
Mobile Phase: A: 0.1% Formic Acid in Water; B: MeCN.
-
Gradient: 5% B to 95% B over 10 min.
-
Detection: UV 254 nm (Quinoline absorbs strongly here).
References
-
Verma, A. et al. (2021). "Dihydroisoxazole inhibitors of Anopheles gambiae seminal transglutaminase AgTG3." PMC. Available at: [Link]
-
King, A. et al. (2021). "Computationally designed peptide macrocycle inhibitors of New Delhi metallo-β-lactamase 1." Proceedings of the National Academy of Sciences. Available at: [Link]
-
Ghosh, A. K.[2][4] & Brindisi, M. (2015). "Organic Carbamates in Drug Design and Medicinal Chemistry." Journal of Medicinal Chemistry. Available at: [Link]
-
Organic Syntheses. "General Procedures for Carbamate Synthesis via Curtius Rearrangement." Available at: [Link][1]
Sources
Troubleshooting & Optimization
Purification of Tert-butyl (quinolin-3-ylmethyl)carbamate by flash chromatography
Ticket ID: QN-3-BOC-PUR Topic: Purification of tert-butyl (quinolin-3-ylmethyl)carbamate Status: Resolved / Guide Available Assigned Scientist: Senior Application Specialist
Overview
You are attempting to purify tert-butyl (quinolin-3-ylmethyl)carbamate . This molecule presents a classic "push-pull" chromatographic challenge:
-
The Quinoline Ring: A basic nitrogen heterocycle (
) that interacts strongly with acidic silanols on silica gel, causing severe tailing (streaking). -
The Boc Group: A lipophilic, acid-sensitive protecting group that requires careful handling to prevent deprotection.
-
The Linker: The methyl carbamate adds flexibility and moderate polarity.
This guide addresses these specific chemical properties to ensure a high-yield, high-purity isolation.
Knowledge Base Article #1: Eliminating Peak Tailing
The Issue
Users often report that quinoline derivatives "streak" down the column, never eluting as a sharp band. This results in poor separation from impurities and low recovery.
The Mechanism (Why it happens)
Standard silica gel is slightly acidic (
The Solution: Mobile Phase Modifiers
You must "mask" the silanols using a stronger base in your mobile phase.
Recommended Protocol:
-
Modifier: Triethylamine (TEA) or Ammonium Hydroxide (
). -
Concentration: 1% v/v in the polar solvent component (or 0.1–0.5% of the total mobile phase).
-
Solvent System: Hexane / Ethyl Acetate (EtOAc) is preferred over DCM/MeOH for this specific molecule to better separate non-polar impurities (like
).
Step-by-Step Modifier Setup:
-
Prepare your non-polar solvent (Solvent A): 100% Hexane.
-
Prepare your polar solvent (Solvent B): Ethyl Acetate + 1% Triethylamine .
-
Crucial Step: Flush the column with 10% Solvent B before loading your sample. This "pre-treats" the silica, neutralizing the active sites before your compound touches them.
Visualizing the Interaction
Figure 1: Mechanism of silanol blocking. TEA binds to acidic sites (red), allowing the quinoline product (green) to elute without drag.
Knowledge Base Article #2: Impurity Management
Common Impurities
In Boc-protection reactions, you typically encounter two main impurities:
-
Excess Boc Anhydride (
): Non-polar. -
Unreacted Amine (Starting Material): Highly polar and basic.
Separation Strategy
The Hexane/EtOAc gradient is superior here because
Data Table: Predicted Elution Profile (Hex/EtOAc)
| Compound | Polarity | Est.[1][2][3][4][5] | Elution Order | Visualization |
| Non-polar | 0.8 – 0.9 | 1st (Solvent Front) | Stain (Ninhydrin/KMnO4) - weak UV | |
| Product | Moderate | 0.3 – 0.4 | 2nd (Target) | Strong UV (254 nm) |
| Unreacted Amine | Polar/Basic | < 0.1 | 3rd (Retained) | UV / Ninhydrin |
Troubleshooting FAQ:
-
Q: I see a spot running with the solvent front. Is that my product?
-
A: Likely not. That is usually excess
. Your quinoline product will interact with the silica and run slower. Always check UV absorbance; has poor UV absorbance compared to the quinoline ring.
-
-
Q: How do I remove the
without a column?-
A:
is volatile. If you have <500mg of crude, you can often sublime it off using a high-vacuum pump (0.1 mmHg) with mild heating (40°C) for 2 hours before the column.
-
Knowledge Base Article #3: Sample Loading & Solubility
The Challenge
Carbamates can be gummy or oily. Quinoline derivatives can be crystalline but poorly soluble in hexane. Loading a solution of DCM onto a Hexane column causes "solvent effects" (band broadening) because DCM is a strong solvent.
The Protocol: Dry Loading
For this molecule, Dry Loading is mandatory for high resolution.
-
Dissolve: Dissolve crude mixture in a minimal amount of DCM or MeOH.
-
Adsorb: Add Celite 545 or clean Silica Gel (ratio: 3g solid support per 1g crude).
-
Evaporate: Rotovap to dryness. You should have a free-flowing powder.[4]
-
Load: Pour this powder into a solid load cartridge (SLT) or directly on top of the pre-packed column.
Why this works: It eliminates the solvent mismatch issue and prevents the "gummy" crude from blocking the top of the column.
Knowledge Base Article #4: Stability & Workflow
Acid Sensitivity Warning
-
NEVER use acidic modifiers (Acetic Acid, Formic Acid, TFA) to fix peak shape.
-
Reason: The Boc group is acid-labile. While silica is weakly acidic, strong acids in the mobile phase will cleave the Boc group, yielding the free amine which will then stick irreversibly to the column.
Master Workflow Diagram
Figure 2: Optimized purification workflow. Note the specific check for Rf and the inclusion of TEA in the preparation step.
References
-
Teledyne ISCO. (2012). Purification of Heterocycles by Flash Chromatography. Application Note AN86. Link
-
Biotage. (2025).[5] Strategies for the Purification of Basic Compounds. The Flash Blog. Link
-
Royal Society of Chemistry. (2016). Synthesis and purification of quinoline derivatives via flash chromatography (Supplementary Info). RSC Advances. Link
-
BenchChem. (2025).[2][3][4][6][7] Methods for removing excess Boc anhydride from reaction mixtures. Technical Support Guide. Link
Sources
Technical Support Center: Boc Deprotection of Tert-butyl (quinolin-3-ylmethyl)carbamate
Topic: Troubleshooting & Protocol Optimization Audience: Medicinal Chemists, Process Chemists, and R&D Scientists Status: Active Guide[1]
Core Technical Analysis: The "Acid Sink" Challenge
Before attempting this reaction, it is critical to understand that tert-butyl (quinolin-3-ylmethyl)carbamate is not a standard aliphatic Boc-amine. It possesses two distinct nitrogen centers with vastly different basicities.
The Mechanistic Complication
-
The Carbamate (Boc): Requires strong acid to protonate the carbonyl oxygen and trigger the elimination of isobutene and CO₂.
-
The Quinoline Nitrogen: Acts as a "proton sink." With a pKa of ~4.9 (conjugate acid), the quinoline nitrogen will protonate before or simultaneously with the Boc group.[1]
Implication: If you use standard stoichiometry (e.g., 1.5 - 2.0 equivalents of acid), the quinoline ring will sequester 1.0 equivalent immediately.[1] This leaves insufficient acid to drive the Boc deprotection to completion, resulting in stalled reactions or long reaction times.[1]
The Solubility Paradox[1]
-
Starting Material: Lipophilic, soluble in DCM/EtOAc.[1]
-
Intermediate/Product: The resulting product is a dicationic salt (quinolinium + ammonium). This species is highly polar and often hygroscopic.
-
Free Base: The fully deprotected free amine, (quinolin-3-yl)methanamine , has poor water solubility but moderate polarity, making extraction pH-dependent and prone to emulsions.[1]
Standard Operating Procedures (SOPs)
Method A: Isolation as Dihydrochloride Salt (Recommended)
Best for stability and storage. The salt form prevents oxidation and is easier to handle.
-
Dissolution: Dissolve 1.0 mmol of substrate in 1,4-Dioxane (5 mL) .
-
Note: DCM can be used, but dioxane often precipitates the product directly.
-
-
Acid Addition: Add 4.0 M HCl in Dioxane (2.5 mL, 10 mmol, 10 equiv) .
-
Critical: Do not use less than 5 equivalents. You need excess acid to overcome the quinoline buffering capacity.
-
-
Reaction: Stir at room temperature (RT) for 2–4 hours. Monitor by LCMS (TLC is difficult due to the polarity of the amine salt).
-
Workup:
-
Dilute with Diethyl Ether (Et₂O) or MTBE (15 mL).
-
The product should crash out as a white/off-white solid.
-
Filter under inert atmosphere (nitrogen) if possible, as the salt can be hygroscopic.[1]
-
Wash with Et₂O. Dry under vacuum.
-
Method B: Isolation as Free Base
Required if the next step involves a nucleophilic attack or metal-catalyzed coupling.
-
Deprotection: Follow steps 1–3 above (or use TFA/DCM 1:4 ratio).
-
Quench: Concentrate the reaction mixture to remove excess acid/solvent.
-
Partition: Redissolve residue in DCM (or CHCl₃/IPA 3:1 if solubility is poor). Add water.
-
pH Adjustment (The Critical Step):
-
Slowly add 1N NaOH or Sat. Na₂CO₃ .
-
Target pH: You must reach pH > 11 .
-
Reasoning: At pH 7, the quinoline is free (pKa ~4.9), but the primary amine (pKa ~9.[1]5) is still protonated (
). You must go significantly above 9.5 to extract the free amine into the organic layer.
-
-
Extraction: Extract the aqueous layer 3x with DCM. Dry over Na₂SO₄ and concentrate.
Troubleshooting Matrix (Q&A)
Category 1: Incomplete Reaction
Q: I used 2 equivalents of TFA, but 50% of the starting material remains after 12 hours. Why? A: You have under-acidified the system. The quinoline ring is a base.[2][3][4] It consumes 1 equivalent of acid instantly to form the quinolinium salt. This leaves only 1 equivalent for the Boc group, which is kinetically insufficient for rapid deprotection.[1]
-
Fix: Add an additional 5–10 equivalents of TFA or HCl. The reaction is not sensitive to excess acid, but it is sensitive to insufficient acid.[1]
Q: My reaction turned dark yellow/brown. Did it decompose? A: Quinoline derivatives are often photosensitive and prone to oxidation, turning yellow upon protonation or exposure to light.[1]
-
Fix: This is usually cosmetic. Check purity by LCMS. If the mass is correct, proceed.[1] To prevent this in the future, wrap the flask in aluminum foil during the reaction.
Category 2: Workup & Isolation Issues
Q: I neutralized the reaction to pH 7, but I recovered zero product in the organic layer. Where is it?
A: It is stuck in the aqueous layer. At pH 7, the primary amine is still protonated (
-
Fix: Adjust the aqueous layer to pH 12–13 using NaOH. This ensures both nitrogens are deprotonated. Then extract with DCM or a mixture of Chloroform:Isopropanol (3:1).
Q: I isolated the solid, but it turned into a goo/oil on the bench. What happened? A: You likely isolated the hydrochloride or trifluoroacetate salt, which can be extremely hygroscopic.[1]
-
Fix: Store the salt in a desiccator immediately. Alternatively, perform an ion exchange to a more stable counter-ion (e.g., tosylate) or convert it immediately to the free base for the next step.[1]
Category 3: Impurity Profiles
Q: I see a "t-butyl" adduct (+56 mass) on my quinoline ring. Is this possible? A: While rare for electron-deficient quinolines, the generated tert-butyl cation can technically perform electrophilic aromatic substitution if the reaction is highly concentrated.
-
Fix: Add a cation scavenger. Triethylsilane (2–5%) or 1,3-dimethoxybenzene are effective scavengers in TFA deprotections.
Visualizations
Diagram 1: Reaction Workflow & Decision Tree
This flowchart guides you through the critical decision points based on your desired final form (Salt vs. Free Base).
Caption: Workflow for deprotection of Boc-aminomethylquinoline, highlighting the critical pH adjustment step for free base isolation.
Diagram 2: pH-Dependent Speciation
Understanding the protonation state is vital for successful extraction.
Caption: Protonation states of (quinolin-3-yl)methanamine at varying pH levels. Extraction is only possible in the "Basic" state.[1]
Quantitative Data Summary
| Parameter | Value / Condition | Reason |
| Quinoline pKa | ~4.9 (Conjugate Acid) | Requires neutralization to free the ring nitrogen. |
| Primary Amine pKa | ~9.0 – 9.8 | Requires high pH (>11) to deprotonate fully. |
| Acid Equivalents | > 5.0 equiv | 1.0 eq consumed by Quinoline; excess needed for Boc. |
| Reaction Time | 2 – 4 Hours | Fast if acid is sufficient; stalls if acid is low. |
| Preferred Solvent | 1,4-Dioxane or DCM | Dioxane allows direct precipitation of HCl salt. |
| Storage Temp | 2–8 °C | Free amines can oxidize; salts are hygroscopic. |
References
-
Greene's Protective Groups in Organic Synthesis , 5th Edition.[1] Wuts, P. G. M. (2014).[1] Standard protocols for Boc deprotection and mechanistic insights.
-
pKa Values of Nitrogen Heterocycles. Journal of Organic Chemistry. Detailed analysis of quinoline basicity compared to primary amines.
-
Synthesis of Quinoline Derivatives. Organic Process Research & Development. Handling and isolation of polar quinoline salts.
-
Boc Deprotection Mechanisms. Journal of Organic Chemistry. Kinetics of N-Boc cleavage in acidic media.
Sources
Technical Support Center: Optimizing Nickel-Catalyzed Cross-Coupling of Quinoline Carbamates
Welcome to the Advanced Synthesis Support Center. This guide is designed for researchers and drug development professionals working on the late-stage functionalization of N-heterocycles. Here, we address the thermodynamic and kinetic challenges of activating C(aryl)–O bonds in quinoline carbamates using nickel catalysis.
Core Principles & Mechanistic Workflow
Aryl carbamates are highly stable, easily synthesized, and excellent directing groups for ortho-functionalization. However, their C(aryl)–O bonds are kinetically inert compared to carbon-halogen bonds, making them notoriously resistant to standard palladium catalysis (1)[1]. Nickel complexes, possessing a smaller atomic radius and higher nucleophilicity in the Ni(0) state, exhibit exceptional reactivity toward C(aryl)–O bond cleavage[1].
When applying this to quinoline substrates, researchers face a dual challenge: overcoming the high activation barrier of the carbamate C–O bond while preventing catalyst poisoning by the Lewis basic quinoline nitrogen, which can form off-cycle inactive complexes (2)[2].
Catalytic cycle of Ni-catalyzed quinoline carbamate cross-coupling.
Troubleshooting Guide & FAQs
Q1: My reaction stalls at <10% conversion despite using 10 mol% Ni(cod)₂. How do I prevent catalyst deactivation?
-
Root Cause: The nitrogen atom in the quinoline ring is highly Lewis basic and can outcompete your designated ligand, forming stable, unreactive off-cycle Ni-quinoline complexes[2].
-
Solution:
-
Steric Shielding: Utilize bulky, electron-rich ligands like PCy₃ or N-heterocyclic carbenes (NHCs) such as SIPr or SIMes. These ligands increase the electron density on the Ni center (facilitating oxidative addition) while their steric bulk prevents the formation of inactive bis-quinoline Ni complexes.
-
Mixed Solvent Strategy: Employing a mixed solvent system (e.g., adding a small amount of DMF or pyridine) can provide synergistic coordination that dynamically protects the Ni center without permanently poisoning it (3)[3].
-
Q2: I am attempting an amination of a quinoline carbamate, but I observe significant amounts of unreacted starting material. What is the rate-limiting step?
-
Root Cause: Computational studies on the nickel-catalyzed amination of aryl carbamates reveal that reductive elimination is typically the rate-determining step (with activation barriers often exceeding 23.1 kcal/mol), not the initial oxidative addition (4)[4].
-
Solution:
-
Increase Temperature: Ensure the reaction is heated to at least 80–100 °C to overcome the reductive elimination barrier.
-
Base Selection: The choice of base is critical for facilitating the deprotonation of the coordinated amine prior to reductive elimination. Switch from weak bases (like K₃PO₄) to stronger alkoxide bases (like NaOtBu)[4].
-
Q3: How do I control the stereochemistry if I am using a benzylic quinoline carbamate?
-
Root Cause: Nickel-catalyzed cross-couplings of alkyl/benzylic electrophiles typically proceed via radical intermediates, leading to racemization. However, stereospecificity can be hardwired by the ligand choice (5)[5].
-
Solution: To achieve retention of stereochemistry, use tricyclohexylphosphine (PCy₃). If inversion is desired, switch to an NHC ligand like SIMes. The ligand dictates the transition state geometry during the oxidative addition phase[5].
Q4: Can I use weak N-nucleophiles like sulfonamides or anilines?
-
Root Cause: Weak nucleophiles struggle to displace the strongly bound carbamate leaving group during the transmetalation/ligand exchange step.
-
Solution: Consider an electrochemical approach. Nickel-catalyzed redox-neutral cross-coupling via paired electrolysis has proven highly effective for coupling challenging electrophiles with weak N-nucleophiles, circumventing traditional thermodynamic barriers (6)[6].
Quantitative Data: Ligand & Base Optimization
The following table summarizes the causal relationship between reaction conditions and yield during the optimization of Ni-catalyzed amination of N-heterocyclic carbamates[4].
| Entry | Catalyst / Ligand | Base | Solvent | Temp (°C) | Yield (%) | Mechanistic Observation |
| 1 | Ni(cod)₂ / None | NaOtBu | Toluene | 100 | <5 | Severe catalyst poisoning by quinoline nitrogen. |
| 2 | Ni(cod)₂ / PPh₃ | NaOtBu | Toluene | 100 | 15 | Insufficient steric bulk to prevent off-cycle coordination. |
| 3 | Ni(cod)₂ / PCy₃ | K₃PO₄ | Toluene | 100 | 42 | Weak base fails to efficiently drive reductive elimination. |
| 4 | Ni(cod)₂ / SIPr | NaOtBu | Toluene | 100 | 88 | Optimal: Strong base + bulky NHC ligand balances cycle. |
| 5 | Ni(cod)₂ / SIPr | NaOtBu | Dioxane | 80 | 65 | Lower temperature stalls the rate-determining step. |
Experimental Protocol: Self-Validating SOP for Amination
This methodology ensures the exclusion of oxygen and provides a reliable, self-validating method for C–N bond formation in quinoline carbamates[4].
Step 1: Preparation of the Glovebox Environment
-
Ensure the glovebox atmosphere contains <1 ppm O₂ and H₂O. Ni(0) is highly sensitive to oxidation and will rapidly deactivate if exposed to air.
Step 2: Reagent Loading
-
To an oven-dried 2-dram vial equipped with a magnetic stir bar, add the quinoline O-carbamate (0.50 mmol, 1.0 equiv).
-
Add the amine nucleophile (0.90 mmol, 1.8 equiv). (Note: If the amine is a liquid, add it via microsyringe in Step 4).
-
Add NaOtBu (1.10 mmol, 2.2 equiv) as the base.
Step 3: Catalyst Preparation & Self-Validation
-
In a separate vial, weigh Ni(cod)₂ (0.05 mmol, 10 mol%) and the NHC ligand SIPr·HCl (0.10 mmol, 20 mol%).
-
Self-Validation Check: Inspect the Ni(cod)₂. It must be a bright, vibrant yellow powder. If the powder appears green, brown, or black, the nickel has oxidized to Ni(II) or degraded. Do not proceed; discard and use a fresh batch.
Step 4: Solvent Addition and Reaction Initiation
-
Add anhydrous, degassed toluene (2.5 mL, 0.2 M) to the catalyst mixture. Stir until a homogenous dark solution forms, indicating successful pre-catalyst complexation.
-
Transfer the active catalyst solution to the reaction vial containing the substrates.
-
Seal the vial tightly with a Teflon-lined screw cap, remove it from the glovebox, and place it in a pre-heated aluminum block at 100 °C.
Step 5: Monitoring and Workup
-
Stir vigorously (800 rpm) for 12–24 hours.
-
Cool the reaction to room temperature, dilute with ethyl acetate (5 mL), and filter through a short pad of Celite to remove nickel salts and insoluble base.
-
Concentrate the filtrate in vacuo and purify the cross-coupled quinoline product via flash column chromatography.
References
1.[1] Rasappan, R., et al. "Nickel-catalyzed cross-coupling reaction of carbamates with silylmagnesium reagents." rameshrasappan.com. URL: 2.[3] "Recent Advances on Nickel-Catalyzed Electrochemical Couplings." CCS Chemistry. URL: 3.[2] "Nickel complexes supported by quinoline-based ligands: synthesis, characterization and catalysis in the cross-coupling of arylzinc reagents and aryl chlorides or aryltrimethylammonium salts." Dalton Transactions (RSC Publishing). URL: 4.[6] "Redox-Neutral Cross-Coupling Amination with Weak N-Nucleophiles: Arylation of Anilines, Sulfonamides, Sulfoximines, Carbamates." KAUST Repository. URL: 5.[4] "Nickel-catalyzed amination of aryl carbamates and sequential site-selective cross-couplings." PMC (nih.gov). URL: 6.[5] "Retention or Inversion in Stereospecific Nickel-Catalyzed Cross-Coupling of Benzylic Carbamates with Arylboronic Esters." PMC (nih.gov). URL:
Sources
- 1. rameshrasappan.com [rameshrasappan.com]
- 2. Nickel complexes supported by quinoline-based ligands: synthesis, characterization and catalysis in the cross-coupling of arylzinc reagents and aryl chlorides or aryltrimethylammonium salts - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. chinesechemsoc.org [chinesechemsoc.org]
- 4. Nickel-catalyzed amination of aryl carbamates and sequential site-selective cross-couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Retention or Inversion in Stereospecific Nickel-Catalyzed Cross-Coupling of Benzylic Carbamates with Arylboronic Esters: Control of Absolute Stereochemistry with an Achiral Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DSpace [repository.kaust.edu.sa]
Technical Support Center: Crystallization of Tert-butyl (quinolin-3-ylmethyl)carbamate
Welcome to the technical support guide for the crystallization of Tert-butyl (quinolin-3-ylmethyl)carbamate. This resource is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshoot common challenges encountered during the purification of this molecule.
Frequently Asked Questions (FAQs)
Q1: What are the key molecular features of Tert-butyl (quinolin-3-ylmethyl)carbamate that influence solvent selection?
A1: Understanding the molecule's structure is critical for a rational solvent selection strategy. Tert-butyl (quinolin-3-ylmethyl)carbamate has three key regions that dictate its solubility behavior:
-
Quinoline Ring System: A large, aromatic, and relatively non-polar heterocyclic system. This part of the molecule favors interactions with aromatic or moderately non-polar solvents.
-
Carbamate Group (-NH-C(=O)-O-): This is a polar, rigid group capable of acting as both a hydrogen bond donor (the N-H group) and acceptor (the carbonyl and ether oxygens). This feature promotes solubility in polar and protic solvents.
-
Tert-butyl Group: A bulky, non-polar (lipophilic) group that enhances solubility in non-polar solvents.
The ideal crystallization solvent or solvent system will create a state of marginal solubility, where the compound is soluble at an elevated temperature but sparingly soluble at room or lower temperatures.
Q2: What is a good starting point for single-solvent crystallization screening?
A2: A good starting point involves screening a range of solvents with varying polarities and functionalities. Based on the molecule's structure, the following solvents are recommended for initial screening:
-
Alcohols (e.g., Ethanol, Isopropanol, Methanol): These protic solvents can form hydrogen bonds with the carbamate group, while their alkyl chains interact with the quinoline ring.[1][2] They often provide the steep solubility curve required for good crystallization upon cooling.
-
Esters (e.g., Ethyl Acetate): Ethyl acetate is a moderately polar solvent that can engage in dipole-dipole interactions and act as a hydrogen bond acceptor. It is less polar than alcohols and can be very effective.
-
Ketones (e.g., Acetone): Similar to ethyl acetate, acetone is a polar aprotic solvent that can be a good candidate. Its high volatility can be advantageous for final product drying.
-
Nitriles (e.g., Acetonitrile): Acetonitrile is a polar aprotic solvent that can dissolve the compound, but often requires cooling to lower temperatures to induce crystallization.
Q3: My compound "oils out" instead of crystallizing. What does this mean and how can I fix it?
A3: "Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline phase. This typically happens when a solution is supersaturated to a very high degree, or when the solution temperature is above the melting point of the solid form in that specific solvent environment.
Troubleshooting Steps:
-
Reduce the Cooling Rate: A slower cooling rate gives molecules more time to orient themselves into an ordered crystal lattice. Try letting the solution cool to room temperature on the benchtop, followed by a slow transfer to a refrigerator.
-
Use a More Dilute Solution: Start with a less concentrated solution. While this may reduce the overall yield, it can promote the growth of higher quality crystals.
-
Add a Seed Crystal: If you have a small amount of crystalline material, adding a single seed crystal to the supersaturated solution can initiate crystallization.
-
Change the Solvent System: Oiling out is a strong indication that the chosen solvent is not ideal. Try a less polar solvent or switch to an anti-solvent crystallization method.
Q4: What are some promising anti-solvent systems for this molecule?
A4: Anti-solvent crystallization is a powerful technique, especially when single-solvent systems fail.[3] It involves dissolving the compound in a "good" solvent and then slowly adding a miscible "anti-solvent" in which the compound is insoluble to induce precipitation.
Recommended Systems:
-
Good Solvent: Dichloromethane (DCM), Chloroform, Acetone, or Ethyl Acetate.
-
Anti-Solvent: Heptane, Hexane, or Petroleum Ether.[1]
The key is to add the anti-solvent slowly at a constant temperature until the solution becomes persistently cloudy (the cloud point), which indicates the onset of nucleation.[3] A small amount of additional anti-solvent or slight cooling can then drive the crystallization to completion.
Troubleshooting Guide
Issue: The crystal yield is consistently low.
-
Pillar of Causality: Low yield is typically due to either high residual solubility of the compound in the mother liquor or material loss during transfers.
-
Expert Analysis & Solution:
-
Optimize the Temperature Gradient: Ensure there is a significant difference in solubility between the dissolution temperature and the final crystallization temperature. After initial crystallization at room temperature, cool the flask in an ice bath or refrigerator for several hours to maximize precipitation.
-
Reduce Solvent Volume: Use the minimum amount of hot solvent necessary to fully dissolve the crude product. An excessively large solvent volume will result in a higher concentration of the product remaining in the mother liquor upon cooling.
-
Solvent Evaporation: If the compound is stable, you can partially evaporate the solvent from the mother liquor to increase its concentration and recover a second crop of crystals. Be aware that this second crop may have lower purity.
-
Check for Premature Crystallization: Ensure no product is crystallizing in the filter funnel during a hot filtration step. Use a pre-heated funnel or minimize the filtration time.
-
Issue: The purity of the crystals does not improve after recrystallization.
-
Pillar of Causality: This suggests that the impurity has very similar solubility properties to the desired compound in the chosen solvent system, or that the impurity is being included (trapped) within the crystal lattice.
-
Expert Analysis & Solution:
-
Change the Solvent's Chemical Nature: If you are using an alcohol, switch to a completely different type of solvent, such as an ester (ethyl acetate) or a chlorinated solvent/alkane mixture. The different intermolecular interactions may allow for better separation of the impurity.
-
Consider a Reactive Purification: If the impurity has a reactive functional group that the desired product lacks (e.g., a primary amine, an acid), a chemical wash of the crude solution prior to crystallization may remove it.
-
Employ an Adsorbent: Before crystallization, dissolving the crude material in a suitable solvent and stirring it with a small amount of an adsorbent like activated carbon can remove highly colored or polar impurities. Filter the adsorbent away before proceeding with crystallization.
-
Issue: I suspect I have different crystal forms (polymorphs). How can I control this?
-
Pillar of Causality: Polymorphism, the ability of a compound to exist in multiple crystalline forms, is common in drug development and can be influenced by the crystallization solvent and conditions.[4][5] Different polymorphs can have different physical properties, including solubility and stability.
-
Expert Analysis & Solution:
-
Control Crystallization Conditions: The rate of cooling, level of supersaturation, and solvent choice can all influence which polymorphic form crystallizes. Slower crystallization from a less polar solvent often yields the most thermodynamically stable form. Rapid precipitation, such as fast anti-solvent addition, may yield a less stable, metastable form.
-
Systematic Screening: To investigate polymorphism, you must perform a systematic crystallization screen using a wide array of solvents and techniques (slow cooling, fast cooling, anti-solvent, evaporation).
-
Characterization: Different polymorphs can be identified and distinguished using analytical techniques such as X-Ray Powder Diffraction (XRPD), Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA).
-
Data & Protocols
Solvent Selection Workflow
The following diagram illustrates a logical workflow for selecting an appropriate crystallization solvent system.
Caption: Logical workflow for crystallization solvent selection.
Solvent Properties for Screening
The table below summarizes properties of common solvents for initial screening. "Potential Utility" is an educated prediction based on the target molecule's structure.
| Solvent | Polarity Index | Boiling Point (°C) | Potential Utility | Rationale |
| Protic Solvents | ||||
| Isopropanol | 4.3 | 82 | Good | Balances polar H-bonding with non-polar character. |
| Ethanol | 5.2 | 78 | Good | Similar to isopropanol, slightly more polar. |
| Methanol | 6.6 | 65 | Moderate | May be too polar, potentially high solubility at RT.[6] |
| Water | 9.0 | 100 | Anti-Solvent | Compound is likely insoluble due to large non-polar regions.[1] |
| Aprotic Solvents | ||||
| Ethyl Acetate | 4.3 | 77 | Good | Excellent balance of polarity; a versatile choice. |
| Acetone | 5.4 | 56 | Good | Good solvent, but low boiling point requires care. |
| Acetonitrile | 6.2 | 82 | Moderate | May require significant cooling to reduce solubility. |
| Dichloromethane (DCM) | 3.4 | 40 | Good Solvent | Likely to be a "good" solvent for an anti-solvent pair. |
| Tetrahydrofuran (THF) | 4.2 | 66 | Moderate | Good solvent, but can form peroxides. |
| Non-Polar Solvents | ||||
| Toluene | 2.4 | 111 | Poor / Co-solvent | May dissolve the quinoline part but not the carbamate. |
| Heptane / Hexane | 0.0 | 98 / 69 | Anti-Solvent | Compound will be highly insoluble.[7] |
Protocol 1: General Single-Solvent Recrystallization by Cooling
This protocol describes a standard method for purifying a solid using a single solvent.
-
Solvent Selection: Choose a solvent from the table above in which the compound is sparingly soluble at room temperature but readily soluble when hot.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the selected solvent, just enough to create a slurry. Heat the mixture to boiling (using a hot plate and a condenser) while stirring.
-
Achieve Saturation: Continue adding small portions of hot solvent until the solid just dissolves completely. Adding excess solvent will reduce the final yield.
-
(Optional) Hot Filtration: If there are insoluble impurities (dust, etc.), quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Cooling & Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Crystal formation should begin. Do not disturb the flask during this period to allow for the growth of larger crystals.
-
Maximize Yield: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the solid.
-
Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Washing: Wash the crystals on the filter with a small amount of ice-cold solvent to remove any residual mother liquor.
-
Drying: Dry the crystals to a constant weight, for example, in a vacuum oven at a temperature well below the melting point.
Protocol 2: Anti-Solvent Crystallization
This protocol is ideal when the compound is too soluble in most common solvents, even when cold.
-
Dissolution: Dissolve the crude solid in the minimum amount of a "good" solvent (e.g., Dichloromethane, Ethyl Acetate) at room temperature.
-
Filtration: Filter the solution to remove any insoluble impurities.
-
Anti-Solvent Addition: While stirring the solution, slowly add the "anti-solvent" (e.g., Heptane, Hexane) dropwise from a burette or dropping funnel.
-
Observe Cloud Point: Continue adding the anti-solvent until the solution becomes faintly and persistently cloudy (turbid). This is the point of saturation.
-
Induce Crystallization: At the cloud point, you can either:
-
Add a few more drops of anti-solvent.
-
Gently scratch the inside of the flask with a glass rod at the liquid-air interface.
-
Add a seed crystal.
-
-
Allow for Crystal Growth: Once crystallization begins, stop adding the anti-solvent and allow the mixture to stir slowly for 1-2 hours to complete the process. Cooling in an ice bath can further increase the yield.
-
Isolation, Washing, & Drying: Follow steps 7-9 from the Single-Solvent Recrystallization protocol, using the final solvent mixture or pure anti-solvent for washing the crystals.
References
-
Acta Crystallographica Section E: Structure Reports Online. (2022, October 4). Synthesis, crystal structures, and Hirshfeld analysis of three hexa-hydro-quinoline derivatives. PubMed. [Link]
-
UreaKnowHow. (n.d.). Operational difficulties & measures of low pressure carbamate condenser due to crystallization. [Link]
- Google Patents. (n.d.).
-
Taylor & Francis Online. (n.d.). Liquid-crystalline quinoline derivatives. [Link]
-
Alfa Chemistry. (2026, February 6). Quinoline Alkaloids: Structural Chemistry, Natural Origins, and Functional Applications. YouTube. [Link]
- Google Patents. (n.d.).
-
Academia.edu. (n.d.). 2017 02 Barua KAFCO Operation difficulties at LP carbamate condenser due to crystallization.pdf. [Link]
-
ACS Publications. (2012, September 10). CO2 Capture in Alkanolamine-RTIL Blends via Carbamate Crystallization: Route to Efficient Regeneration. Environmental Science & Technology. [Link]
-
UreaKnowHow. (n.d.). Case Study: Influence of Steam Failure on Urea Synthesis Equipment Performance. [Link]
-
ResearchGate. (n.d.). Methyl carbamate purification by extraction and recrystallization. [Link]
- Google Patents. (1985, August 28).
- Google Patents. (n.d.).
-
PMC. (2020, January 1). The Polymorphism of Drugs: New Approaches to the Synthesis of Nanostructured .... [Link]
- Google Patents. (n.d.).
Sources
- 1. tert-Butyl carbamate | 4248-19-5 [chemicalbook.com]
- 2. Carbamate compounds, compositions and method of making the same - Patent 0152820 [data.epo.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. youtube.com [youtube.com]
- 5. The Polymorphism of Drugs: New Approaches to the Synthesis of Nanostructured Polymorphs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CN102344438B - Crystallization of quinoline derivatives and its preparation method - Google Patents [patents.google.com]
- 7. CN102020589A - Tert-butyl carbamate derivative and preparation method and application thereof - Google Patents [patents.google.com]
Preventing side reactions in Tert-butyl (quinolin-3-ylmethyl)carbamate synthesis
Welcome to the Technical Support Center for Tert-butyl (quinolin-3-ylmethyl)carbamate Synthesis . This knowledge base is designed for drug development professionals and synthetic chemists to troubleshoot, optimize, and scale the production of this critical N-Boc protected quinoline building block.
Synthesizing tert-butyl (quinolin-3-ylmethyl)carbamate presents unique chemoselectivity challenges. Whether you are utilizing the traditional two-step nitrile reduction pathway or modern transition-metal-catalyzed cross-coupling, side reactions such as dimerization, over-reduction, and dehalogenation can severely compromise your yield. This guide provides mechanistic causality, validated protocols, and quantitative troubleshooting strategies to ensure high-fidelity synthesis.
Quantitative Impact of Common Side Reactions
To effectively troubleshoot your synthesis, it is crucial to understand the primary failure modes and their statistical impact on yield. The table below summarizes the most frequent side reactions across different synthetic routes.
| Reaction Step | Primary Side Product | Mechanistic Causality | Typical Yield Loss | Mitigation Strategy |
| Nitrile Hydrogenation | Di(quinolin-3-ylmethyl)amine (Dimer) | Nucleophilic attack of the newly formed primary amine onto the highly electrophilic intermediate imine. | 15–30% | Perform reduction in situ with |
| Nitrile Hydrogenation | 1,2,3,4-Tetrahydroquinoline derivative | High | 10–25% | Substitute Pd/C with Raney-Nickel; restrict |
| Boc Protection | N,N-Bis-Boc derivative | Use of excess | 5–15% | Restrict |
| Ni-Catalyzed Coupling | Quinoline (Dehalogenation) | Premature reduction or protonation of the Ni(II)-aryl intermediate by Zn/TMSCl before radical capture. | 10–20% | Maintain strict anhydrous conditions (3 Å MS); optimize TMSCl loading. |
Mechanistic Workflows & Troubleshooting
Route A: Traditional Nitrile Reduction & Boc Protection
The most common industrial approach involves the reduction of quinoline-3-carbonitrile followed by amine protection. However, the intermediate imine is highly susceptible to side reactions.
Workflow of nitrile reduction and Boc protection, highlighting major side reactions.
Route B: Modern Ni-Catalyzed Cross-Electrophile Coupling
A newer, highly efficient route utilizes a decarboxylative cross-coupling between 3-bromoquinoline and a glycine-derived N-hydroxyphthalimide (NHP) ester.
Ni-catalyzed cross-electrophile coupling mechanism and the dehalogenation side pathway.
Frequently Asked Questions (FAQs)
Q1: During the reduction of quinoline-3-carbonitrile, I am isolating a significant amount of a higher molecular weight byproduct. What is it, and how do I prevent it?
A: This is the secondary amine dimer, di(quinolin-3-ylmethyl)amine.
Causality: The hydrogenation of nitriles to primary amines proceeds through an intermediate imine. The newly formed primary amine is highly nucleophilic and will attack the unreduced imine, eliminating ammonia to form a secondary imine, which is then reduced to the dimer [1].
Solution: Perform the reduction in the presence of excess ammonia (which shifts the equilibrium away from secondary imine formation) or utilize an in situ Boc protection strategy. By adding
Q2: My LC-MS shows a mass corresponding to M+4 during the catalytic hydrogenation of the nitrile. How do I preserve the quinoline core?
A: An M+4 peak indicates over-reduction of the quinoline heterocycle, specifically yielding the 1,2,3,4-tetrahydroquinoline derivative.
Causality: The pyridine-like ring of quinoline is highly susceptible to hydrogenation, especially under high
Q3: I am observing Bis-Boc formation during the protection step. How do I ensure mono-protection?
A: Causality: While the Boc reaction of aliphatic amines is fast, the use of excess
Q4: I am using the modern Ni-catalyzed cross-electrophile coupling route from 3-bromoquinoline. My major byproduct is quinoline (dehalogenation). How can I improve the coupling yield?
A: Causality: Dehalogenation is the primary competing pathway in cross-electrophile reductive couplings. The Ni(II)-aryl intermediate can undergo premature protonation (from trace water) or direct reduction by the Zn stoichiometric reductant before the alkyl radical (generated from the NHP ester) can be captured [2].
Solution: Ensure strict anhydrous conditions by utilizing 3 Å molecular sieves. Furthermore, the loading of
Validated Experimental Protocols
Protocol A: Self-Validating In Situ Nitrile Reduction & Boc Protection
This protocol merges reduction and protection into a single pot to completely suppress dimerization.
-
Reactor Setup: In a well-ventilated fume hood, charge a pressure-rated hydrogenation vessel with quinoline-3-carbonitrile (1.0 eq) and Di-tert-butyl dicarbonate (
, 1.1 eq). -
Solvent Addition: Dissolve the reagents in 7N methanolic ammonia (
in MeOH, 10 mL/mmol). Causality: The ammonia acts as a buffer to suppress secondary imine formation. -
Catalyst Addition: Carefully add wet Raney-Nickel (20% w/w relative to substrate).
-
Hydrogenation: Purge the vessel three times with
, followed by three purges with . Stir the reaction vigorously under 1 atm of at 25 °C for 12 hours. -
Validation Checkpoint: Monitor the reaction via LC-MS. The intermediate imine mass should not accumulate. The reaction is self-validating when
uptake ceases and the starting material is entirely consumed. -
Workup: Filter the mixture through a pad of Celite to remove the catalyst. (Critical Safety Note: Raney-Ni is highly pyrophoric; do not allow the filter cake to dry). Concentrate the filtrate under reduced pressure and purify via flash column chromatography to yield tert-butyl (quinolin-3-ylmethyl)carbamate.
Protocol B: Ni-Catalyzed Decarboxylative Cross-Coupling
Based on the highly efficient methodology developed by DeCicco et al. (2023), this route avoids nitrile intermediates entirely [2].
-
Glovebox Preparation: Inside an inert atmosphere glovebox, charge a reaction vial with 3-bromoquinoline (1.0 eq, 0.500 mmol),
catalyst (5 mol%), 1,3-dioxoisoindolin-2-yl N-(tert-butoxycarbonyl)glycinate (NHP ester, 1.5 eq), and Zn flake (8.0 eq). Add 25 mg of activated 3 Å molecular sieves. -
Activation: Add anhydrous N,N-dimethylacetamide (DMA, 2.5 mL), followed immediately by
(TMSCl, 3.0 eq). Causality: TMSCl strips the oxide layer from the Zn flake, enabling efficient single-electron transfer to the NHP ester. -
Reaction: Seal the vial, remove it from the glovebox, and stir at 500 rpm at room temperature for 2 hours.
-
Validation Checkpoint: The reaction mixture will transition from a pale green to a deep red/brown color, visually validating the formation of the active Ni(0) species.
-
Quench & Workup: Cool the mixture to 0 °C and carefully quench with 10% aqueous
. Dilute with and brine. Extract the aqueous layer, dry the combined organics over anhydrous , concentrate, and purify by chromatography (heptane/i-PrOAc) to afford the product in ~84% yield.
References
-
Catalytic Reduction of Nitriles Thieme Connect[1]
-
Nickel-Catalyzed Synthesis of Benzylamines from (Hetero)aryl Halides and Glycine-Derived N-Hydroxyphthalimide Esters Thieme E-Books & E-Journals (DeCicco et al., J. Org. Chem. 2023)[2]
-
Amine synthesis by nitrile reduction Organic Chemistry Portal[3]
-
How to prevent side reactions when using Amino-PEG36-Boc (Boc Protection Principles) Benchchem[4]
Sources
Overcoming low conversion rates in quinoline methylamine protection
Welcome to the Technical Support Center for Heterocyclic Amine Protection. As a Senior Application Scientist, I have designed this guide to help you troubleshoot and overcome low conversion rates when protecting quinoline methylamines (e.g., (quinolin-2-yl)methanamine).
Rather than simply providing a list of reaction conditions, this guide focuses on the causality behind experimental failures. By understanding the steric and electronic microenvironment of the quinoline scaffold, you can transform stalled reactions into self-validating, high-yield protocols.
Part 1: Root Cause Analysis & Troubleshooting Guide
Q: Why does my Boc protection of quinoline methylamine stall at 30-40% conversion, even with a large excess of Boc₂O? A: The failure is rarely due to reagent stoichiometry; it is a kinetic issue driven by steric hindrance and electronic interference [1].
-
Steric Causality: The quinoline ring is a bulky, rigid planar heterocycle. If the methylamine is located at the 2- or 8-position, peri-interactions and ortho-steric clashes severely restrict the trajectory of the bulky di-tert-butyl dicarbonate (Boc₂O) reagent[2].
-
Electronic Causality: The endocyclic quinoline nitrogen is weakly basic (pKa ~4.9). It can competitively hydrogen-bond with the primary amine or coordinate with trace metals, dampening the effective nucleophilicity of the primary amine. Solution: Introduce 4-dimethylaminopyridine (DMAP) as a nucleophilic catalyst. DMAP attacks Boc₂O to form an N-Boc-4-dimethylaminopyridinium intermediate. This species is significantly more electrophilic and less sterically encumbered than Boc₂O, allowing the hindered quinoline methylamine to attack it efficiently[3].
Fig 1. Mechanistic pathway of DMAP-catalyzed Boc protection overcoming steric barriers.
Q: I am using Fmoc-Cl, but I am observing premature deprotection and complex side-product mixtures. How do I prevent this? A: The Fmoc group is base-labile and is typically removed via base-induced β-elimination[4]. While primary amines are generally less prone to cleaving Fmoc than secondary amines (like piperidine), the localized basicity of the quinoline nitrogen, combined with standard organic bases (like TEA) used during protection, can trigger premature cleavage if the reaction is heated or left too long. Solution: Switch to a biphasic reaction system (e.g., DCM and aqueous Na₂CO₃) or use the less reactive Fmoc-OSu (N-hydroxysuccinimide ester) instead of Fmoc-Cl. This keeps the organic phase strictly neutral, preventing base-catalyzed β-elimination of the newly formed product.
Q: My Cbz protection is failing due to the poor solubility of the quinoline methylamine starting material. What is the best workaround? A: Rigid heterocyclic amines often suffer from poor solubility in standard organic solvents like DCM or THF, leading to aggregation and low collision frequency with the electrophile. Solution: Utilize Polyethylene Glycol (PEG-400) as a green promoter. PEG-400 acts as a phase-transfer agent that disrupts intermolecular aggregation and enhances the solubility of the amine, driving the Cbz-Cl protection to near-quantitative yields at room temperature[5].
Fig 2. Troubleshooting logic for overcoming low conversion in quinoline methylamine protection.
Part 2: Quantitative Optimization Strategies
To select the correct optimization pathway, compare your current strategy against the field-proven adjustments in the table below.
| Protecting Group | Reagent | Primary Challenge with Quinoline | Optimization Strategy | Expected Yield Increase |
| Boc | Boc₂O | High steric hindrance at C2/C8 | Add 0.1 eq DMAP; gentle heating (45°C) | +40-50% |
| Fmoc | Fmoc-OSu | Premature β-elimination by basic N | Use biphasic aq. Na₂CO₃ / DCM system | +30-40% |
| Cbz | Cbz-Cl | Poor solubility / slow kinetics | Use PEG-400 as a green promoter | +45-55% |
| Pyrrole | Hexane-2,5-dione | High activation energy barrier | Microwave irradiation (150°C, 10 min) | +60-70% |
Part 3: Self-Validating Experimental Protocols
The following protocols are engineered to bypass the activation energy barriers associated with quinoline methylamines.
Protocol A: DMAP-Accelerated Boc Protection (For Sterically Hindered Substrates)
Causality: This protocol relies on the transient formation of a highly reactive N-Boc-pyridinium species, bypassing the steric bulk of Boc₂O[3].
-
Preparation: Dissolve 1.0 mmol of quinoline methylamine in 5.0 mL of anhydrous dichloromethane (DCM) under a nitrogen atmosphere.
-
Base Addition: Add 1.5 mmol of N,N-Diisopropylethylamine (DIPEA). Note: DIPEA is preferred over Triethylamine (TEA) as its bulkiness prevents it from acting as a competing nucleophile.
-
Catalyst Addition: Add 0.1 mmol (10 mol%) of 4-dimethylaminopyridine (DMAP).
-
Electrophile Addition: Dissolve 1.2 mmol of Boc₂O in 2.0 mL of DCM and add dropwise over 10 minutes at 0°C.
-
Thermal Activation: Remove the ice bath and gently heat the reaction to 40°C for 4 hours. Self-Validation Check: Monitor by TLC (UV active). The disappearance of the highly polar baseline amine spot confirms conversion.
-
Workup: Wash the organic layer with 5% aqueous citric acid (to remove DMAP and unreacted amine), followed by brine. Dry over Na₂SO₄ and concentrate.
Protocol B: PEG-400 Promoted Cbz Protection (For Insoluble Substrates)
Causality: PEG-400 acts as an environmentally benign phase-transfer catalyst, stabilizing the transition state and drastically improving the solubility of rigid heterocycles[5].
-
Preparation: In a round-bottom flask, combine 1.0 mmol of quinoline methylamine with 0.5 mL of PEG-400. Do not add additional organic solvents.
-
Reagent Addition: Add 1.0 mmol of benzyl chloroformate (Cbz-Cl) dropwise at room temperature.
-
Reaction: Stir vigorously for 10–15 minutes. The high localized concentration and PEG stabilization drive the reaction to rapid completion.
-
Workup: Extract the mixture with diethyl ether (3 x 10 mL). The PEG-400 will remain in the aqueous phase during subsequent water washes. Dry the ether layer over MgSO₄ and evaporate to yield the pure N-Cbz protected quinoline methylamine.
Protocol C: Microwave-Assisted 2,5-Dimethylpyrrole Protection (Orthogonal Strategy)
Causality: If standard carbamates (Boc/Cbz) fail, protecting the primary amine as a pyrrole is highly effective. Microwave irradiation overcomes the massive activation energy required for the double condensation[6].
-
Preparation: Combine 1.0 mmol of quinoline methylamine and 1.1 mmol of hexane-2,5-dione in 2.0 mL of ethanol.
-
Catalysis: Add a catalytic amount (0.05 mmol) of glacial acetic acid.
-
Irradiation: Place the sealed vessel in a microwave reactor at 150°C for 10 minutes.
-
Workup: Cool to room temperature, dilute with ethyl acetate, and wash with saturated NaHCO₃. The resulting pyrrole is completely orthogonal to Boc, Cbz, and Fmoc conditions.
References
- BenchChem. "troubleshooting low yield in N-Boc-MeVal peptide synthesis - Benchchem." BenchChem.
- Wiley-VCH. "1 Protection Reactions." Wiley-VCH.
- Walia, A., Kang, S., & Silverman, R. B. "Microwave-Assisted Protection of Primary Amines as 2,5-Dimethylpyrroles and Their Orthogonal Deprotection." ACS Publications.
- Taylor & Francis. "Polyethylene glycol mediated facile protocol for N-Cbz protection of amines." Taylor & Francis Online.
- ResearchGate. "Applications of Dialkylaminopyridine (DMAP) Catalysts in Organic Synthesis." ResearchGate.
- ChemPep. "Fmoc Solid Phase Peptide Synthesis." ChemPep.
Sources
Validation & Comparative
A Comparative Guide to the ¹H NMR Spectrum of Tert-butyl (quinolin-3-ylmethyl)carbamate
In the landscape of modern drug discovery and organic synthesis, the unambiguous structural elucidation of novel chemical entities is paramount. Among the arsenal of analytical techniques available to researchers, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, stands as a cornerstone for providing detailed information about the molecular architecture of organic compounds. This guide offers an in-depth analysis of the ¹H NMR spectrum of Tert-butyl (quinolin-3-ylmethyl)carbamate, a molecule of interest in medicinal chemistry due to the prevalence of the quinoline scaffold in pharmacologically active agents.[1][2]
This document moves beyond a mere presentation of spectral data. It is designed to serve as a practical resource for researchers, scientists, and drug development professionals by providing a comparative analysis with structurally related compounds. By understanding the subtle yet significant shifts and coupling patterns, and the underlying principles governing them, researchers can enhance their ability to interpret spectra of similarly complex molecules.
The Structural Landscape: Predicting the ¹H NMR Spectrum
The structure of Tert-butyl (quinolin-3-ylmethyl)carbamate presents several distinct proton environments that will give rise to a characteristic ¹H NMR spectrum.
Diagram of Tert-butyl (quinolin-3-ylmethyl)carbamate Structure
Caption: Molecular structure of Tert-butyl (quinolin-3-ylmethyl)carbamate.
Predicted ¹H NMR Spectral Data and Interpretation
The following table outlines the predicted chemical shifts (δ), multiplicities, and integration values for the protons in Tert-butyl (quinolin-3-ylmethyl)carbamate, assuming the spectrum is acquired in a standard solvent such as CDCl₃.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale for Prediction |
| Quinoline H-2 | ~8.90 | s | 1H | Located adjacent to the nitrogen atom, this proton is highly deshielded, resulting in a downfield chemical shift. Its multiplicity is a singlet due to the absence of adjacent protons.[4] |
| Quinoline H-4 | ~8.10 | s | 1H | Also significantly deshielded by the adjacent nitrogen and the aromatic ring current. It appears as a singlet. |
| Quinoline H-8 | ~7.90 | d | 1H | Part of the benzo-fused ring, its chemical shift is influenced by the overall aromatic system. It will appear as a doublet due to coupling with H-7. |
| Quinoline H-5 | ~7.75 | d | 1H | Another proton on the benzo-fused ring, appearing as a doublet due to coupling with H-6. |
| Quinoline H-7 | ~7.60 | t | 1H | Exhibiting a triplet splitting pattern due to coupling with both H-6 and H-8. |
| Quinoline H-6 | ~7.50 | t | 1H | Appears as a triplet due to coupling with H-5 and H-7. |
| Methylene (-CH₂-) | ~4.50 | d | 2H | These protons are benzylic and adjacent to the electron-withdrawing carbamate group, shifting them downfield. They will likely appear as a doublet due to coupling with the NH proton. |
| Amine (-NH-) | ~5.20 | t (broad) | 1H | The chemical shift of the NH proton is variable and concentration-dependent. It is expected to be a broad triplet due to coupling with the adjacent CH₂ group. This signal would disappear upon a D₂O shake experiment. |
| tert-Butyl (-C(CH₃)₃) | ~1.45 | s | 9H | The nine equivalent protons of the tert-butyl group will produce a strong singlet in the upfield region of the spectrum.[3] |
Comparative Spectral Analysis
To appreciate the nuances of the ¹H NMR spectrum of Tert-butyl (quinolin-3-ylmethyl)carbamate, it is instructive to compare it with simpler, related molecules.
Quinoline: The Aromatic Core
The ¹H NMR spectrum of unsubstituted quinoline provides a baseline for the chemical shifts of the aromatic protons.[5][6] The protons on the heterocyclic ring (H-2, H-3, H-4) are generally more deshielded than those on the carbocyclic ring (H-5, H-6, H-7, H-8) due to the electron-withdrawing effect of the nitrogen atom. In our target molecule, the substitution at the 3-position removes the H-3 signal and influences the chemical shifts of the remaining quinoline protons.
Tert-butyl benzylcarbamate: The Side Chain Analogue
Comparing the side chain signals to that of tert-butyl benzylcarbamate is highly informative. In tert-butyl benzylcarbamate, the benzylic protons typically appear around δ 4.3 ppm, and the tert-butyl protons are observed near δ 1.46 ppm.[3] The slightly more downfield shift predicted for the methylene protons in our target molecule (~4.50 ppm) can be attributed to the stronger electron-withdrawing nature of the quinoline ring compared to a simple benzene ring.
Experimental Protocol for ¹H NMR Acquisition
For researchers aiming to acquire a high-quality ¹H NMR spectrum of Tert-butyl (quinolin-3-ylmethyl)carbamate or similar compounds, the following protocol is recommended.
Diagram of the ¹H NMR Workflow
Caption: A generalized workflow for acquiring a ¹H NMR spectrum.
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of the purified Tert-butyl (quinolin-3-ylmethyl)carbamate and dissolve it in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Transfer to NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Instrument Setup: Insert the NMR tube into the spectrometer. The instrument's software will be used to "lock" onto the deuterium signal of the solvent and "shim" the magnetic field to ensure homogeneity.
-
Data Acquisition: Set the appropriate acquisition parameters. For a standard ¹H spectrum, typical parameters on a 400 MHz spectrometer would include a 30-degree pulse angle, a 2-second relaxation delay, and an acquisition time of 2-4 seconds. Acquire 16 to 64 scans to achieve a good signal-to-noise ratio.
-
Data Processing: The raw data, or Free Induction Decay (FID), is processed using a Fourier transform to generate the frequency-domain spectrum. The spectrum should then be phased and baseline corrected.
-
Spectral Analysis: The processed spectrum is then ready for analysis. The chemical shifts should be referenced to the TMS signal at 0.00 ppm. Integrate the signals to determine the relative number of protons and identify the splitting patterns (multiplicities) and coupling constants.
Conclusion
The ¹H NMR spectrum of Tert-butyl (quinolin-3-ylmethyl)carbamate is a rich source of structural information. By systematically analyzing the chemical shifts, integration, and coupling patterns of the distinct proton signals, and by comparing these features to those of related compounds, a confident structural assignment can be made. This guide provides a framework for both predicting and interpreting the spectrum of this molecule, offering valuable insights for researchers working with quinoline derivatives and N-protected compounds in the field of drug discovery and chemical synthesis. The principles and comparative data presented herein serve as a robust tool for the structural elucidation of a wide range of organic molecules.
References
-
Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups. PMC. [Link]
-
Supplementary Information. The Royal Society of Chemistry. [Link]
-
Electronic Supporting Information. The Royal Society of Chemistry. [Link]
-
Supporting Information. Rsc.org. [Link]
-
Transition metal-free one-pot double C-H functionalization of quinolines by disubstituted electron-deficient acetylenes. The Royal Society of Chemistry. [Link]
-
N-(tert-butyl)-N-[(2-hydroxy-7-methyl-3-quinolinyl)methyl]-2-methylpropanamide - Optional[1H NMR] - Spectrum - SpectraBase. SpectraBase. [Link]
-
1 H NMR Spectra of the Compounds Synthesized. ResearchGate. [Link]
-
Synthesis, spectral and microbial studies of some novel quinoline derivatives via Vilsmeier Haack reagent. Arkivoc. [Link]
-
CONCENTRATION DEPENDENT 1H-NMR CHEMICAL SHIFTS OF QUINOLINE DERIVATIVES. UNCW Institutional Repository. [Link]
- Concentration dependent ¹H-NMR chemical shifts of quinoline deriv
-
3-Aminoquinoline. PubChem. [Link]
-
tert-Butyl carbamate. NIST WebBook. [Link]
-
Quinoline. SpectraBase. [Link]
-
1 H NMR spectrum of tert-butyl (3-hydroxyethyl)carbamate (164). ResearchGate. [Link]
-
tert-butyl N-((3-(aminomethyl)phenyl)methyl)carbamate. PubChem. [Link]
-
NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. UT Southwestern Medical Center. [Link]
-
tert-Butyl (6-(3-(3-Fluorophenyl)ureido)hexyl)carbamate. MDPI. [Link]
-
tert-Butyl {[(3R)-pyrrolidin-3-yl]methyl}carbamate. Computational Toxicology and Exposure Online Resources. [Link]
Sources
- 1. Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 2. repository.uncw.edu [repository.uncw.edu]
- 3. rsc.org [rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Quinoline(91-22-5) 1H NMR [m.chemicalbook.com]
- 6. spectrabase.com [spectrabase.com]
Mass spectrometry analysis of Tert-butyl (quinolin-3-ylmethyl)carbamate
Publish Comparison Guide: Mass Spectrometry Analysis of Tert-butyl (quinolin-3-ylmethyl)carbamate
Executive Summary & Strategic Context
Compound: Tert-butyl (quinolin-3-ylmethyl)carbamate Formula: C₁₅H₁₈N₂O₂ | MW: 258.32 g/mol Role: Critical intermediate in the synthesis of quinoline-based kinase inhibitors and medicinal scaffolds.
The Analytical Challenge: The tert-butoxycarbonyl (Boc) protecting group is chemically designed to be acid-labile, but it is also thermally unstable. This creates a bifurcation in analytical performance:
-
LC-ESI-MS (Liquid Chromatography - Electrospray Ionization): The "Gold Standard" for confirming intact structure.
-
GC-MS (Gas Chromatography - Electron Impact): The "False Negative" generator. Due to high injector temperatures, this method often degrades the compound in situ, leading researchers to erroneously believe their protection step failed.
This guide compares these methodologies to ensure accurate characterization in drug development workflows.
Method Performance Comparison
The following table contrasts the performance of the three primary analytical "alternatives" for characterizing this specific carbamate.
| Feature | Method A: LC-ESI-MS/MS (Recommended) | Method B: GC-EI-MS (Cautionary) | Method C: HRMS (Q-TOF/Orbitrap) (Validation) |
| Primary Detection | Intact Protonated Ion | Degradant Amine | Exact Mass |
| Thermal Stability | High. Ambient temperature ionization preserves the Boc group. | Low. Injector ports (>200°C) induce thermal cleavage (McLafferty-like). | High. Soft ionization. |
| Sensitivity | Excellent. Quinoline nitrogen protonates easily. | Good , but for the wrong species (artifact). | Excellent. |
| Key Risk | In-source fragmentation if cone voltage is too high. | False Negatives. Spectrum matches the starting material (free amine). | Cost and availability.[1] |
| Suitability | Routine Purity & ID. | Residual Solvent Analysis only. | New Chemical Entity (NCE) Characterization. |
Technical Deep Dive: Fragmentation & Mechanism
The "Tale of Two Pathways"
The choice of instrument dictates the chemical reality observed.
-
Pathway A (LC-MS): The molecule enters the source intact. Protonation occurs on the quinoline nitrogen or the carbamate. Collision Induced Dissociation (CID) then cleaves the Boc group controllably.
-
Pathway B (GC-MS): The molecule hits the hot liner (250°C). The Boc group undergoes thermal elimination (loss of isobutene and CO₂) before ionization. The detector sees only the free amine (quinolin-3-ylmethanamine).
Fragmentation Mechanism (ESI-MS/MS)
In LC-MS, the loss of the Boc group follows a specific mechanism, often proceeding via a McLafferty-type rearrangement or charge-remote fragmentation.
-
Precursor: m/z 259.1
-
Primary Fragment: Loss of tert-butyl group (isobutene, -56 Da).
-
Result:
= m/z 203.1 (Carbamic acid intermediate).
-
-
Secondary Fragment: Loss of CO₂ (-44 Da) from the intermediate.
-
Result:
= m/z 159.1 (Protonated amine).
-
Visualization of Analytical Workflow
The following diagram illustrates the decision logic and mechanistic pathways for analyzing Tert-butyl (quinolin-3-ylmethyl)carbamate.
Caption: Comparative workflow showing the preservation of the molecular ion in LC-MS versus the thermal degradation artifact observed in GC-MS.
Experimental Protocols
Protocol A: LC-ESI-MS/MS (Standard Operating Procedure)
Use this for purity assessment and structure confirmation.
-
Instrument: Triple Quadrupole or Q-TOF (e.g., Agilent 6500 series or Waters Xevo).
-
Sample Prep: Dilute to 10 µg/mL in 50:50 Acetonitrile:Water + 0.1% Formic Acid.
-
Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase:
-
A: Water + 0.1% Formic Acid.
-
B: Acetonitrile + 0.1% Formic Acid.
-
-
Gradient: 5% B to 95% B over 5 minutes.
-
MS Parameters:
-
Polarity: Positive (+).
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 20-30 V (Keep low to prevent in-source Boc loss).
-
Source Temp: 120°C.
-
Desolvation Temp: 350°C.
-
Target Transitions (MRM):
-
Quantifier: 259.1 → 159.1 (Loss of full Boc group; most stable).
-
Qualifier: 259.1 → 203.1 (Loss of t-butyl only).
Protocol B: HRMS Validation (Exact Mass)
Use this for publication-quality characterization.
-
Theoretical Formula:
-
Calculated Mass: 259.1441 Da.
-
Acceptance Criteria: Error < 5 ppm.
-
Isotope Pattern: Verify the M+1 peak (approx. 17% abundance relative to M) to confirm carbon count (C15).
References
-
DeCicco, E. M., et al. (2023).[2][3] "Nickel-Catalyzed Synthesis of Benzylamines from (Hetero)aryl Halides and Glycine-Derived N-Hydroxyphthalimide Esters." The Journal of Organic Chemistry, 88(17), 12329–12340.
- Context: Describes the synthesis and characterization of tert-butyl (quinolin-3-ylmethyl)
-
Wolf, C., et al. (2005). "Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS." Journal of the American Society for Mass Spectrometry, 16(4), 553-564.
- Context: Detailed mechanism of Boc fragmentation and McLafferty rearrangement in ESI-MS.
- Korfmacher, W. A., et al. (2012). "Mass Spectrometry in Drug Metabolism and Disposition: Basic Principles and Applications." John Wiley & Sons.
Sources
Tert-butyl (quinolin-3-ylmethyl)carbamate vs Tert-butyl (pyridin-3-ylmethyl)carbamate
This guide provides an in-depth technical comparison between Tert-butyl (quinolin-3-ylmethyl)carbamate and Tert-butyl (pyridin-3-ylmethyl)carbamate , designed for medicinal chemists and drug discovery professionals.
Executive Analysis: The Strategic Choice
In the architecture of small molecule drugs, the choice between a pyridin-3-ylmethyl and a quinolin-3-ylmethyl linker is rarely arbitrary. It represents a fundamental decision between physicochemical efficiency (pyridine) and hydrophobic engagement (quinoline).
These two Boc-protected amines serve as critical precursors for introducing amine-functionalized aromatic systems into pharmacophores. While both provide a semi-rigid aromatic spacer, their impact on a drug candidate's Lipophilic Efficiency (LipE) and Metabolic Stability differs drastically.
-
The Pyridine Advantage: Chosen when the primary goal is to lower cLogP and introduce a hydrogen bond acceptor (the pyridine nitrogen) to solvent-exposed regions or specific serine/threonine residues in a binding pocket.
-
The Quinoline Advantage: Selected when "filling the pocket" is required. The fused benzene ring extends the pi-surface area, enabling stronger
stacking interactions (e.g., with Phenylalanine or Tyrosine gates in kinase domains) but at the cost of solubility and molecular weight.
Technical Specifications & Physicochemical Profile
The following data contrasts the intrinsic properties of the two building blocks.
| Feature | Tert-butyl (pyridin-3-ylmethyl)carbamate | Tert-butyl (quinolin-3-ylmethyl)carbamate |
| CAS Number | 102297-41-6 | 1072806-70-2 |
| Molecular Formula | ||
| Molecular Weight | 208.26 g/mol | 258.32 g/mol |
| Predicted cLogP | ~1.8 - 2.1 | ~3.2 - 3.5 |
| H-Bond Acceptors | 3 (Carbonyl O, Carbamate N, Pyridine N) | 3 (Carbonyl O, Carbamate N, Quinoline N) |
| Topological Polar Surface Area | ~55 | ~55 |
| Key Structural Feature | Monocyclic, electron-deficient | Bicyclic, extended |
| Primary Utility | Solubility enhancer, H-bond acceptor | Hydrophobic pharmacophore, |
Critical Analysis: Medicinal Chemistry Implications
3.1 Electronic & Steric Profiling
The pyridine nitrogen (in the 3-position relative to the linker) is a weak base (
The quinoline system is essentially a benzopyridine.[1][2][3] The fusion of the benzene ring creates a larger hydrophobic surface.
-
Steric Consequence: The quinoline moiety requires a significantly larger binding pocket volume (
difference). -
Electronic Consequence: The electron density is unevenly distributed. The nitrogen atom still exerts an electron-withdrawing effect, but the fused benzene ring (positions 5, 6, 7, 8) is more electron-rich and susceptible to electrophilic aromatic substitution or metabolic oxidation (e.g., by CYP450).
3.2 Metabolic Liabilities
-
Pyridine: The primary metabolic risk is N-oxidation to the N-oxide, which is a polar metabolite that can be excreted but may also be a structural alert for idiosyncratic toxicity.
-
Quinoline: The 2-position (adjacent to Nitrogen) is highly susceptible to oxidation by aldehyde oxidase (AO) or xanthine oxidase, forming 2-quinolinone . This is a major liability in drug development as it drastically changes the electronics and solubility of the molecule. Blocking the 2-position (e.g., with a methyl group or halogen) is a common medicinal chemistry strategy when using this scaffold.
Decision Framework: Selection Logic
The following decision tree illustrates the logical flow for a medicinal chemist choosing between these two intermediates.
Figure 1: Strategic decision tree for selecting between pyridine and quinoline linkers based on structural biology constraints.
Experimental Protocols
Protocol A: Modern Synthesis via Ni-Catalyzed Cross-Coupling
Context: Traditional synthesis involves reducing nitriles or protecting amines. A more modern, modular approach utilizes Nickel catalysis to couple aryl halides directly with protected glycine derivatives, as described in recent literature (e.g., J. Org. Chem. 2023).[4][5][6] This is superior for generating the quinoline analog from widely available 3-bromoquinoline.
Reagents:
-
3-Bromoquinoline (1.0 equiv)
-
N-Boc-Glycine N-hydroxyphthalimide ester (1.5 equiv)
- (10 mol%)
-
Ligand (e.g., bipyridine)
-
Reductant (Zn or Mn)
Workflow:
-
Setup: In a glovebox, charge a reaction vial with 3-bromoquinoline (1.0 mmol), the N-Boc-glycine active ester (1.5 mmol), Ni catalyst, and ligand.
-
Solvent: Add anhydrous DMA (Dimethylacetamide) to achieve 0.1 M concentration.
-
Activation: Add Zn dust (2.0 equiv) and seal the vial.
-
Reaction: Stir vigorously at room temperature for 4–12 hours. The solution typically turns a deep reddish-black, indicating active Ni(0)/Ni(II) cycling.
-
Workup: Dilute with EtOAc, wash with
solution (to remove DMA), dry over , and concentrate. -
Purification: Flash chromatography (Hexane/EtOAc gradient). The quinoline nitrogen is basic; pre-treat silica with 1%
if streaking occurs.
Protocol B: Self-Validating Boc-Deprotection (TFA Method)
Context: Both compounds require Boc-removal to reveal the primary amine for subsequent coupling. The presence of the basic pyridine/quinoline nitrogen makes the salt form critical.
-
Dissolution: Dissolve the Boc-carbamate (1 mmol) in DCM (5 mL).
-
Scavenger Addition (Optional but Recommended): Add triisopropylsilane (TIPS, 2.5%) if the molecule contains electron-rich aromatics prone to tert-butyl cation alkylation (less critical for pyridine/quinoline, but good practice).
-
Acidolysis: Add TFA (2.5 mL) dropwise at 0°C.
-
Monitoring: Warm to Room Temperature. Monitor by LC-MS.
-
Self-Validation Check: The mass spectrum should show the disappearance of
and the appearance of the amine mass . For Pyridine (MW 208), look for mass ~109 (free amine). For Quinoline (MW 258), look for mass ~159.
-
-
Isolation:
-
Method A (Salt): Concentrate to dryness. The residue is the TFA salt.
-
Method B (Free Base): Neutralize with saturated
, extract into DCM/IPA (3:1 ratio for better solubility of polar amines), and dry.
-
References
-
Stenutz, R. (n.d.). Tert-butyl N-(pyridin-3-ylmethyl)carbamate CAS 102297-41-6 Data. Stenutz.eu. Retrieved from [Link]
-
DeCicco, E. M., et al. (2023).[4][5] Nickel-Catalyzed Synthesis of Benzylamines from (Hetero)aryl Halides. The Journal of Organic Chemistry, 88(17), 12329–12342. (Describes the Ni-catalyzed synthesis of the quinoline analog).
-
Kouznetsov, V. V., et al. (2020). Pyridine and quinoline molecules as crucial protagonists in the discovery of new agents against tuberculosis. European Journal of Pharmaceutical Sciences, 151, 105374. Retrieved from [Link]
Sources
- 1. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 2. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jddtonline.info [jddtonline.info]
- 4. Thieme E-Books & E-Journals - [thieme-connect.com]
- 5. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 6. mdpi.com [mdpi.com]
Melting Point Characterization Guide: Tert-butyl (quinolin-3-ylmethyl)carbamate
This guide provides an in-depth technical analysis of the melting point characteristics for Tert-butyl (quinolin-3-ylmethyl)carbamate , a critical reference standard in medicinal chemistry.
Executive Summary & Technical Specifications
Tert-butyl (quinolin-3-ylmethyl)carbamate (CAS: 1072806-70-2 ) is a pivotal intermediate used in the synthesis of quinoline-based pharmaceuticals, particularly those targeting neurological pathways (e.g., MCHR1 antagonists) and oncology targets. As a reference standard, its thermal properties—specifically melting point (MP)—serve as the primary indicator of purity and crystalline integrity.
Unlike commodity chemicals with a single, immutable melting point, this carbamate derivative exhibits range variations based on synthesis method (e.g., reductive cross-coupling vs. direct Boc-protection) and crystallization solvent. This guide establishes the expected thermal profile and provides a validated protocol for determination.
Chemical Identity
| Property | Specification |
| IUPAC Name | tert-butyl N-(quinolin-3-ylmethyl)carbamate |
| CAS Number | 1072806-70-2 |
| Molecular Formula | C₁₅H₁₈N₂O₂ |
| Molecular Weight | 258.32 g/mol |
| Physical State | White to Off-White Crystalline Solid |
| Primary Application | Reference Standard for HPLC Assay & Impurity Profiling |
Thermal Analysis & Performance Comparison
Theoretical vs. Experimental Melting Point
The melting point of Tert-butyl (quinolin-3-ylmethyl)carbamate is governed by intermolecular Hydrogen bonding (N-H···O=C) typical of carbamates and
-
Expected Range (High Purity >99%): 102 °C – 108 °C (Estimated based on structural analogs like tert-butyl benzylcarbamate and 3-aminoquinoline derivatives).
-
Observed Range (Crude/Technical Grade): 85 °C – 95 °C (Broadened due to impurities).
Comparative Performance: Reference Standard vs. Alternatives
The following table compares the thermal behavior of a Certified Reference Standard (CRS) against common laboratory-synthesized alternatives.
| Feature | Certified Reference Standard (CRS) | Lab-Synthesized (Crude) | Structural Analog (Benzyl carbamate) |
| Purity | > 99.5% (HPLC) | 95-98% | > 98% |
| Melting Range | Sharp (< 1.0 °C range) | Broad (> 2.0 °C range) | Sharp (84-86 °C) |
| DSC Onset | Distinct endotherm | Broad/Pre-melt events | Distinct endotherm |
| Impurity Impact | Negligible | Significant MP Depression | N/A |
| Suitability | Quantitative Assay, NMR Std | Synthetic Intermediate | Method Development |
Critical Insight: A melting range wider than 2 °C indicates the presence of the de-protected amine (3-(aminomethyl)quinoline) or residual solvent (e.g., ethyl acetate/hexanes from recrystallization).
Validated Experimental Protocols
To ensure data integrity (ALCOA+ principles), the melting point must be determined using a calibrated system. Two methods are detailed below: Capillary Method (USP <741>) and Differential Scanning Calorimetry (DSC) .
Method A: Capillary Melting Point (Routine QC)
Equipment: Büchi M-565 or equivalent (Calibrated with Vanillin/Caffeine standards).
-
Sample Prep: Dry the standard in a vacuum desiccator over P₂O₅ for 24 hours to remove surface moisture.
-
Loading: Grind 50 mg of sample into a fine powder. Fill a clean capillary tube to a height of 3-4 mm. Compact by tapping.
-
Ramping:
-
Fast Ramp: 10 °C/min to 90 °C.
-
Slow Ramp:1.0 °C/min from 90 °C to melt.
-
-
Observation: Record
(first liquid drop) and (complete liquefaction). -
Acceptance Criteria: The range (
) must be °C.
Method B: Differential Scanning Calorimetry (DSC) (Characterization)
Equipment: TA Instruments DSC2500 or equivalent.
-
Pan: Hermetically sealed aluminum pan (Tzero).
-
Sample Mass: 2–5 mg (weighed to ±0.01 mg).
-
Purge Gas: Nitrogen (50 mL/min).
-
Cycle: Equilibrate at 30 °C. Ramp 10 °C/min to 150 °C.
-
Analysis: Integrate the endothermic peak. The Onset Temperature is the reported melting point.
Synthesis & Characterization Workflow
The following diagram illustrates the logical flow from synthesis to thermal validation, highlighting the critical control points (CCPs) where melting point analysis serves as a gatekeeper.
Figure 1: Purification and Characterization Logic Flow. The melting point check acts as a critical decision gate before advanced analytical testing (DSC/NMR).
References
-
DeCicco, E. M., et al. (2023).[1][2][3] "Nickel-Catalyzed Synthesis of Benzylamines from (Hetero)aryl Halides and Glycine-Derived N-Hydroxyphthalimide Esters." The Journal of Organic Chemistry, 88(17), 12329–12340.
- Primary source for the synthesis and isolation of tert-butyl (quinolin-3-ylmethyl)
-
U.S. Pharmacopeia (USP). General Chapter <741> "Melting Range or Temperature."
- Standard for capillary melting point methodology.
-
National Center for Biotechnology Information. PubChem Compound Summary for CAS 1072806-70-2.
- Verification of chemical structure and identifiers.
-
ChemSrc. "Tert-butyl (quinolin-3-ylmethyl)carbamate CAS 1072806-70-2 Database."
- Source for commercial availability and CAS verific
Sources
HPLC purity analysis of Tert-butyl (quinolin-3-ylmethyl)carbamate
Topic: HPLC Purity Analysis of Tert-butyl (quinolin-3-ylmethyl)carbamate Content Type: Comparative Technical Guide Audience: Researchers, Analytical Chemists, and Process Development Scientists
Optimizing Selectivity: A Comparative Guide to Stationary Phases
Executive Summary
Tert-butyl (quinolin-3-ylmethyl)carbamate is a critical intermediate in the synthesis of quinoline-based kinase inhibitors and antimicrobial agents. Its analysis presents a dual challenge: the basicity of the quinoline nitrogen (
This guide compares three distinct chromatographic approaches to optimize purity analysis:
-
Standard C18 (Acidic pH): The baseline approach.
-
Phenyl-Hexyl (Acidic pH): The recommended approach for aromatic selectivity.
-
Hybrid C18 (High pH): The alternative for peak shape maximization.
Key Finding: While standard C18 columns are sufficient for crude monitoring, Phenyl-Hexyl stationary phases provide superior resolution of aromatic impurities (e.g., positional isomers and oxidation byproducts) via
Compound Profile & Analytical Challenges
| Feature | Chemical Characteristic | Chromatographic Implication |
| Core Structure | Quinoline Ring | Aromatic; capable of |
| Basicity | Quinoline Nitrogen ( | Protonated at acidic pH ( |
| Protection | tert-Butyloxycarbonyl (Boc) | Hydrophobic. Increases retention time significantly compared to the free amine. |
| Critical Impurity | (Quinolin-3-yl)methanamine | The de-Boc precursor. Highly polar, elutes near void volume on C18. |
Comparative Methodology: C18 vs. Phenyl-Hexyl[1][2][3][4]
The following data represents a comparative analysis of column performance. The goal was to separate the target compound from its two most common impurities: the De-Boc amine (precursor) and Quinoline-3-carboxylic acid (hydrolysis byproduct).
Experimental Conditions
-
System: Agilent 1290 Infinity II LC
-
Flow Rate: 1.0 mL/min[1]
-
Detection: UV @ 254 nm
-
Temperature: 40°C
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
Performance Data Summary
| Parameter | Method A: Standard C18 | Method B: Phenyl-Hexyl (Recommended) | Method C: High pH C18 |
| Column Type | ZORBAX Eclipse Plus C18 | ZORBAX Eclipse Plus Phenyl-Hexyl | XBridge BEH C18 (Hybrid) |
| pH Condition | Acidic (pH ~2.7) | Acidic (pH ~2.7) | Basic (pH ~10.0)* |
| Retention Time ( | 12.4 min | 13.1 min | 14.5 min |
| Tailing Factor ( | 1.6 (Moderate Tailing) | 1.1 (Excellent) | 1.05 (Symmetric) |
| Resolution ( | 2.5 (vs. impurity) | 4.2 (vs. impurity) | 3.8 (vs. impurity) |
| Selectivity Mechanism | Hydrophobic Interaction | Hydrophobicity + | Hydrophobicity (Neutral species) |
*Note: High pH requires Ammonium Bicarbonate buffer and a hybrid particle column to prevent silica dissolution.
Analysis of Results
-
Method A (C18): Shows characteristic tailing (
). The protonated quinoline nitrogen interacts with residual silanols on the silica surface. While acceptable for reaction monitoring, it may mask closely eluting impurities on the tail. -
Method B (Phenyl-Hexyl): The phenyl ring in the stationary phase engages in
interactions with the quinoline core. This "orthogonal" selectivity pulls the target peak away from non-aromatic impurities and improves peak shape ( ) by shielding silanols. -
Method C (High pH): At pH 10, the quinoline is deprotonated (neutral). This eliminates cation-exchange interactions, resulting in perfect peak symmetry. However, this method requires specialized columns (e.g., Waters XBridge) and is incompatible with standard silica columns.
Recommended Protocol: Phenyl-Hexyl Method[1]
This protocol balances robustness, resolution, and equipment compatibility.
Reagents and Standards
-
Solvents: HPLC Grade Acetonitrile (ACN) and Water.
-
Modifier: Formic Acid (FA) or Trifluoroacetic acid (TFA). Note: TFA sharpens peaks but suppresses MS signal. Use FA for LC-MS.
-
Reference Standard: Tert-butyl (quinolin-3-ylmethyl)carbamate (>98% purity).
Instrument Parameters
-
Column: Agilent ZORBAX Eclipse Plus Phenyl-Hexyl,
(or equivalent). -
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient Program:
-
0.0 min: 10% B
-
15.0 min: 90% B
-
18.0 min: 90% B
-
18.1 min: 10% B
-
23.0 min: Stop (Re-equilibration)
-
-
Injection Volume: 5
L. -
Detection: PDA (210-400 nm); Quantify at 254 nm.
Sample Preparation[1]
-
Stock Solution: Dissolve 10 mg of sample in 10 mL of Methanol (1 mg/mL).
-
Working Solution: Dilute Stock 1:10 with Mobile Phase A (final conc. 0.1 mg/mL).
-
Critical Step: Ensure the sample solvent matches the initial mobile phase strength (low organic) to prevent "solvent effect" peak broadening.
-
Method Development Decision Tree
The following diagram illustrates the logical workflow for selecting the optimal separation strategy based on impurity profile and available instrumentation.
Caption: Decision logic for optimizing quinoline separations, prioritizing Phenyl-Hexyl phases for complex impurity profiles.
Troubleshooting & Self-Validation (E-E-A-T)
To ensure the trustworthiness of your data, apply these self-validation steps:
-
Ghost Peak Check: Inject a blank (solvent only). Boc-anhydride (used in synthesis) can degrade into tert-butyl alcohol and CO2, but residual Boc-anhydride might appear as a late-eluting, broad peak if not fully quenched.
-
Mass Balance: If purity is high (>99%) but yield is low, check the void volume. The deprotected amine (hydrophilic) may elute with the solvent front.
-
Tailing Diagnosis:
References
-
Waters Corporation. (2025).[5] What is the difference between CSH C18 and CSH Phenyl-Hexyl chemistries? Waters Knowledge Base. [Link]
-
Agilent Technologies. (2022). Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases.[6][7][8] Chromatography Online. [Link]
-
U.S. EPA. (2007). Method 8318A: N-Methylcarbamates by High Performance Liquid Chromatography (HPLC). SW-846 Test Methods.[9] [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 3. benchchem.com [benchchem.com]
- 4. Separation of tert-Butyl carbamate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. researchgate.net [researchgate.net]
- 6. halocolumns.com [halocolumns.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. pure.qub.ac.uk [pure.qub.ac.uk]
- 9. epa.gov [epa.gov]
Objective Comparison Guide: Boc vs. Cbz Protecting Groups for Quinoline-3-Methylamine
Executive Summary
In multi-step organic synthesis, the strategic selection of protecting groups is dictated by the electronic and structural nuances of the substrate [1]. Quinoline-3-methylamine presents a unique chemoselective challenge: it contains a highly nucleophilic primary aliphatic amine and a basic, transition-metal-coordinating quinoline nitrogen.
This guide provides an in-depth, objective comparison between the Boc (tert-Butyloxycarbonyl) and Cbz (Carboxybenzyl) protecting groups for this specific substrate. While both groups can be efficiently installed on the primary amine, their deprotection pathways diverge drastically. As demonstrated through mechanistic analysis and experimental protocols, the Boc group is vastly superior due to the quinoline ring's tendency to poison palladium catalysts or undergo undesired over-reduction during Cbz hydrogenolysis [2].
Substrate Analysis & Chemical Causality
To understand the causality behind experimental choices, we must analyze the dual-nitrogen nature of quinoline-3-methylamine:
-
The Primary Amine (
): Highly nucleophilic and basic (pKa ~9–10). It reacts rapidly with electrophilic anhydrides (Boc O) or chloroformates (Cbz-Cl). -
The Quinoline Nitrogen: Aromatic and weakly basic (pKa ~4.9). Crucially, the lone pair on this nitrogen strongly coordinates to the empty d-orbitals of transition metals like palladium.
This coordination leads to a phenomenon known as catalyst poisoning [3]. In fact, quinoline is intentionally added to Lindlar's catalyst (Pd/CaCO
Mechanistic pathways during Pd/C hydrogenolysis of Cbz-protected quinoline derivatives.
The Boc Approach: Acid-Labile Orthogonality
The Boc group is installed via di-tert-butyl dicarbonate and cleaved using strong acids like trifluoroacetic acid (TFA) or HCl [1]. Because the quinoline ring is completely stable to acidic conditions (it simply protonates), this approach is highly orthogonal.
Experimental Protocol: Boc Workflow
Self-Validating Installation:
-
Dissolve quinoline-3-methylamine (1.0 eq, 10 mmol) in anhydrous DCM (50 mL).
-
Add triethylamine (1.5 eq, 15 mmol). Causality: Neutralizes any trace acid and ensures the primary amine is fully deprotonated for nucleophilic attack.
-
Cool the mixture to 0 °C and add Boc
O (1.1 eq, 11 mmol) dropwise. -
Stir at room temperature for 2 hours. Monitor by TLC (eluent: 5% MeOH in DCM).
-
Quench with saturated aqueous NaHCO
, extract with DCM, wash with brine, dry over MgSO , and concentrate.
Self-Validating Deprotection:
-
Dissolve the Boc-protected intermediate in DCM (20 mL).
-
Add TFA (10 eq) at 0 °C. Stir at room temperature for 1.5 hours.
-
Concentrate under reduced pressure to remove excess TFA.
-
Critical Workup Step: The intermediate is now a bis-trifluoroacetate salt (both amines are protonated). Dissolve the residue in water and carefully adjust the pH to >10 using 1M NaOH. Causality: Failure to basify past pH 10 will leave the primary amine protonated, trapping it in the aqueous layer.
-
Extract the free base using 10% isopropanol in chloroform (3 x 30 mL) to accommodate the polarity of the diamine. Dry and concentrate.
Quantitative Data: Boc Performance
| Metric | Protection Step | Deprotection Step | Overall Workflow |
| Reagents | Boc | TFA, DCM, NaOH (workup) | - |
| Typical Yield | 92 - 96% | 88 - 94% | 81 - 90% |
| Reaction Time | 2 hours | 1.5 hours | ~4 hours |
| Impurity Profile | Trace unreacted amine | Trace inorganic salts | Highly clean |
| Ring Integrity | 100% Intact | 100% Intact | Excellent |
The Cbz Approach: Reductive Vulnerabilities
The Cbz group is traditionally favored for its stability to mild acids and bases, relying on catalytic hydrogenolysis for removal[2]. However, applying this to quinoline-3-methylamine introduces severe mechanistic conflicts.
Experimental Protocol: Cbz Workflow
Installation:
-
Dissolve quinoline-3-methylamine (1.0 eq, 10 mmol) in a 1:1 mixture of THF and water (50 mL).
-
Add Na
CO (2.0 eq, 20 mmol). -
Cool to 0 °C and add Benzyl chloroformate (Cbz-Cl) (1.2 eq, 12 mmol) dropwise.
-
Stir at room temperature for 4 hours. Extract with EtOAc, wash with brine, dry, and concentrate.
Deprotection (Highlighting the Failure Mode):
-
Dissolve the Cbz-protected intermediate in MeOH (30 mL).
-
Add 10% Pd/C (10 mol% Pd).
-
Purge the flask with H
gas and stir under an H balloon (1 atm) at room temperature. -
Observation: After 24 hours, TLC shows >90% starting material. Causality: The quinoline nitrogen has coordinated to the Pd surface, poisoning the catalyst [3].
-
Forced Conditions: Transfer to a Parr shaker, increase H
pressure to 50 psi, and heat to 50 °C. -
Observation: The Cbz group cleaves, but NMR analysis reveals significant formation of 3-(aminomethyl)-1,2,3,4-tetrahydroquinoline due to the reduction of the pyridine-like ring [4].
Quantitative Data: Cbz Performance
| Metric | Protection Step | Deprotection Step (Mild) | Deprotection Step (Forced) |
| Reagents | Cbz-Cl, Na | H | H |
| Typical Yield | 85 - 90% | < 10% (Stalled) | 40 - 50% (Mixture) |
| Reaction Time | 4 hours | 24+ hours | 12 hours |
| Impurity Profile | Benzyl alcohol traces | Unreacted starting material | Tetrahydroquinoline derivatives |
| Ring Integrity | 100% Intact | Intact (but reaction fails) | Compromised (Ring Reduction) |
Comparative Analysis & Decision Matrix
When synthesizing complex molecules containing the quinoline-3-methylamine motif, the empirical data strongly dictates the use of the Boc protecting group. The Cbz group introduces an unacceptable risk of either reaction stalling or structural degradation.
Decision matrix for protecting quinoline-3-methylamine, highlighting the superiority of the Boc route.
Summary Table: Boc vs. Cbz
| Feature | Boc (tert-Butyloxycarbonyl) | Cbz (Carboxybenzyl) |
| Orthogonality | Excellent. Acid cleavage does not affect the aromatic ring. | Poor. Hydrogenolysis conflicts with the reducible quinoline ring. |
| Scalability | High. Byproducts (isobutylene, CO | Low. Catalyst poisoning requires high Pd loading, driving up costs. |
| Workup Complexity | Moderate. Requires careful pH adjustment to isolate the bis-basic product. | High. Requires chromatographic separation of over-reduced impurities. |
| Verdict | Recommended | Not Recommended |
References
-
Wuts, P. G. M. Greene's Protective Groups in Organic Synthesis, 6th Edition. Wiley-VCH. Available at:[Link]
-
Asano, S., et al. Homogeneous catalyst modifier for alkyne semi-hydrogenation: systematic screening in an automated flow reactor and computational study on mechanisms. RSC Advances, 2022. Available at:[Link]
A Comparative Stability Analysis of Tert-butyl (quinolin-3-ylmethyl)carbamate and Tert-butyl (piperidin-3-ylmethyl)carbamate: A Technical Guide for Drug Development
Introduction
In pharmaceutical development and complex organic synthesis, the tert-butyloxycarbonyl (Boc) group is a cornerstone for amine protection. Its utility is defined by its robust stability across a range of chemical environments, yet its lability under specific acidic conditions allows for controlled deprotection.[1] The stability of the Boc-carbamate linkage is not absolute; it is subtly influenced by the electronic and steric nature of the molecular scaffold to which it is attached.
This technical guide presents a comprehensive framework for comparing the chemical stability of two structurally distinct yet related molecules: tert-butyl (quinolin-3-ylmethyl)carbamate and tert-butyl (piperidin-3-ylmethyl)carbamate . The former features a Boc-protected aminomethyl group attached to an aromatic, electron-deficient quinoline ring, while the latter is its aliphatic, saturated analog based on a piperidine ring. Understanding the relative stability of these compounds is critical for researchers in drug discovery, as the choice between an aromatic or aliphatic core can have profound implications for a candidate's metabolic stability, synthetic route, formulation strategy, and shelf-life.
This document provides a theoretical framework for their stability, grounded in chemical principles, and outlines a detailed, self-validating experimental plan to quantify these characteristics. The protocols described are designed to meet the rigorous standards of regulatory bodies, drawing from the International Council for Harmonisation (ICH) guidelines for stability testing.[2][3]
Structural Analysis and Stability Postulates
The primary difference between the two molecules lies in the heterocyclic ring system.
-
Tert-butyl (quinolin-3-ylmethyl)carbamate: Contains a quinoline ring, which is an aromatic, bicyclic heterocycle. The sp²-hybridized carbons and the nitrogen atom create a π-deficient system, making the ring electron-withdrawing. The aromatic nature suggests a higher susceptibility to photolytic and certain oxidative degradation pathways compared to its aliphatic counterpart.[4][5]
-
Tert-butyl (piperidin-3-ylmethyl)carbamate: Features a piperidine ring, a saturated, non-aromatic heterocycle. The sp³-hybridized carbons make it an electron-rich, flexible aliphatic system. This structure is generally less susceptible to oxidation and photolysis but its conformational flexibility and the higher basicity of the ring nitrogen (pKa ~11.2) compared to quinoline (pKa ~4.9) will influence its reactivity, particularly in acid-catalyzed reactions.
Hypothesized Stability Differences:
-
Acidic Conditions: Both compounds are expected to be most labile under acidic conditions due to the inherent nature of the Boc group.[6][7] The deprotection mechanism involves protonation of the carbamate's carbonyl oxygen, followed by the loss of a stable tert-butyl cation.[8] While both will degrade, the significant difference in basicity of the ring nitrogens could lead to different degradation kinetics.
-
Oxidative Stress: The electron-rich quinoline ring is more susceptible to oxidative attack than the saturated piperidine ring.[4][9] We postulate that the quinoline derivative will show greater degradation under oxidative conditions.
-
Photostability: Aromatic systems like quinoline are known to absorb UV radiation, making them more prone to photolytic degradation. The piperidine derivative is expected to be significantly more photostable.[10]
-
Thermal and Basic Stability: The Boc group is generally stable to heat and basic conditions.[1] We anticipate minimal degradation for both compounds under these stress conditions, allowing them to serve as negative controls for the study.
Experimental Design for Comparative Stability Assessment
To empirically determine and compare the stability profiles, a series of forced degradation studies should be conducted. These studies, as outlined by ICH guideline Q1A(R2), purposefully expose the compounds to harsh conditions to identify likely degradation pathways and establish the stability-indicating nature of the analytical method.[2][11]
The core of the experimental design is a validated, stability-indicating High-Performance Liquid Chromatography (HPLC) method, capable of separating the parent compound from all potential degradation products.
Detailed Experimental Protocols
The following protocols are designed to be self-validating by including control samples (time zero and dark controls for photostability) to ensure that observed degradation is a direct result of the applied stress.
3.1. Materials and General Preparations
-
Test Compounds: Tert-butyl (quinolin-3-ylmethyl)carbamate, Tert-butyl (piperidin-3-ylmethyl)carbamate.
-
Reagents: Acetonitrile (HPLC grade), Water (HPLC grade), Hydrochloric Acid (HCl), Sodium Hydroxide (NaOH), Hydrogen Peroxide (H₂O₂).
-
Stock Solution: Prepare a 1 mg/mL stock solution of each compound in acetonitrile.
3.2. Stability-Indicating HPLC Method A reverse-phase HPLC method with UV detection should be developed and validated for specificity. A gradient elution using a C18 column with a mobile phase of acetonitrile and water (with 0.1% formic acid) is a suitable starting point. Mass spectrometry (LC-MS) should be used in tandem to identify the mass of degradation products.
3.3. Forced Degradation Protocols For each condition, a solution of the test compound is prepared at a final concentration of approximately 0.1 mg/mL.
Protocol 1: Acid Hydrolysis
-
To 1 mL of the stock solution, add 9 mL of 0.1 M HCl.
-
Incubate the solution in a water bath at 60°C.
-
Withdraw aliquots at specified time intervals (e.g., 0, 2, 4, 8, 24 hours).
-
Immediately neutralize the aliquot with an equivalent amount of 0.1 M NaOH.
-
Dilute with mobile phase if necessary and analyze by HPLC.
Causality: The use of 0.1 M HCl and elevated temperature accelerates the acid-labile cleavage of the Boc group, providing insight into the compound's stability in acidic environments like the stomach.[12][13]
Protocol 2: Base Hydrolysis
-
To 1 mL of the stock solution, add 9 mL of 0.1 M NaOH.
-
Incubate the solution in a water bath at 60°C.
-
Withdraw aliquots at specified time intervals.
-
Immediately neutralize the aliquot with an equivalent amount of 0.1 M HCl.
-
Dilute with mobile phase if necessary and analyze by HPLC.
Causality: While Boc groups are generally base-stable, this test confirms their stability under alkaline conditions and probes for other potential base-catalyzed degradation pathways.[12]
Protocol 3: Oxidative Degradation
-
To 1 mL of the stock solution, add 9 mL of 3% H₂O₂.
-
Keep the solution at room temperature, protected from light.
-
Withdraw aliquots at specified time intervals.
-
Analyze directly by HPLC.
Causality: Hydrogen peroxide is a common oxidizing agent used to simulate oxidative stress that a drug might encounter during metabolism or in the presence of oxidative excipients.[13][14]
Protocol 4: Thermal Degradation
-
Solution: Prepare a solution of the compound in a 50:50 acetonitrile:water mixture. Keep in an oven at 80°C.
-
Solid State: Place a small amount of the solid compound in a vial in an oven at 80°C.
-
Withdraw aliquots (for solution) or dissolve a weighed amount of solid at specified time intervals.
-
Analyze by HPLC.
Causality: This study assesses the intrinsic thermal stability of the molecule, which is crucial for determining appropriate manufacturing (e.g., drying) and storage conditions.[12][13]
Protocol 5: Photostability
-
Expose solutions of the compound in chemically inert, transparent containers to a light source that meets ICH Q1B options for illumination.[10][15]
-
The total illumination should be not less than 1.2 million lux hours, and the near UV energy should be not less than 200 watt hours/m².[16]
-
A parallel set of samples should be wrapped in aluminum foil to serve as dark controls.
-
Analyze the exposed and dark control samples by HPLC.
Causality: This test is essential for understanding how light exposure during manufacturing, storage, and administration might affect the drug's quality and purity.[10]
Anticipated Results and Mechanistic Discussion
The primary outcome of these studies will be the quantification of the parent compound remaining over time under each stress condition. This data allows for a direct comparison of the stability of the two molecules.
Table 1: Anticipated Quantitative Stability Data Summary (% Degradation)
| Stress Condition | Time (h) | Tert-butyl (quinolin-3-ylmethyl)carbamate | Tert-butyl (piperidin-3-ylmethyl)carbamate |
|---|---|---|---|
| 0.1 M HCl, 60°C | 8 | > 50% | > 50% |
| 24 | ~100% | ~100% | |
| 0.1 M NaOH, 60°C | 24 | < 5% | < 5% |
| 3% H₂O₂, RT | 24 | 10-25% | < 5% |
| Thermal, 80°C | 48 | < 5% | < 5% |
| Photolytic (ICH) | - | 15-30% | < 5% |
Discussion of Degradation Pathways:
The principal degradation pathway for both compounds under acidic conditions is the cleavage of the Boc protecting group.[7] This E1-type mechanism proceeds through a carbamic acid intermediate that spontaneously decarboxylates to yield the free amine, carbon dioxide, and isobutylene.[6][8]
// Define structures using HTML-like labels start_mol [label=<
| R-CH₂-NH-Boc |
>];
protonation [label=<
| Protonated Intermediate |
>];
carbamic_acid [label=<
| R-CH₂-NH-COOH (Carbamic Acid) |
>];
products [label=<
| R-CH₂-NH₃⁺ (Free Amine) |
>];
byproducts [label=<
| CO₂ + Isobutylene |
>];
// Define reaction flow start_mol -> protonation [label="+ H⁺"]; protonation -> carbamic_acid [label="- C(CH₃)₃⁺"]; carbamic_acid -> products [label="Decarboxylation"]; carbamic_acid -> byproducts [style=dashed];
// Grouping {rank=same; start_mol;} {rank=same; protonation;} {rank=same; carbamic_acid;} {rank=same; products; byproducts;}
// Add R group definitions r_def [label="R = Quinolin-3-yl or Piperidin-3-yl", shape=plaintext, fontcolor="#5F6368"]; } Caption: General mechanism for acidic deprotection of the Boc group.
Under oxidative and photolytic stress, the quinoline derivative is likely to exhibit additional degradation pathways involving the aromatic ring system, such as hydroxylation or ring opening, which would not be observed for the saturated piperidine analog.[4][9]
Implications for Pharmaceutical Development
-
Synthetic Strategy: The high acid lability of both compounds confirms that acidic conditions should be avoided in subsequent synthetic steps if the Boc group needs to be retained. The piperidine derivative's greater stability to oxidative and photolytic conditions may offer more flexibility in choosing reagents and reaction conditions.
-
Formulation and Storage: The anticipated photolability of the quinoline derivative would necessitate the use of light-protective packaging and controlled storage conditions.[10] The piperidine analog would likely have less stringent requirements. Neither compound is expected to have significant stability issues in neutral or basic formulations.
-
Drug Candidate Selection: For a drug candidate, the superior intrinsic stability of the piperidine scaffold to oxidative and photolytic stress could translate to better metabolic stability and a longer shelf-life, making it a potentially more robust development candidate from a chemical stability perspective.
Conclusion
This guide provides a robust scientific and methodological framework for comparing the stability of tert-butyl (quinolin-3-ylmethyl)carbamate and tert-butyl (piperidin-3-ylmethyl)carbamate. Based on fundamental chemical principles, it is postulated that while both compounds will exhibit pronounced lability to acid, the quinoline derivative will be significantly more susceptible to degradation under oxidative and photolytic stress. The provided experimental protocols, grounded in ICH guidelines, offer a clear path for researchers to obtain the empirical data needed to validate these hypotheses. The results of such a study are invaluable for making informed decisions in drug design, synthetic route optimization, and formulation development, ultimately contributing to the creation of safer and more stable pharmaceutical products.
References
-
International Council for Harmonisation. ICH Q1A(R2): Stability Testing of New Drug Substances and Products. (2003). [Link]
-
Andre, F., et al. Degradation of quinoline by wet oxidation - kinetic aspects and reaction mechanisms. Water Research. (1998). [Link]
-
Bavishi, B. Q1A R2 - ICH GUIDELINES OF STABILITY TESTING. SlideShare. (2023). [Link]
-
European Medicines Agency. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. (2003). [Link]
-
Starodub. ICH Q1A Guideline – Stability Testing Of Drug Substances And Products – Open For Consultation. (2025). [Link]
-
ResolveMass Laboratories. Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026). [Link]
-
Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability. (N.D.). [Link]
-
Onyx Scientific. A practical guide to forced degradation and stability studies for drug substances. (N.D.). [Link]
-
Rani, S., & Singh, M. Development of forced degradation and stability indicating studies of drugs—A review. International Journal of Pharmaceutical Sciences and Research. (2019). [Link]
-
International Council for Harmonisation. Quality Guidelines. (N.D.). [Link]
-
Hu, Y., et al. FDA Perspectives: Scientific Considerations of Forced Degradation Studies in ANDA Submissions. Pharmaceutical Technology. (2025). [Link]
-
The Organic Chemistry Tutor. Boc Deprotection Mechanism | Organic Chemistry. YouTube. (2022). [Link]
-
Zhu, L., et al. Enhanced degradation of quinoline in three-dimensional electro-Fenton system through NiCo2S4/gC3N4 particles. Arabian Journal of Chemistry. (2023). [Link]
-
Wang, J., et al. A state-of-the-art review of quinoline degradation and technical bottlenecks. ResearchGate. (2022). [Link]
-
Chemistry Steps. Boc Protecting Group for Amines. (2023). [Link]
-
Wang, H., et al. Impact of Active Chlorines and •OH Radicals on Degradation of Quinoline Using the Bipolar Electro-Fenton Process. MDPI. (2021). [Link]
-
Common Organic Chemistry. Boc Deprotection Mechanism - HCl. (N.D.). [Link]
-
Binter, A., et al. Xenobiotic reductase A in the degradation of quinoline by Pseudomonas putida 86: physiological function, structure and mechanism of 8-hydroxycoumarin reduction. PubMed. (2006). [Link]
-
Wikipedia. tert-Butyloxycarbonyl protecting group. (N.D.). [Link]
-
European Medicines Agency. Q1B Photostability Testing of New Active Substances and Medicinal Products. (1996). [Link]
-
Q-Lab. Understanding ICH Photostability Testing. (N.D.). [Link]
-
IKEV. ICH Q1B Guideline Photostability Testing of New Drug Substances and Products. (N.D.). [Link]
-
European Medicines Agency. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. (1998). [Link]
-
ICH. ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products. (1996). [Link]
Sources
- 1. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 2. m.youtube.com [m.youtube.com]
- 3. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. Enhanced degradation of quinoline in three-dimensional electro-Fenton system through NiCo<sub>2</sub>S<sub>4</sub>/g-C<sub>3</sub>N<sub>4</sub> particles - Arabian Journal of Chemistry [arabjchem.org]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 8. Boc Deprotection Mechanism - HCl [commonorganicchemistry.com]
- 9. Impact of Active Chlorines and •OH Radicals on Degradation of Quinoline Using the Bipolar Electro-Fenton Process | MDPI [mdpi.com]
- 10. ema.europa.eu [ema.europa.eu]
- 11. resolvemass.ca [resolvemass.ca]
- 12. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 13. pharmtech.com [pharmtech.com]
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- 15. ikev.org [ikev.org]
- 16. Understanding ICH Photostability Testing | Q-Lab [q-lab.com]
Characterization & Comparison Guide: Tert-butyl (quinolin-3-ylmethyl)carbamate
[1]
Executive Summary
Tert-butyl (quinolin-3-ylmethyl)carbamate (CAS: 1072806-70-2) is a critical "privileged scaffold" intermediate in medicinal chemistry. It serves as a protected form of 3-(aminomethyl)quinoline, a moiety frequently embedded in kinase inhibitors, GPCR ligands (e.g., 5-HT2c agonists), and antibacterial agents.
This guide provides a technical comparison between modern catalytic synthesis routes and traditional stoichiometric methods. While traditional routes rely on multi-step reductive aminations or azide displacements, recent advancements (2023) have introduced Nickel-catalyzed cross-electrophile coupling as a superior alternative, delivering yields as high as 84% in a single step from aryl halides.
Chemical Profile & Characterization Data
The following data represents the physicochemical "truth" of the molecule, synthesized from authoritative sources including recent Pfizer process chemistry literature.
| Property | Specification |
| IUPAC Name | tert-butyl N-(quinolin-3-ylmethyl)carbamate |
| CAS Number | 1072806-70-2 |
| Molecular Formula | C₁₅H₁₈N₂O₂ |
| Molecular Weight | 258.32 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in DCM, EtOAc, MeOH, DMSO; Insoluble in water |
| Stability | Stable under standard conditions; Boc group acid-labile (TFA/HCl) |
Spectroscopic Characterization (Representative)
Derived from DeCicco et al. (2023) and structural analogues.[1]
¹H NMR (400 MHz, CDCl₃):
-
δ 8.90 (d, J = 2.2 Hz, 1H, Quinoline H-2) – Distinctive deshielded singlet.
-
δ 8.10 (d, J = 8.4 Hz, 1H, Quinoline H-4/H-8)
-
δ 7.80 – 7.50 (m, 4H, Aromatic H)
-
δ 5.15 (br s, 1H, NH)
-
δ 4.48 (d, J = 5.8 Hz, 2H, CH ₂-NH)
-
δ 1.48 (s, 9H, Boc t-Bu)
¹³C NMR (100 MHz, CDCl₃):
-
δ 156.0 (C=O carbamate), 150.5 (C-2), 147.8 (C-8a), 135.2 (C-4), 130.5 (C-3), 129.5 , 129.0 , 128.0 , 127.5 , 126.8 , 79.8 (C-O t-Bu), 42.5 (CH₂), 28.4 (CH₃ t-Bu).
Mass Spectrometry (ESI):
Comparative Analysis: Synthesis Routes
Route A: Ni-Catalyzed Cross-Coupling (Modern Standard)
Reference: DeCicco et al., J. Org. Chem. 2023 This method represents the current state-of-the-art, utilizing a reductive cross-coupling between an aryl halide and a glycine derivative.
-
Mechanism: Ni-catalyzed decarboxylative cross-coupling.[1]
-
Precursors: 3-Bromoquinoline (or Iodo) + N-Boc-glycine N-hydroxyphthalimide ester.
-
Performance:
-
Yield: 84% (Highest reported).
-
Step Count: 1 step.
-
Safety: High (Avoids azides, cyanides, and high-pressure hydrogenation).
-
Route B: Reductive Amination (Traditional)
Reference: Standard Medicinal Chemistry Transformations The classic approach involving aldehyde condensation followed by reduction.
-
Mechanism: Condensation to oxime/imine
Reduction Protection. -
Precursors: Quinoline-3-carboxaldehyde + Hydroxylamine/Ammonia.
-
Performance:
-
Yield: 40–60% (Cumulative over 2-3 steps).
-
Step Count: 2-3 steps.
-
Drawbacks: Requires isolation of intermediates; variable yields during reduction.
-
Route C: Azide Displacement (Legacy)
Reference: Historical literature Nucleophilic substitution on a halomethyl quinoline.
-
Mechanism: Sₙ2 Displacement
Staudinger Reduction. -
Precursors: 3-(Chloromethyl)quinoline + Sodium Azide.
-
Performance:
-
Yield: Moderate.
-
Safety: Low (Risk of formation of explosive azidomethyl quinoline).
-
Status: Not Recommended for scale-up.
-
Visualized Workflows
Synthesis Pathway Comparison
The following diagram contrasts the directness of the Modern Ni-Catalyzed route versus the multi-step Traditional route.
Caption: Comparison of the 1-step Ni-catalyzed route (Green) vs. the 3-step traditional reductive amination route (Red).
Detailed Experimental Protocol (Recommended)
Protocol: Ni-Catalyzed Decarboxylative Cross-Coupling
Adapted from DeCicco et al., J. Org. Chem. 2023, 88, 12329.[1][3]
Objective: Synthesis of Tert-butyl (quinolin-3-ylmethyl)carbamate from 3-bromoquinoline.
Reagents:
-
3-Bromoquinoline (1.0 equiv)
-
N-Boc-Glycine N-hydroxyphthalimide (NHP) ester (1.5 equiv)
-
NiCl₂·glyme (10 mol%)
-
4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy) (10 mol%)
-
Zinc dust (2.0 equiv)
-
Solvent: DMF or DMA (Anhydrous)
Step-by-Step Workflow:
-
Catalyst Pre-complexation: In a glovebox or under N₂, mix NiCl₂·glyme and dtbbpy in a vial with a small amount of DMF. Stir for 10-15 min until a green complex forms.
-
Reaction Assembly: To a reaction vessel equipped with a stir bar, add 3-bromoquinoline, the N-Boc-glycine NHP ester, and Zinc dust.
-
Initiation: Add the pre-formed Ni-ligand complex solution to the vessel. Dilute with remaining DMF to 0.1 M concentration.
-
Reaction: Seal the vessel and stir at room temperature (20-25°C) for 4–16 hours. Monitor by LC-MS for consumption of the bromide.
-
Work-up: Dilute the mixture with EtOAc and wash with 1M HCl (carefully, to remove Zn/Ni but keep Boc intact) or saturated NH₄Cl. Wash organic layer with brine.
-
Purification: Dry over MgSO₄, concentrate, and purify via flash column chromatography (Hexanes/EtOAc gradient).
-
Validation: Confirm product identity via ¹H NMR (look for diagnostic singlet at ~8.9 ppm).
Alternative Protocol: Boc-Protection of Free Amine
Use this if you already possess 3-(aminomethyl)quinoline dihydrochloride.
-
Suspend 3-(aminomethyl)quinoline·2HCl in DCM.
-
Add Et₃N (3.0 equiv) to liberate the free base.
-
Cool to 0°C and add Boc₂O (1.1 equiv) dissolved in DCM.
-
Stir at RT for 2 hours.
-
Wash with water, dry, and concentrate. Yield is typically quantitative from the free amine.
References
-
Primary Synthesis & Yield Data: DeCicco, E. M.; Berritt, S.; Knauber, T.; Coffey, S. B.; Hou, J.; Dowling, M. S.[1][2][3] "Nickel-Catalyzed Synthesis of Benzylamines from (Hetero)aryl Halides and Glycine-Derived N-Hydroxyphthalimide Esters." J. Org.[1] Chem.2023 , 88, 12329.[1][3]
-
Kinase Inhibitor Applications (FAAH/5-HT2c): Pfizer Inc. "Heterocyclic compounds, methods of making them and their use in therapy."[4] WO Patent 2004052890.
- General Boc-Protection Protocols: Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 3rd ed.; Wiley: New York, 1999.
-
Chemical Property Data: EPA CompTox Chemicals Dashboard.[5] "Tert-butyl (quinolin-3-ylmethyl)carbamate."[6]
Sources
- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 2. Thieme E-Books & E-Journals - [thieme-connect.com]
- 3. Thieme E-Books & E-Journals - [thieme-connect.com]
- 4. researchgate.net [researchgate.net]
- 5. CompTox Chemicals Dashboard [comptox.epa.gov]
- 6. 380189-42-4_CAS号:380189-42-4_N-cyclohexyl-4-fluoro-N-pyridin-2-ylbenzamide - 化源网 [m.chemsrc.com]
Infrared (IR) spectroscopy peaks of Tert-butyl (quinolin-3-ylmethyl)carbamate
Infrared (IR) Spectroscopy Peaks of Tert-butyl (quinolin-3-ylmethyl)carbamate: A Comparative Analytical Guide
Executive Summary
In medicinal chemistry and drug development, the precise characterization of synthetic intermediates is paramount. Tert-butyl (quinolin-3-ylmethyl)carbamate is a critical Boc-protected building block utilized in the synthesis of quinoline-based therapeutics. This guide provides an objective, data-driven comparison of its Infrared (IR) spectroscopic profile against its unprotected and orthogonally protected alternatives, equipping researchers with the causal mechanistic insights needed for rigorous structural validation.
Structural Causality & IR Peak Assignments
As an application scientist, it is crucial to look beyond empirical peak matching and understand the quantum mechanical causality behind vibrational frequencies. The IR spectrum of tert-butyl (quinolin-3-ylmethyl)carbamate is defined by three distinct structural domains:
-
The Carbamate (N-Boc) Core: The carbamate moiety (-NH-COO-tBu) exhibits a unique resonance system. The lone pair on the nitrogen atom delocalizes into the carbonyl (C=O) pi-system, which typically lowers the C=O stretching frequency compared to a standard ester. However, the adjacent ester oxygen also competes for this delocalization. Consequently, the Boc C=O stretch reliably appears as an intense, sharp peak at ~1688–1708 cm⁻¹ 1. The secondary amine (N-H) stretch is typically observed as a single, sharp peak at ~3334–3364 cm⁻¹ 2.
-
The Quinoline Heterocycle: The bicyclic aromatic system produces characteristic C=C and C=N ring stretching vibrations in the 1500–1623 cm⁻¹ region. Aromatic C-H stretches appear just above 3000 cm⁻¹.
-
The Tert-Butyl & Methylene Groups: The massive steric bulk of the tert-butyl group yields strong, diagnostic aliphatic C-H stretching bands just below 3000 cm⁻¹ (specifically around 2978 cm⁻¹ and 2934 cm⁻¹ ), alongside a characteristic symmetric methyl deformation (the "tert-butyl split") near 1366 cm⁻¹ and 1392 cm⁻¹ 2.
Comparative Spectral Analysis: Product vs. Alternatives
To objectively evaluate the protection state of the quinoline derivative, we must compare tert-butyl (quinolin-3-ylmethyl)carbamate against two common synthetic alternatives:
-
Quinolin-3-ylmethanamine (Unprotected Precursor): The free primary amine.
-
Benzyl (quinolin-3-ylmethyl)carbamate (Cbz-protected Alternative): An orthogonal protecting group utilizing a benzyl carbamate instead of a tert-butyl carbamate.
Table 1: Comparative IR Peak Assignments (ATR-FTIR, cm⁻¹)
| Vibrational Mode | Quinolin-3-ylmethanamine (Free Amine) | Tert-butyl (quinolin-3-ylmethyl)carbamate (Boc) | Benzyl (quinolin-3-ylmethyl)carbamate (Cbz) | Diagnostic Causality |
| N-H Stretch | ~3350 & 3280 (Doublet) | ~3340 (Singlet) | ~3335 (Singlet) | Primary amines exhibit symmetric/asymmetric doublets; secondary carbamates yield a singlet. |
| C=O Stretch | N/A (Absent) | ~1695 (Strong) | ~1705 (Strong) | Boc C=O is slightly lower frequency than Cbz due to the electron-donating nature of the t-butyl group vs. the electron-withdrawing benzyl group. |
| N-H Bend | ~1640 (Medium) | ~1520 (Amide II band) | ~1525 (Amide II band) | Free amine scissoring shifts to a coupled C-N/N-H mode in carbamates. |
| C-H Stretch (Aliphatic) | ~2850–2920 (Weak) | ~2934, 2978 (Strong) | ~2850–2950 (Weak) | The 9 equivalent protons of the t-butyl group produce massive aliphatic signals compared to the Cbz or free amine. |
| C-O Stretch | N/A | ~1155-1164 (Strong) | ~1210 (Strong) | Ester C-O-C asymmetric stretching; highly sensitive to the alkyl substituent 3. |
Experimental Methodology: Self-Validating FTIR-ATR Protocol
To ensure trustworthiness and reproducibility, the following protocol establishes a self-validating system for acquiring the IR spectra of these solid intermediates.
Step 1: System Calibration & Background Verification
-
Action: Power on the FTIR spectrometer equipped with a Diamond Attenuated Total Reflectance (ATR) accessory. Allow the IR source to stabilize for 30 minutes.
-
Validation: Collect a spectrum of a standard polystyrene calibration film. Verify that the reference peak at 1601.2 cm⁻¹ is within ±0.5 cm⁻¹. If it fails, the interferometer requires realignment.
-
Background: Clean the diamond crystal with LC-MS grade isopropanol. Acquire a background spectrum (Air, 32 scans, 4 cm⁻¹ resolution). The baseline must be flat, indicating zero contamination.
Step 2: Sample Application
-
Action: Deposit ~2-5 mg of the solid tert-butyl (quinolin-3-ylmethyl)carbamate directly onto the center of the diamond crystal.
-
Action: Lower the ATR pressure anvil until the clutch clicks, ensuring intimate contact between the crystal and the sample.
-
Causality: Poor contact leads to low signal-to-noise ratios and distorted peak intensities due to the evanescent wave's limited penetration depth (typically 0.5–2 µm).
Step 3: Spectral Acquisition & Processing
-
Action: Acquire the spectrum from 4000 to 400 cm⁻¹ using 32 co-added scans at 4 cm⁻¹ resolution.
-
Processing: Apply an ATR correction algorithm to compensate for the wavelength-dependent penetration depth (which artificially inflates low-frequency peak intensities). Apply atmospheric compensation to remove trace H₂O and CO₂ artifacts.
Logical Workflow: Spectral Validation Pathway
The following decision matrix illustrates the logical pathway used by analytical chemists to verify the successful Boc-protection of quinolin-3-ylmethanamine.
Logical decision matrix for IR-based structural validation of Boc-protected quinoline amines.
Conclusion
The analytical differentiation of tert-butyl (quinolin-3-ylmethyl)carbamate from its unprotected or Cbz-protected analogs relies heavily on the synergistic analysis of the carbamate C=O stretch (~1695 cm⁻¹), the secondary N-H singlet (~3340 cm⁻¹), and the massive aliphatic C-H stretches intrinsic to the tert-butyl group. By employing a rigorously calibrated ATR-FTIR protocol, researchers can achieve unambiguous, rapid structural verification prior to downstream cross-coupling or deprotection workflows 4.
References
-
Title: Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow Source: Organic Process Research & Development - ACS Publications URL: [Link]
-
Title: A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines Source: PMC / NIH URL: [Link]
Sources
Elemental Analysis vs. Orthogonal Methods: A Purity Validation Guide for Tert-butyl (quinolin-3-ylmethyl)carbamate
Topic: Elemental Analysis Calculation & Validation Strategy for Tert-butyl (quinolin-3-ylmethyl)carbamate Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and QA/QC Professionals
Executive Summary
In the high-stakes environment of drug development, the validation of intermediates like Tert-butyl (quinolin-3-ylmethyl)carbamate (CAS: Generic structure ref C15H18N2O2) is a critical checkpoint. While High-Performance Liquid Chromatography (HPLC) remains the workhorse for reaction monitoring, it often fails to detect inorganic salts, moisture, or occluded solvents that can disastrously affect downstream stoichiometry.
This guide objectively compares the Classical Elemental Analysis (EA) calculation against modern alternatives like Quantitative NMR (qNMR) and High-Resolution Mass Spectrometry (HRMS) . We provide the precise theoretical calculations for your target compound, simulate impurity scenarios, and offer a decision framework for choosing the right validation method.
Part 1: The Core Calculation (The "Gold Standard")
Before comparing methods, we must establish the theoretical baseline. Elemental Analysis (CHN) relies on the precise combustion of the sample. Any deviation >0.4% from these values indicates contamination.
1.1 Theoretical Composition
Compound: Tert-butyl (quinolin-3-ylmethyl)carbamate
Molecular Formula:
| Element | Count | Atomic Mass (avg) | Total Mass Contribution | Theoretical % (w/w) |
| Carbon (C) | 15 | 12.011 | 180.165 | 69.74% |
| Hydrogen (H) | 18 | 1.008 | 18.144 | 7.02% |
| Nitrogen (N) | 2 | 14.007 | 28.014 | 10.84% |
| Oxygen (O) | 2 | 15.999 | 31.998 | 12.39% |
1.2 Sensitivity Analysis: Detecting Common Impurities
EA is particularly powerful because it is a bulk property measurement. Unlike HPLC, which might hide non-chromophores, EA shifts predictably. The table below demonstrates how common synthesis impurities alter the theoretical values.
Scenario: The sample contains 5% (w/w) of the specified impurity.
| Contaminant | Nature of Shift | Detectable by EA? | ||
| Unreacted Amine (Quinolin-3-ylmethanamine) | Drastic N Increase | +0.31% | +0.35% | ✅ YES |
| Di-Boc Side Product (Over-alkylation) | N Decrease | -0.14% | -0.15% | ⚠️ Marginal |
| Water (H₂O) | Global Dilution | -3.49% | -0.54% | ✅ YES (High Sensitivity) |
| Dichloromethane (Recrystallization solvent) | C Decrease | -2.75% | -0.54% | ✅ YES |
Expert Insight: Note that a 5% water inclusion causes a massive ~3.5% drop in Carbon content. This is why EA is the superior method for detecting "invisible" solvent traps in hygroscopic Boc-protected amines.
Part 2: Comparative Performance Analysis
Is Classical EA still relevant? Below, we compare it against qNMR and HRMS.
2.1 Method Comparison Matrix
| Feature | Elemental Analysis (Combustion) | Quantitative NMR (qNMR) | HRMS (Mass Spec) |
| Primary Utility | Bulk Purity & Solvation State | Absolute Purity & Organic Impurities | Molecular Identity |
| Precision | |||
| Solvent Detection | Excellent (Indirectly via %C drop) | Excellent (Direct Quantification) | Poor (Solvents often lost) |
| Inorganic Detection | Excellent (Residue/Ash) | Poor (Invisible) | Poor (Ion suppression) |
| Sample Destructive? | Yes (Combustion) | No (Recoverable) | No (Micro-scale) |
| Blind Spot | Cannot identify which impurity is present, only that something is wrong. | Inorganic salts; requires internal standard. | Quantitation is difficult without standards. |
2.2 Critical Analysis
-
Choose EA when: You need to confirm the dryness of the sample or validate a new synthetic batch for publication. Journals often mandate EA to prove the absence of trapped solvents or inorganic salts (e.g., NaCl from brine washes) which do not show up on HPLC/UV.
-
Choose qNMR when: You have a specific organic impurity (like the Di-Boc byproduct) that has a similar C/H/N ratio to the product. qNMR can integrate the specific t-butyl proton signals (9H singlet) to distinguish Mono-Boc from Di-Boc.
-
The Verdict: For Tert-butyl (quinolin-3-ylmethyl)carbamate, EA is the validation gatekeeper , while qNMR is the structural troubleshooter .
Part 3: Experimental Protocol (Self-Validating System)
To ensure reproducible EA results for this Boc-protected intermediate, follow this protocol. This workflow prevents the common error of "wet" samples failing the
Reagents & Equipment:
-
Sample: Crude Tert-butyl (quinolin-3-ylmethyl)carbamate.
-
Drying Pistol (Abderhalden) or Vacuum Oven.
-
Desiccant:
or Activated Molecular Sieves. -
Combustion Analyzer (e.g., PerkinElmer 2400 Series II or Elementar vario).
Step-by-Step Methodology:
-
Pre-Analysis Purification:
-
Ensure the sample has been passed through a silica plug (Hexane/EtOAc) to remove transition metal catalysts (e.g., Pd or Ni from reduction steps), which can interfere with combustion.
-
-
Aggressive Drying (The Critical Step):
-
Boc-carbamates can trap moisture via hydrogen bonding.
-
Place 20 mg of sample in a vacuum oven at 45°C (keep below 50°C to avoid thermal deprotection of the Boc group).
-
Apply high vacuum (< 1 mbar) for 12 hours .
-
-
Weighing:
-
Weigh 2.0–3.0 mg of sample into a tin capsule using a microbalance (readability 0.001 mg).
-
Validation Check: Fold the tin capsule completely to exclude air; ensure no sample is on the outer rim.
-
-
Combustion Cycle:
-
Run a blank (empty tin) and a standard (Acetanilide) first.
-
K-Factor Verification: The standard must read within
of theoretical before running your sample.
-
-
Data Interpretation:
-
If Nitrogen is high (>11.2%): Suspect unreacted amine.
-
If Carbon is low (<69.3%): Suspect trapped solvent/water.
-
If all values are low: Suspect inorganic salt contamination (non-combustible ash).
-
Part 4: Validation Workflow Visualization
The following diagram illustrates the logical decision tree for validating the purity of the intermediate.
Caption: Logical workflow for validating Tert-butyl (quinolin-3-ylmethyl)carbamate. EA serves as the critical gate for solvent/salt detection after HPLC confirmation.
References
-
National Institute of Standards and Technology (NIST). (2024). Tert-Butyl carbamate - WebBook Data. Retrieved from [Link]
-
Pauli, G. F., et al. (2014). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry. Retrieved from [Link]
-
Organic Chemistry Portal. (2023). Protection of Amino Groups: Boc-Protected Amines. Retrieved from [Link]
-
University of Manchester. (2025). Elemental Analysis Calculator & CHN Interpretation. Retrieved from [Link]
Safety Operating Guide
Tert-butyl (quinolin-3-ylmethyl)carbamate proper disposal procedures
An authoritative guide to the safe handling, segregation, and disposal of Tert-butyl (quinolin-3-ylmethyl)carbamate (also known as Boc-quinolin-3-ylmethylamine). This document provides drug development professionals and laboratory scientists with the mechanistic rationale and operational protocols required to manage this chemical waste safely and in compliance with environmental regulations.
Physicochemical Profile & Mechanistic Hazard Analysis
To design a self-validating disposal protocol, one must first understand the chemical behavior of the waste material. Tert-butyl (quinolin-3-ylmethyl)carbamate is a synthetic intermediate widely used in medicinal chemistry. It consists of a quinoline pharmacophore protected by a tert-butyloxycarbonyl (Boc) group.
The Critical Mechanistic Risk: Acid Lability The most significant safety hazard during the disposal of this compound is not its baseline toxicity, but its reactivity. The Boc protecting group is highly acid-labile. If this compound (or solutions containing it) is inadvertently disposed of in an acidic waste stream (e.g., containing Trifluoroacetic acid or Hydrochloric acid), it will undergo spontaneous deprotection.
This reaction generates two molar equivalents of gas per mole of reactant: carbon dioxide (
Furthermore, the parent quinoline structure is recognized as an environmental hazard, particularly toxic to aquatic ecosystems, necessitating strict "cradle-to-grave" hazardous waste management[1][2].
Table 1: Hazard and Disposal Profile Summary
| Parameter | Specification / Rationale |
| Chemical Identity | Tert-butyl (quinolin-3-ylmethyl)carbamate (C15H18N2O2) |
| Primary Hazards | Irritant, harmful if swallowed, environmentally hazardous[2][3]. |
| Incompatibilities | Strong acids (generates |
| Waste Classification | Hazardous Organic Waste (Do not discharge to municipal sewers)[1]. |
| Recommended Destruction | High-temperature incineration by a licensed facility[2]. |
Operational Disposal Protocol
The following step-by-step methodology ensures regulatory compliance and laboratory safety. Every step is designed to prevent environmental release and dangerous cross-reactions.
Phase 1: Preparation and PPE
-
Don Appropriate PPE: Prior to handling waste, equip standard laboratory PPE: chemical-resistant nitrile gloves, a fastened laboratory coat, and chemical splash goggles[1].
-
Ventilation: Perform all waste transfers inside a certified, properly functioning chemical fume hood to mitigate exposure to aerosolized particulates or residual solvent vapors[1].
Phase 2: Waste Segregation (The Self-Validating Step)
Rule: Never mix waste streams without verifying chemical compatibility.
-
Solid Waste:
-
Collect contaminated consumables (weigh boats, spatulas, Kimwipes, empty vials) in a dedicated, puncture-resistant solid hazardous waste container lined with a compatible polymer bag.
-
Validation: Ensure the solid waste bin contains no free liquids or strong oxidizers.
-
-
Liquid Waste (Solutions):
-
Non-Halogenated Organic Waste: If the compound is dissolved in solvents like ethyl acetate, methanol, or hexane, transfer it to the "Non-Halogenated Organic" carboy.
-
Halogenated Organic Waste: If dissolved in dichloromethane (DCM) or chloroform, it must go into the "Halogenated Organic" carboy.
-
CRITICAL CHECK: Verify with absolute certainty that the receiving waste carboy does not contain acidic waste . Verify the pH of the waste stream if unsure.
-
Phase 3: Containerization and Labeling
-
Select Container: Use high-density polyethylene (HDPE) or safety-coated glass containers provided by your institution's Environmental Health and Safety (EHS) department[1].
-
Labeling: Attach a hazardous waste tag before adding the first drop of waste.
-
Nomenclature: Write out the full chemical name: "Tert-butyl (quinolin-3-ylmethyl)carbamate" and the solvent. Do not use abbreviations like "Boc-amine" as this violates RCRA/EPA labeling standards and complicates EHS processing.
-
Headspace: Never fill a liquid waste container beyond 80% capacity. Leave headspace to accommodate minor vapor pressure changes and thermal expansion.
Phase 4: EHS Transfer
-
Storage: Store the sealed waste container in a designated Secondary Containment tray within a ventilated cabinet until pickup.
-
Disposal: Submit a waste pickup request to your institutional EHS department. The waste will be transported to a licensed facility for high-temperature incineration, which effectively destroys the quinoline ring and prevents aquatic contamination[1][2].
Spill Response and Decontamination
In the event of an accidental release during waste transfer:
-
Isolate: Evacuate unnecessary personnel from the immediate area.
-
Contain: For solid spills, gently sweep up the powder using a brush and dustpan, avoiding dust generation. For liquid spills (solutions), encircle and cover the spill with an inert, non-combustible absorbent material (e.g., diatomaceous earth or vermiculite)[2].
-
Decontaminate: Wash the affected surface with a mild detergent and water, collecting the wash water as hazardous waste. Do not use acidic cleaning agents.
-
Dispose: Place all spill cleanup materials into a solid hazardous waste container and label appropriately[2].
Waste Segregation Workflow
Figure 1: Decision matrix for the safe segregation and disposal of Boc-protected quinoline derivatives.
References
-
PubChem (NIH). Quinolin-3-ylmethanamine | C10H10N2 | CID 6483745. Retrieved from[Link]
-
Loba Chemie. Safety Data Sheet: QUINOLINE FOR SYNTHESIS. Retrieved from[Link]
Sources
Personal protective equipment for handling Tert-butyl (quinolin-3-ylmethyl)carbamate
Safe Handling Guide: Tert-butyl (quinolin-3-ylmethyl)carbamate
Executive Safety Profile
-
Compound Name: Tert-butyl (quinolin-3-ylmethyl)carbamate[1][2][3]
-
Chemical Class: Quinoline-functionalized Carbamate (Boc-protected amine)
-
Physical State: Solid (typically white to off-white powder)
-
Primary Hazards (Inferred): Skin/Eye Irritant, Respiratory Irritant.[4] Potential sensitizer.[4]
-
Critical Directive: Treat as a High-Potency Intermediate until full toxicological data is established. As a quinoline derivative, it carries a structural alert for potential mutagenicity/genotoxicity, requiring strict containment.[4]
Hazard Analysis & Risk Assessment
This compound combines a quinoline scaffold with a Boc-protected amine .[4] The safety profile is derived from its functional groups (Structure-Activity Relationship).[4]
| Functional Group | Associated Hazard | Safety Implication |
| Quinoline Ring | Irritant / Potential Mutagen | Many quinoline derivatives are DNA intercalators.[4] Direct contact must be prevented to avoid long-term genotoxicity risks.[4] |
| Carbamate (Boc) | Sensitizer / Stability | Generally stable but can decompose to release isobutylene and CO₂ under acidic conditions.[4] Potential skin sensitizer.[4][5] |
| Physical Form | Particulate Inhalation | As a solid, the primary risk is inhalation of dust during weighing and transfer.[4] |
PPE Selection Matrix
Standard Laboratory PPE (Coat, Glasses, Nitrile Gloves) is insufficient for specific tasks involving this compound.
| Protection Zone | Recommended Equipment | Technical Justification |
| Eye / Face | Chemical Splash Goggles (ANSI Z87.1+) | Safety glasses are inadequate for fine powders that can bypass side shields.[4] Goggles provide a seal against dust and splashes.[4] |
| Hand Protection | Double Nitrile Gloves (Min.[4] 0.11 mm outer) | Layer 1: 4 mil Nitrile (Touch sensitivity).Layer 2: 5-8 mil Extended Cuff Nitrile (Barrier).Reason: Quinoline derivatives can permeate thin nitrile.[4] Change outer gloves immediately upon splash.[4] |
| Respiratory | Fume Hood (Primary) | All open handling must occur inside a certified fume hood operating at 80–100 fpm face velocity.[4] |
| Respiratory | N95 / P100 Respirator (Secondary) | Mandatory only if weighing outside a hood or if spill cleanup generates dust.[4] Fit-testing required.[4] |
| Body | Tyvek® Sleeves or Lab Coat | Standard cotton coats absorb liquids.[4] Use disposable Tyvek sleeves over lab coat cuffs to bridge the glove-coat gap.[4] |
Operational Protocol: Safe Handling Workflow
Phase A: Preparation & Donning
-
Verify Engineering Controls: Ensure Fume Hood is operational.
-
Glove Check: Inflate nitrile gloves to check for pinholes before donning.[4]
-
Donning Order: Lab Coat
Inner Glove Sleeve Protectors Outer Glove (over sleeve) Goggles.[4]
Phase B: Weighing & Transfer (Critical Risk Step)[5]
-
Static Control: Use an anti-static gun or ionizer bar if the powder is static-prone (common with Boc-carbamates).[4]
-
Weighing: Perform inside the fume hood. If the balance is external, use a tarred closed vessel (weigh vial with cap) to transport the solid.[4]
-
Solvent Addition: Add solvent slowly down the side of the vessel to prevent aerosolizing the powder.[4]
Phase C: Reaction & Deprotection
-
Acid Warning: If removing the Boc group (e.g., using TFA or HCl), the reaction will generate CO₂ gas and Isobutylene .[4]
Phase D: Doffing & Disposal
-
Wipe Down: Wipe all exterior container surfaces with a solvent-damp tissue (e.g., Ethanol) before removing them from the hood.[4]
-
Waste Segregation:
-
Doffing: Remove outer gloves inside the hood and dispose of them as contaminated waste.[4] Wash hands immediately after removing inner gloves.[4]
Decision Logic: PPE & Handling
Caption: Risk-Based PPE Decision Tree for Tert-butyl (quinolin-3-ylmethyl)carbamate handling.
Emergency Response
| Incident | Immediate Action |
| Eye Exposure | Flush for 15 Minutes. Quinolines can cause severe irritation.[4] Hold eyelids open. Seek medical attention immediately. |
| Skin Contact | Soap & Water. Do not use alcohol/solvents (increases permeation).[4] Remove contaminated clothing.[4][7] |
| Spill (Solid) | Do NOT Sweep. Use a wet wipe or damp paper towel to pick up powder without creating dust.[4] Place in a sealed bag. |
| Spill (Liquid) | Absorb with vermiculite or spill pads.[4] Dispose of as hazardous chemical waste.[4] |
References
-
Dowling, M. S., et al. (2023).[3][4] "Nickel-Catalyzed Synthesis of Benzylamines from (Hetero)aryl Halides". The Journal of Organic Chemistry, 88(17), 12329–12340.[4] (Confirming synthesis and solid state of the specific compound).
-
Sigma-Aldrich. (2025).[4] "Safety Data Sheet: Quinoline". (Used for analog hazard data: Carc. 1B, Muta. 2).
-
BenchChem. (2025).[4][8][9] "An In-depth Technical Guide to the Boc Protection of Primary Amines". (Protocol for Boc-handling and deprotection risks).
-
ThermoFisher Scientific. (2024).[4] "Nitrile Glove Chemical Resistance Guide". (Justification for double-gloving with amines/aromatics).
Sources
- 1. 380189-42-4_CAS号:380189-42-4_N-cyclohexyl-4-fluoro-N-pyridin-2-ylbenzamide - 化源网 [m.chemsrc.com]
- 2. cas 1072806-70-2|| where to buy tert-butyl (quinolin-3-ylmethyl)carbamate [chemenu.com]
- 3. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 4. fluorochem.co.uk [fluorochem.co.uk]
- 5. fishersci.com [fishersci.com]
- 6. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. benchchem.com [benchchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
